Product packaging for Dasatinib hydrochloride(Cat. No.:)

Dasatinib hydrochloride

Cat. No.: B3010476
M. Wt: 524.5 g/mol
InChI Key: MSCGWICDJYLQOJ-UHFFFAOYSA-N
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Description

Dasatinib hydrochloride is a useful research compound. Its molecular formula is C22H27Cl2N7O2S and its molecular weight is 524.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27Cl2N7O2S B3010476 Dasatinib hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCGWICDJYLQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dasatinib Hydrochloride: A Comprehensive Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral multi-targeted kinase inhibitor, has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[1][2] This dual-binding capability confers a significant advantage over first-generation inhibitors like imatinib, particularly in cases of resistance.[1] Beyond BCR-ABL, dasatinib exhibits a broad spectrum of activity against several other tyrosine kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ), contributing to its therapeutic efficacy and also its distinct side-effect profile.[1][2] This technical guide provides an in-depth analysis of the kinase inhibition profile of dasatinib hydrochloride, detailing its target specificities, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Kinase Inhibition Profile of Dasatinib

The inhibitory activity of dasatinib has been extensively characterized against a wide array of kinases. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for a selection of key targets, providing a quantitative overview of its potency and selectivity. This data is crucial for understanding both the on-target efficacy and potential off-target effects of the drug.

Target KinaseAssay TypeValue (nM)Reference
ABL1 Binding Assay (KINOMEscan)0.6[3]
SRC Binding Assay (KINOMEscan)0.5[3]
LCK Biochemical Assay<1.0[4]
YES1 Biochemical Assay<1.0[4]
FYN Biochemical Assay<1.0[4]
c-KIT Biochemical Assay<1.0[4]
PDGFRβ Biochemical Assay28[5]
EPHA2 Biochemical Assay<30[5]
BCR-ABL Biochemical Assay (IC50)<1.0[4]
p38α (MAPK14) Binding Assay (KINOMEscan)3.2[3]
BTK Binding Assay (KINOMEscan)1.0[3]
VEGFR2 (KDR) Binding Assay (KINOMEscan)8.3[3]
DDR1 Chemical Proteomics-[6]
STAT5 Functional Assay (inhibition of phosphorylation)-[7]
CrkL Functional Assay (inhibition of phosphorylation)-[7]
AKT Functional Assay (inhibition of phosphorylation)-[7]

Core Signaling Pathways Targeted by Dasatinib

Dasatinib exerts its therapeutic effects by intercepting critical signaling cascades that drive cancer cell proliferation, survival, and migration. The primary target, BCR-ABL, is a constitutively active tyrosine kinase that activates a network of downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By inhibiting BCR-ABL, dasatinib effectively shuts down these oncogenic signals.[5][8] Furthermore, its potent inhibition of SRC family kinases, which are involved in a multitude of cellular processes including cell adhesion, migration, and invasion, contributes to its broad anti-cancer activity.

BCR_ABL_Signaling_Pathway BCR-ABL Signaling Pathway and Dasatinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK CRKL CrkL BCR_ABL->CRKL SRC SRC Family Kinases BCR_ABL->SRC RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation CRKL->Proliferation SRC->PI3K SRC->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Kinase_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis A Prepare Dasatinib Dilution Series D Dispense Dasatinib A->D B Prepare Kinase/ Antibody Mixture E Add Kinase/ Antibody Mix B->E C Prepare Tracer Solution F Add Tracer C->F D->E E->F G Incubate (60 min) F->G H Read FRET Signal G->H I Calculate Emission Ratio H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

References

Dasatinib Hydrochloride: A Technical Guide to its Molecular Targets in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is an orally bioavailable, small-molecule inhibitor of multiple tyrosine kinases.[1][2] Initially developed as a potent dual inhibitor of SRC and BCR-ABL, it gained regulatory approval for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3][4][5] Its broad spectrum of activity against kinases implicated in oncogenesis, invasion, and metastasis has prompted extensive investigation into its potential application in various solid tumors.[6][7] This document provides an in-depth technical overview of dasatinib's primary molecular targets in solid malignancies, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and illustrating the core signaling pathways involved.

Primary Molecular Targets and Mechanism of Action

Dasatinib is an ATP-competitive inhibitor that binds to both the active and inactive conformations of its target kinases, a feature that distinguishes it from first-generation inhibitors like imatinib and contributes to its enhanced potency.[5][8] Its anti-tumor effects in solid tumors are primarily attributed to the inhibition of the SRC Family Kinases (SFKs) and several key receptor tyrosine kinases (RTKs).

SRC Family Kinases (SFKs)

SRC is a non-receptor tyrosine kinase that plays a pivotal role in regulating cellular processes essential for tumor progression, including proliferation, survival, migration, and invasion.[6][7] Dasatinib is a potent inhibitor of SRC and other SFKs, including LCK, LYN, and FYN.[3][4] By inhibiting SRC, dasatinib disrupts downstream signaling through pathways involving focal adhesion kinase (FAK), leading to reduced cell adhesion, motility, and invasion.[9][10] This is considered a primary mechanism for its anti-metastatic potential observed in preclinical models of prostate cancer and melanoma.[4][11]

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFR (α and β) is an RTK often dysregulated in solid tumors, contributing to cell growth, angiogenesis, and metastasis. Dasatinib potently inhibits PDGFR signaling.[1][3][4] In preclinical studies, dasatinib has been shown to inhibit PDGF-stimulated activation of its receptor and downstream pathways, such as Akt and Erk, in vascular smooth muscle cells at low nanomolar concentrations, suggesting a role in disrupting the tumor microenvironment.[12] Its activity against PDGFR has been particularly relevant in gastrointestinal stromal tumors (GIST), where it has shown efficacy against certain imatinib-resistant mutations.[13][14]

c-KIT

The c-KIT receptor is another RTK crucial for the pathogenesis of several malignancies, most notably GIST.[1][6] Dasatinib is a potent inhibitor of both wild-type and various imatinib-resistant c-KIT mutants.[15][16] The drug's ability to inhibit c-KIT has demonstrated clinical activity in patients with GIST, causing cancer cell elimination by blocking this key driver.[15]

Ephrin Type-A Receptor 2 (EphA2)

EphA2 is a receptor tyrosine kinase that is frequently overexpressed in many solid tumors, including melanoma, pancreatic, and uterine cancers, where it contributes to malignant progression.[3][17][18] Dasatinib directly inhibits the kinase activity of the EphA2 receptor.[11][19][20] This inhibition can suppress tumor cell invasion and disrupt ligand-induced receptor degradation, which may help suppress tumor invasiveness.[20]

Signaling Pathways Targeted by Dasatinib

Dasatinib exerts its anti-tumor effects by intercepting multiple critical signaling cascades. The diagram below illustrates the convergence of these pathways and highlights the key points of inhibition by dasatinib.

dasatinib_pathways Dasatinib's Inhibition of Key Oncogenic Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR SRC SRC PDGFR->SRC PI3K PI3K PDGFR->PI3K STAT STAT PDGFR->STAT RAS RAS PDGFR->RAS cKIT c-KIT cKIT->SRC cKIT->PI3K cKIT->STAT cKIT->RAS EphA2 EphA2 EphA2->SRC FAK FAK SRC->FAK SRC->PI3K SRC->STAT Metastasis Migration Invasion Angiogenesis FAK->Metastasis AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation STAT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->cKIT Dasatinib->EphA2 Dasatinib->SRC

Caption: Dasatinib inhibits RTKs (PDGFR, c-KIT, EphA2) and the non-receptor kinase SRC, blocking downstream pathways.

Quantitative Data Summary

Dasatinib's activity has been quantified in numerous preclinical and clinical studies. The tables below summarize its inhibitory concentrations and clinical efficacy across various solid tumor types.

Table 1: Preclinical Inhibitory Activity of Dasatinib
Target KinaseAssay TypeIC50 / Ki ValueCell Line / SystemReference
Bcr-Abl Cell-free<1.0 nM (IC50)N/A[21]
Src Cell-free0.5-0.8 nM (IC50)N/A[21]
c-Kit Cell-free79 nM (IC50)N/A[21]
PDGFRβ In vitro kinase4 nM (IC50)Vascular Smooth Muscle Cells[12]
PDGFRA (D842V) Cell-based62 nM (IC50)GIST Cells[13]
Src Cell-based1.5 nM (IC50)TF-1 Cells[22]
Table 2: Summary of Clinical Trial Results for Dasatinib in Solid Tumors
Tumor TypePhaseTreatmentPatient PopulationOutcomeReference
Advanced Solid Tumors IDasatinib MonotherapyRefractory to standard therapyDurable Stable Disease (SD): 16%[23]
Prostate (CRPC) I/IIDasatinib + DocetaxelChemotherapy-naïvePartial Response (PR): 42%; PR+SD >18 wks: 68%[9]
Melanoma IIDasatinib MonotherapyAdvancedLimited clinical benefit[2][24]
GIST IIDasatinib MonotherapyImatinib/Sunitinib-failedClinical Benefit Rate: 37%[14]
Breast (TNBC) PreclinicalDasatinib MonotherapyCell LinesReduced ALDH1+ stem cell population[4]

Experimental Protocols

The evaluation of dasatinib relies on a range of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of dasatinib on the enzymatic activity of a purified target kinase (e.g., EphA2, PDGFRβ).

  • Methodology:

    • Recombinant purified kinase protein is incubated in a kinase reaction buffer containing a generic substrate (e.g., poly(Glu, Tyr) 4:1) and ATP, often radiolabeled with ³²P (γ-³²P-ATP).

    • Dasatinib is added to the reaction at various concentrations.

    • The reaction is allowed to proceed at 30°C for a specified time (e.g., 10-20 minutes).

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the log of dasatinib concentration.[12][20]

Cell Viability / Proliferation Assay (MTT or WST-1)
  • Objective: To assess the cytostatic or cytotoxic effects of dasatinib on cancer cell lines.

  • Methodology:

    • Tumor cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of dasatinib concentrations for a specified period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.

    • Viable cells with active mitochondrial dehydrogenases metabolize the tetrazolium salt into a colored formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

    • Cell viability is expressed as a percentage relative to untreated control cells.

Western Blot Analysis for Phosphoprotein Levels
  • Objective: To measure the inhibition of target kinase phosphorylation and downstream signaling in whole cells.

  • Methodology:

    • Cancer cells are cultured and treated with dasatinib for a specified time. In some cases, cells are stimulated with a ligand (e.g., PDGF, ephrinA1) to induce receptor phosphorylation.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein concentration in the lysates is determined (e.g., via BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated overnight with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-SRC, anti-phospho-EphA2).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is often stripped and re-probed with an antibody for the total protein to confirm equal loading.[10][20]

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of dasatinib in a living organism.

  • Methodology:

    • Human tumor cells (e.g., 1-5 x 10⁶ cells) are suspended in a solution like Matrigel and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into control (vehicle) and treatment groups.

    • Dasatinib is administered orally (e.g., via gavage) at a specified dose and schedule (e.g., 10-50 mg/kg, once daily).

    • Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers using the formula: (Length x Width²)/2.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).[4][25]

Visualizing Workflows and Relationships

Typical Preclinical Evaluation Workflow

The following diagram outlines a standard workflow for assessing the efficacy of a kinase inhibitor like dasatinib against a solid tumor type.

experimental_workflow Standard Preclinical Workflow for Dasatinib Evaluation cluster_invitro cluster_invivo start Hypothesis: Dasatinib is effective in Tumor Type X cell_lines Select Panel of Tumor X Cell Lines start->cell_lines in_vitro In Vitro Assays cell_lines->in_vitro proliferation Proliferation/Viability (MTT/WST-1) in_vitro->proliferation migration Migration/Invasion (Transwell Assay) in_vitro->migration apoptosis Apoptosis Assay (FACS, PARP Cleavage) in_vitro->apoptosis western_blot Mechanism of Action: Western Blot for p-SRC, p-AKT, etc. in_vitro->western_blot in_vivo In Vivo Xenograft Model western_blot->in_vivo tumor_growth Measure Tumor Growth and Inhibition in_vivo->tumor_growth biomarker Biomarker Analysis (IHC, Western Blot of Tumors) in_vivo->biomarker conclusion Conclusion: Efficacy & Mechanism Established biomarker->conclusion

Caption: A logical workflow for preclinical assessment of dasatinib, from cell-based assays to in vivo models.

Logical Relationship of Dasatinib's Anti-Tumor Activity

This diagram illustrates the causal chain from drug administration to the ultimate therapeutic effect.

logical_relationship Logical Framework of Dasatinib's Anti-Tumor Action cluster_targets Molecular Targets cluster_cellular Cellular Processes cluster_outcome Therapeutic Outcome Dasatinib Dasatinib Administration SFKs SRC Family Kinases Dasatinib->SFKs RTKs c-KIT, PDGFR, EphA2 Dasatinib->RTKs Proliferation Inhibition of Proliferation SFKs->Proliferation Apoptosis Induction of Apoptosis SFKs->Apoptosis Metastasis Inhibition of Migration, Invasion & Adhesion SFKs->Metastasis Microenv Inhibition of Osteoclast Activity SFKs->Microenv RTKs->Proliferation RTKs->Apoptosis RTKs->Metastasis TumorGrowth Reduced Tumor Growth (Cytostatic) Proliferation->TumorGrowth Apoptosis->TumorGrowth MetastasisRed Decreased Metastasis Metastasis->MetastasisRed BoneLesions Inhibition of Bone Lesions Microenv->BoneLesions

Caption: Dasatinib inhibits molecular targets, which disrupts key cellular processes, leading to anti-tumor outcomes.

Mechanisms of Resistance and Clinical Challenges

Despite promising preclinical data, dasatinib monotherapy has shown limited efficacy in most solid tumors.[15][26] Several factors contribute to this discrepancy:

  • Cytostatic vs. Cytotoxic Effects: In many solid tumor models, dasatinib's effect is primarily cytostatic (inhibiting growth) rather than cytotoxic (cell-killing), which contrasts with its potent cytotoxic activity in BCR-ABL-driven leukemias.[15]

  • Tumor Heterogeneity: The complex and redundant signaling networks within solid tumors can allow cancer cells to bypass the inhibition of a single or a few pathways.

  • Acquired Resistance: Similar to its use in leukemia, mutations in the target kinase domain can emerge that prevent dasatinib from binding effectively. For example, the T315I mutation in BCR-ABL confers resistance.[27] In melanoma, dasatinib has been shown to stimulate its own resistance mechanism by upregulating MITF and the anti-apoptotic protein Bcl-2.[24]

  • Pharmacokinetics: The short half-life of dasatinib (3-5 hours) means that target inhibition is not sustained, which may be insufficient to induce irreversible apoptosis in solid tumor cells.[28]

Conclusion

Dasatinib hydrochloride is a multi-targeted kinase inhibitor with potent activity against SFKs, PDGFR, c-KIT, and EphA2, all of which are relevant to the pathology of solid tumors. Preclinical studies have consistently demonstrated its ability to inhibit cell proliferation, migration, and invasion. However, this has translated into limited clinical success for dasatinib as a monotherapy, largely due to its predominantly cytostatic effects and the development of resistance. Future strategies are likely to focus on rational combination therapies, pairing dasatinib with cytotoxic agents or other targeted drugs to overcome resistance and enhance its anti-tumor activity in specific, biomarker-defined patient populations.[4][6]

References

Dasatinib Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dasatinib hydrochloride, a potent multi-targeted tyrosine kinase inhibitor. The document focuses on its core physicochemical properties, mechanism of action, and includes detailed experimental protocols and data presented for clarity and reproducibility.

Core Physicochemical Data

This compound is the hydrochloride salt of Dasatinib, a synthetic small molecule. Key quantitative data are summarized below.

PropertyValueReference
CAS Number 854001-07-3
Molecular Formula C₂₂H₂₇Cl₂N₇O₂S
Molecular Weight 524.47 g/mol

Mechanism of Action and Signaling Pathways

Dasatinib is a potent inhibitor of multiple tyrosine kinases. At nanomolar concentrations, it effectively inhibits the BCR-ABL fusion protein, SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][2]

The primary therapeutic target of Dasatinib is the BCR-ABL kinase, an aberrant protein characteristic of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] The constitutive activity of this kinase drives oncogenesis. Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, giving it an advantage over first-generation inhibitors like imatinib, particularly in cases of resistance mutations.[1][2] By blocking the ATP-binding site of these kinases, Dasatinib inhibits downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[2] This ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[2]

Dasatinib_Signaling_Pathway Dasatinib Dasatinib hydrochloride BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Downstream Downstream Signaling (e.g., CrkL) BCR_ABL->Downstream Activates SRC_Family->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Dasatinib's primary mechanism of action.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of this compound is through in vitro kinase assays.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

Methodology:

  • Reagents: Recombinant human kinases (e.g., Abl, Src, c-Kit), appropriate peptide substrates, ATP, and this compound stock solution (typically dissolved in DMSO).

  • Procedure:

    • A series of dilutions of this compound are prepared.

    • The kinase, substrate, and this compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation (³²P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration. The IC₅₀ value is then calculated using a suitable curve-fitting model.

Representative In Vitro IC₅₀ Values:

Target KinaseIC₅₀ (nM)
Bcr-Abl<1.0
Src0.8
c-Kit79
In Vivo Xenograft Model for Efficacy Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are frequently used to assess the in vivo anti-tumor activity of this compound.

Objective: To evaluate the effect of this compound on tumor growth in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., K562 for CML) or patient-derived tumor fragments are subcutaneously implanted into the mice.[3]

  • Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into control (vehicle) and treatment groups.[3] this compound is typically administered orally.[4]

  • Monitoring: Tumor volume and body weight are measured regularly.[3]

  • Endpoint: At the end of the study, tumors are excised, and tissues can be collected for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[3]

Xenograft_Workflow cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Analysis A Implantation of Tumor Cells/Tissue B Tumor Growth (~100 mm³) A->B C Randomization B->C D1 Vehicle Control Group C->D1 D2 Dasatinib HCl Group C->D2 E Monitor Tumor Volume & Body Weight D1->E D2->E F Endpoint Analysis (e.g., IHC) E->F

A typical workflow for in vivo xenograft studies.

Summary of Preclinical and Clinical Findings

Dasatinib has demonstrated significant anti-leukemic activity in both preclinical models and clinical trials. In phase I, II, and III studies, it has shown efficacy in patients with imatinib-resistant or intolerant CML and Ph+ ALL.[5] Clinical trials have evaluated various dosages, with 100 mg once daily being a standard starting dose for chronic phase CML.[6][7] Beyond hematological malignancies, the therapeutic potential of Dasatinib is being explored in solid tumors, including lung cancer, where it has been shown to inhibit tumor growth in PDX models.[3]

This document serves as a foundational guide. For specific applications, researchers are encouraged to consult the detailed methodologies in the cited literature.

References

Dasatinib Hydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasatinib, a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases, represents a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Developed by Bristol-Myers Squibb, it was rationally designed to overcome the resistance observed with the first-generation tyrosine kinase inhibitor, imatinib. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of Dasatinib hydrochloride. Quantitative data from pivotal preclinical and clinical studies are summarized, key experimental methodologies are detailed, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Preclinical Development

The development of Dasatinib was driven by the need to address imatinib resistance in CML patients, which is often caused by point mutations in the BCR-ABL kinase domain.[1] Scientists at Bristol-Myers Squibb initiated a program to discover a dual inhibitor of both the ABL and Src family kinases.[2] This led to the identification of Dasatinib (formerly BMS-354825), a compound with potent activity against a wide range of kinases.

In Vitro Kinase Inhibition

Dasatinib demonstrated potent, sub-nanomolar inhibitory activity against BCR-ABL and the Src family of kinases (Src, LCK, YES, FYN).[3][4][5] Unlike imatinib, which primarily binds to the inactive conformation of the ABL kinase, Dasatinib can bind to both the active and inactive conformations, contributing to its efficacy against many imatinib-resistant mutations.[4]

Table 1: In Vitro Kinase Inhibition Profile of Dasatinib

Kinase TargetIC50 (nM)Reference
BCR-ABL<1.0[5]
SRC0.5 - 0.8[5][6]
c-KIT79[7]
PDGFRβ<30[6]
EphA2<30[6]
LCK0.6[7]
YESSubnanomolar[3]
FYNSubnanomolar[3]
FAK0.2[6]
Cellular Assays

In cellular assays, Dasatinib effectively inhibited the proliferation of CML cell lines, including those harboring imatinib-resistant BCR-ABL mutations (with the notable exception of T315I).[1] It induced apoptosis and inhibited the phosphorylation of downstream signaling proteins such as STAT5, CrkL, and MAPK.[4][8]

Table 2: Dasatinib IC50 Values in CML Cell Lines

Cell LineIC50 (nM)Reference
K562 (imatinib-sensitive)1[9]
K562-R (imatinib-resistant)>10[9]
TF-1/BCR-ABL0.75[9]
TF-1/BCR-ABL-R (imatinib-resistant)7.5[9]

Mechanism of Action and Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in CML and Ph+ ALL. The primary target is the BCR-ABL fusion protein, the hallmark of these leukemias.[10] Inhibition of BCR-ABL's tyrosine kinase activity blocks downstream signaling cascades that promote cell proliferation and survival.[10] Furthermore, Dasatinib's inhibition of Src family kinases, which are also implicated in CML pathogenesis and imatinib resistance, contributes to its potent anti-leukemic activity.[2][4]

BCR-ABL Signaling Pathway Inhibition

The following diagram illustrates the key components of the BCR-ABL signaling pathway and the points of inhibition by Dasatinib.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K CRKL CRKL BCR_ABL->CRKL Dasatinib Dasatinib Dasatinib->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CRKL->Proliferation

Caption: Dasatinib inhibits the BCR-ABL tyrosine kinase, blocking multiple downstream pro-proliferative and survival pathways.

Src Family Kinase Signaling Inhibition

Dasatinib's inhibition of Src family kinases further disrupts pathways involved in cell growth, adhesion, and motility.

SRC_Pathway SRC Src Family Kinases (SRC, LYN, etc.) FAK FAK SRC->FAK Dasatinib Dasatinib Dasatinib->SRC P130CAS p130CAS FAK->P130CAS Cell_Adhesion Cell Adhesion & Motility P130CAS->Cell_Adhesion

Caption: Dasatinib inhibits Src family kinases, leading to reduced cell adhesion and motility.

Clinical Development and Efficacy

The clinical development of Dasatinib progressed through Phase I, II, and III trials, ultimately leading to its approval by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of CML and Ph+ ALL resistant or intolerant to imatinib.[11]

Key Clinical Trials

DASISION Trial (First-Line CML): This Phase III study compared Dasatinib with imatinib in newly diagnosed chronic phase CML patients.

Table 3: Efficacy Results from the DASISION Trial (5-Year Follow-up)

OutcomeDasatinib 100 mg once daily (n=259)Imatinib 400 mg once daily (n=260)P-valueReference
Major Molecular Response (MMR)76%64%0.0022[12][13]
MR4.542%33%0.0251[12][13]
Progression-Free Survival (PFS)85%86%NS[12][13]
Overall Survival (OS)91%90%NS[12][13]
Transformation to AP/BP5%7%NS[12][13]

AP/BP: Accelerated Phase/Blast Phase; NS: Not Significant

CA180-034 Trial (Imatinib-Resistant/Intolerant CML): A Phase III dose-optimization study in patients with chronic phase CML who were resistant or intolerant to imatinib.

Table 4: Efficacy Results from the CA180-034 Trial (7-Year Follow-up, 100 mg QD arm)

OutcomeDasatinib 100 mg once daily (n=167)Reference
Major Cytogenetic Response (MCyR)63%[10]
Complete Cytogenetic Response (CCyR)50%[10]
Major Molecular Response (MMR)46%[14]
Progression-Free Survival (PFS)42%[14]
Overall Survival (OS)65%[14]
Development and Approval Timeline

The following diagram outlines the key milestones in the discovery and development of Dasatinib.

Development_Timeline cluster_Preclinical Preclinical cluster_Clinical Clinical Development cluster_Approval Regulatory Approval Discovery Discovery of BMS-354825 InVitro In Vitro Profiling (Kinase & Cellular Assays) Discovery->InVitro PhaseI Phase I Trials (Dose Escalation) InVitro->PhaseI PhaseII_III Phase II/III Trials (DASISION, CA180-034) PhaseI->PhaseII_III FDA_Approval_2006 Initial FDA Approval (Imatinib-Resistant/Intolerant CML/Ph+ ALL) 2006 PhaseII_III->FDA_Approval_2006 FDA_Approval_2010 FDA Approval (First-Line CP-CML) 2010 FDA_Approval_2006->FDA_Approval_2010 FDA_Approval_2017 FDA Approval (Pediatric CP-CML) 2017 FDA_Approval_2010->FDA_Approval_2017

References

Dasatinib Hydrochloride's Effect on Src Family Kinases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dasatinib hydrochloride, a potent tyrosine kinase inhibitor, with a specific focus on its effects on the Src family of kinases (SFKs). This document details the quantitative inhibitory data, the signaling pathways involved, and the experimental protocols used to elucidate these effects.

Introduction to Dasatinib and Src Family Kinases

Dasatinib (BMS-354825) is a small-molecule, multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] While its primary target is the BCR-ABL fusion protein, Dasatinib is also a highly potent inhibitor of the Src family of non-receptor tyrosine kinases.[2][3]

The Src family of kinases (SFKs) are crucial mediators of various cellular signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[4][5] This family includes nine members: SRC, LCK, HCK, FYN, YES, FGR, BLK, LYN, and FRK.[6] Dysregulation of SFK activity has been implicated in the progression and metastasis of various solid tumors, making them a key target for cancer therapy.[7] Dasatinib's inhibitory action on SFKs is a significant component of its anti-neoplastic activity, particularly in solid tumors where it can impede metastasis.[6][7]

Quantitative Analysis of Dasatinib's Inhibitory Potency

Dasatinib exhibits potent inhibitory activity against a range of Src family kinases, often in the sub-nanomolar range. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against various kinases, providing a quantitative measure of its potency and selectivity.

Kinase TargetIC50 (nM)Reference(s)
Src Family Kinases
SRC0.8[3]
LCK< 1.1[3]
FYN< 1.1[3]
YES< 1.1[3]
LYN< 1.1[3]
Other Key Targets
BCR-ABL< 1[3]
c-KIT79[3]
PDGFRβ28[2]
EphA223[2]

Key Signaling Pathways Modulated by Dasatinib

Src family kinases are integral components of multiple signaling cascades. By inhibiting SFKs, Dasatinib disrupts these pathways, leading to a reduction in tumor cell proliferation, survival, and metastasis.

One of the most well-characterized pathways affected by Dasatinib is the SFK/FAK/p130CAS signaling axis , which is critical for cell adhesion and migration.[5] Upon inhibition of SFKs by Dasatinib, the phosphorylation of downstream substrates such as Focal Adhesion Kinase (FAK) and Crk-associated substrate (p130CAS) is significantly reduced.[5] This disruption of the focal adhesion signaling complex leads to decreased cell motility and invasion.[5]

Furthermore, SFKs are known to activate other critical oncogenic pathways, including the PI3K/Akt/mTOR and Ras/MAPK pathways, which promote cell survival and proliferation.[4][8] Dasatinib's inhibition of SFKs can lead to the downregulation of these pathways, contributing to its anti-cancer effects.[9]

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_src Src Family Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 p130CAS p130CAS FAK->p130CAS Migration Migration & Invasion p130CAS->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation MAPK->Proliferation STAT3->Proliferation Dasatinib Dasatinib Dasatinib->Src

Caption: Src Signaling Pathway and Inhibition by Dasatinib.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of Dasatinib on Src family kinases.

This assay quantifies the direct inhibitory effect of Dasatinib on the enzymatic activity of purified Src family kinases.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate

  • This compound

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of Dasatinib in kinase assay buffer.

  • In a 96-well plate, add the recombinant Src kinase and the Src peptide substrate to each well.

  • Add the diluted Dasatinib or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminometer, following the manufacturer's protocol for the ADP-Glo™ assay.

  • Calculate the percentage of kinase inhibition for each Dasatinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Serial dilution of Dasatinib - Kinase, substrate, ATP solutions start->prep_reagents plate_setup Plate Setup (96-well): - Add kinase and substrate - Add Dasatinib/vehicle prep_reagents->plate_setup start_reaction Initiate Reaction: Add ATP plate_setup->start_reaction incubation Incubate at 30°C for 60 min start_reaction->incubation stop_reaction Stop Reaction & Measure Signal: - Add ADP-Glo™ reagent - Measure luminescence incubation->stop_reaction data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 stop_reaction->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

This method is used to assess the effect of Dasatinib on the phosphorylation status of Src and its downstream targets in whole-cell lysates.

Materials:

  • Cell line of interest (e.g., human melanoma A2058)

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK, anti-total-FAK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of Dasatinib or vehicle control for a specified time (e.g., 3 hours).[5]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

This assay measures the ability of cells to migrate through a porous membrane, a process often dependent on Src kinase activity.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cell line of interest

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixing and staining solutions (e.g., methanol and crystal violet)

Procedure:

  • Pre-treat cells with various concentrations of Dasatinib or vehicle control for 24 hours.[10]

  • Harvest the cells and resuspend them in serum-free medium at a density of 3 x 10^4 cells/mL.[10]

  • Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells and seed the pre-treated cells into the upper chamber of the inserts.

  • Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Quantify the inhibitory effect of Dasatinib on cell migration.

Migration_Assay_Workflow start Start treat_cells Pre-treat cells with Dasatinib/vehicle start->treat_cells prep_plate Prepare Transwell Plate: - Chemoattractant in lower chamber - Seed cells in upper chamber treat_cells->prep_plate incubation Incubate to allow migration prep_plate->incubation remove_nonmigrated Remove non-migrated cells from top of insert incubation->remove_nonmigrated fix_stain Fix and stain migrated cells on bottom of insert remove_nonmigrated->fix_stain quantify Count migrated cells and analyze data fix_stain->quantify end End quantify->end

Caption: Workflow for a Transwell cell migration assay.

Conclusion

This compound is a potent inhibitor of Src family kinases, with significant effects on key signaling pathways that drive cancer progression. Its ability to disrupt cell migration, proliferation, and survival through the inhibition of SFKs and their downstream effectors underscores its therapeutic potential beyond its primary indication in BCR-ABL-positive leukemias. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dasatinib and other SFK inhibitors in both basic research and drug development settings.

References

Die Rolle von Dasatinib-Hydrochlorid bei der Induktion der Apoptose: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Dasatinib, ein potenter Multi-Target-Kinase-Inhibitor, hat sich zu einer entscheidenden Therapie in der Onkologie entwickelt, insbesondere bei der Behandlung der chronisch-myeloischen Leukämie (CML) und der Philadelphia-Chromosom-positiven akuten lymphatischen Leukämie (Ph+ ALL).[1] Seine Wirksamkeit beruht zu einem großen Teil auf seiner Fähigkeit, gezielt Apoptose, den programmierten Zelltod, in Krebszellen auszulösen. Dieses Dokument bietet einen detaillierten technischen Überblick über die molekularen Mechanismen, durch die Dasatinib Apoptose induziert, fasst quantitative Daten aus Schlüsselstudien zusammen und beschreibt die experimentellen Protokolle, die zur Aufklärung dieser Signalwege verwendet werden.

Kernmechanismen der Dasatinib-induzierten Apoptose

Dasatinib übt seine pro-apoptotische Wirkung über die Hemmung mehrerer wichtiger Signalkaskaden aus, die für das Überleben und die Proliferation von Krebszellen von zentraler Bedeutung sind.

1. Hemmung von BCR-ABL und Src-Familien-Kinasen (SFKs) Der primäre Wirkmechanismus von Dasatinib, insbesondere bei CML, ist die potente Hemmung der BCR-ABL-Fusionsproteinkinase.[1] Darüber hinaus zielt es auf Src-Familien-Kinasen (SFKs) wie Src, Lyn und Hck ab.[1][2] Die Blockade dieser Kinasen unterbricht nachgeschaltete anti-apoptotische Signale und leitet den Zelltod ein. In Imatinib-resistenten CML-Zellen, in denen die Aktivierung von SFKs wie Lyn ein Resistenzmechanismus ist, stellt die duale Hemmung von Abl und Src durch Dasatinib die Apoptose-Empfindlichkeit wieder her.[3][4]

2. Unterdrückung des PI3K/Akt/mTOR-Signalwegs Der PI3K/Akt/mTOR-Signalweg ist ein entscheidender Regulator für Zellwachstum, Überleben und Proliferation. Studien in Blasenkrebs- und Imatinib-resistenten CML-Zellen haben gezeigt, dass Dasatinib die Phosphorylierung (und damit die Aktivierung) von PI3K, Akt und mTOR wirksam hemmt.[3][5][6] Die Deaktivierung dieses Signalwegs führt zu einer verminderten Expression von Überlebensproteinen und trägt zur Einleitung der Apoptose bei.[4]

3. Modulation der Bcl-2-Proteinfamilie Das Gleichgewicht zwischen pro-apoptotischen (z. B. Bad, Bax) und anti-apoptotischen (z. B. Bcl-2, Bcl-xL, Mcl-1) Mitgliedern der Bcl-2-Familie ist für das Schicksal einer Zelle entscheidend. Dasatinib verschiebt dieses Gleichgewicht in Richtung Apoptose. Die Behandlung führt zu einer Herunterregulierung der Expression von anti-apoptotischen Proteinen wie Bcl-2 und Mcl-1 und einer Hochregulierung von pro-apoptotischen Proteinen wie Bad.[1][5][7] Diese Veränderung erhöht die Permeabilität der mitochondrialen Membran, was zur Freisetzung von Cytochrom c führt – ein Schlüsselereignis im intrinsischen Apoptoseweg.[5]

4. Blockade der STAT5-Signalübertragung Der Signaltransduktor und Aktivator der Transkription 5 (STAT5) ist ein nachgeschaltetes Ziel von BCR-ABL und SFKs. Die Aktivierung von STAT5 fördert die Transkription von Genen, die das Überleben von Zellen unterstützen, einschließlich der anti-apoptotischen Gene Bcl-xL und Mcl-1. Dasatinib blockiert die Phosphorylierung und damit die DNA-Bindungsaktivität von STAT5.[1][8] Diese Hemmung führt zu einer verringerten Expression von Bcl-xL und Mcl-1, wodurch die Zellen für apoptotische Reize sensibilisiert werden.[1]

5. Aktivierung der Caspase-Kaskade Die Caspasen sind eine Familie von Proteasen, die die letzte Phase der Apoptose ausführen. Dasatinib löst die Aktivierung sowohl von Initiator-Caspasen (Caspase-8 und Caspase-9) als auch von Effektor-Caspasen (Caspase-3 und Caspase-7) aus.[5][9][10] Die aktivierte Caspase-3 spaltet dann wichtige zelluläre Substrate, einschließlich der Poly(ADP-Ribose)-Polymerase (PARP), was zu den charakteristischen morphologischen und biochemischen Merkmalen der Apoptose führt.[5][9][11]

Quantitative Daten zur Dasatinib-Wirkung

Die folgenden Tabellen fassen quantitative Daten aus verschiedenen Studien zusammen, um die Wirksamkeit von Dasatinib bei der Wachstumshemmung und Apoptose-Induktion zu veranschaulichen.

Tabelle 1: IC50-Werte von Dasatinib in verschiedenen Zelllinien Der IC50-Wert gibt die Konzentration eines Medikaments an, die erforderlich ist, um einen bestimmten biologischen Prozess (z. B. Zellwachstum) um 50 % zu hemmen.

ZelllinieKrebsartIC50-WertAnmerkungen
K562Chronisch-myeloische Leukämie (CML)1 nMBCR-ABL positiv.[8]
TF-1 BCR/ABLCML0.75 nMBCR-ABL transfizierte Zellen.[8]
K562 BMS-RDasatinib-resistente CML25 µMZeigt eine signifikante Resistenzentwicklung.[8]
HTLA-230NeuroblastomSubmikromolarEmpfindlich gegenüber Dasatinib.[12]
SY5YNeuroblastom92 nMHochempfindlich in vitro.[12]
Lox-IMVIMelanom< 200 nMZeigt Apoptose-Induktion.[2]
Malme-3MMelanom< 200 nMZeigt Apoptose-Induktion.[2]
SaOS-2Osteosarkom30 - 100 nMIC50 für die Hemmung der Invasion.[13]

Tabelle 2: Modulation von Schlüsselproteinen der Apoptose durch Dasatinib Die Tabelle zeigt die qualitative Veränderung der Proteinlevel oder -aktivität nach Behandlung mit Dasatinib.

ProteinFunktionEffekt von DasatinibZelltyp(en)
p-AktÜberleben, Proliferation↓ (verringert)Blasenkrebs, CML, AML[5][6][14]
p-mTORZellwachstum, Überleben↓ (verringert)Blasenkrebs, CML[4][5]
p-STAT5Transkription (Überleben)↓ (verringert)CML[1][8]
Bcl-2Anti-apoptotisch↓ (verringert)Blasenkrebs, vaskuläre glatte Muskelzellen[5][6][15]
Bcl-xLAnti-apoptotisch↓ (verringert)CML[1]
Mcl-1Anti-apoptotisch↓ (verringert)CML, AML[1][7]
BadPro-apoptotisch↑ (erhöht)Blasenkrebs[5]
BaxPro-apoptotisch↑ (erhöht)Vaskuläre glatte Muskelzellen[15]
Cytochrom cIntrinsische Apoptose↑ (erhöht in Zytosol)Blasenkrebs[5]
Gespaltene Caspase-9Intrinsische Apoptose↑ (erhöht)Blasenkrebs[5]
Gespaltene Caspase-8Extrinsische Apoptose↑ (erhöht)Blasenkrebs[5]
Gespaltene Caspase-3Effektor-Caspase↑ (erhöht)CML, Blasenkrebs, Leberzellen[4][5][11]
Gespaltenes PARPApoptose-Marker↑ (erhöht)Blasenkrebs, Leberzellen, Lungenkrebs[5][9][11]

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, erstellt in der DOT-Sprache, visualisieren die komplexen Interaktionen und experimentellen Prozesse, die in diesem Leitfaden beschrieben werden.

G cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Dasatinib Dasatinib Receptor BCR-ABL / SFKs Dasatinib->Receptor hemmt PI3K PI3K Receptor->PI3K STAT5 STAT5 Receptor->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad hemmt Bcl2 Bcl-2 / Mcl-1 STAT5->Bcl2 fördert Expression Bad->Bcl2 hemmt Mito Mitochondrium Bcl2->Mito hemmt Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 aktiviert CytC Cytochrom c Mito->CytC Freisetzung CytC->Casp9 aktiviert PARP PARP Casp3->PARP Apoptosis Apoptose Casp3->Apoptosis cPARP gespaltenes PARP PARP->cPARP

Abbildung 1: Vereinfachter Signalweg der Dasatinib-induzierten Apoptose.

G cluster_workflow Experimenteller Arbeitsablauf A 1. Zellkultur & Behandlung mit Dasatinib B 2. Zellviabilitätsassay (z.B. MTT, CCK-8) A->B C 3. Apoptose-Analyse (Annexin V / PI Färbung) A->C D 4. Western Blot Analyse A->D E Bestimmung der IC50-Werte B->E F Quantifizierung der Apoptoserate C->F G Analyse der Protein- expression & Phosphorylierung D->G

Abbildung 2: Standard-Workflow zur Untersuchung der pro-apoptotischen Effekte von Dasatinib.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind verallgemeinerte Methoden, die auf publizierten Studien basieren.[5][6][11][16][17] Spezifische Parameter (z. B. Antikörperverdünnungen, Inkubationszeiten) müssen für jedes experimentelle System optimiert werden.

1. Zellkultur und Wirkstoffbehandlung

  • Zelllinien: Krebszelllinien (z. B. K562, T24, LAMA-84) werden in empfohlenen Medien (z. B. RPMI-1640 oder DMEM), ergänzt mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin/Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2 kultiviert.

  • Wirkstoffbehandlung: Eine Stammlösung von Dasatinib-Hydrochlorid wird in DMSO hergestellt und bei -20 °C gelagert. Für Experimente werden die Zellen in Platten mit der gewünschten Dichte ausgesät und 24 Stunden lang inkubiert, bevor sie mit verschiedenen Konzentrationen von Dasatinib oder einem Vehikel (DMSO) für die angegebene Dauer (z. B. 24, 48, 72 Stunden) behandelt werden.

2. Zellviabilitätsassay (CCK-8-Assay)

  • Prinzip: Misst die metabolische Aktivität lebensfähiger Zellen.

  • Protokoll:

    • Zellen in einer 96-Well-Platte aussäen (5.000–10.000 Zellen/Well) und über Nacht anhaften lassen.

    • Mit seriellen Verdünnungen von Dasatinib für 24–72 Stunden behandeln.

    • 10 µL CCK-8-Reagenz zu jedem Well geben und für 1–4 Stunden bei 37 °C inkubieren.

    • Die Extinktion bei 450 nm mit einem Mikroplatten-Lesegerät messen.

    • Die prozentuale Viabilität im Vergleich zur Vehikel-Kontrolle berechnen und die IC50-Werte mittels nichtlinearer Regression bestimmen.

3. Apoptose-Assay (Annexin V-FITC / Propidiumiodid-Färbung)

  • Prinzip: Unterscheidet zwischen lebensfähigen, früh apoptotischen, spät apoptotischen und nekrotischen Zellen.

  • Protokoll:

    • Zellen in einer 6-Well-Platte behandeln.

    • Sowohl adhärente als auch schwimmende Zellen ernten und mit kaltem PBS waschen.

    • Die Zellen in 100 µL 1X Bindungspuffer resuspendieren.

    • 5 µL Annexin V-FITC und 5 µL Propidiumiodid (PI) hinzufügen.

    • 15 Minuten bei Raumtemperatur im Dunkeln inkubieren.

    • 400 µL 1X Bindungspuffer hinzufügen und die Proben sofort mittels Durchflusszytometrie analysieren.

4. Western Blot Analyse

  • Prinzip: Detektiert spezifische Proteine in einem komplexen Gemisch, um deren Expression und Phosphorylierungsstatus zu bewerten.

  • Protokoll:

    • Behandelte Zellen in RIPA-Lysepuffer (ergänzt mit Protease- und Phosphatase-Inhibitoren) lysieren.

    • Die Proteinkonzentration mit einem BCA-Assay bestimmen.

    • Gleiche Proteinmengen (20–40 µg) mittels SDS-PAGE trennen und auf eine PVDF-Membran übertragen.

    • Die Membran für 1 Stunde in 5 % fettfreier Milch oder BSA in TBST blockieren.

    • Über Nacht bei 4 °C mit primären Antikörpern (z. B. gegen gespaltene Caspase-3, p-Akt, Akt, Bcl-2, β-Aktin) inkubieren.

    • Mit TBST waschen und für 1 Stunde mit HRP-konjugierten sekundären Antikörpern inkubieren.

    • Die Proteine mittels eines verstärkten Chemilumineszenz (ECL)-Substrats visualisieren und mit einem Bildgebungssystem erfassen.

Schlussfolgerung

Dasatinib-Hydrochlorid induziert Apoptose in Krebszellen durch ein komplexes Zusammenspiel von Signalwegen. Seine Fähigkeit, gleichzeitig die pro-survivalen BCR-ABL/SFK-, PI3K/Akt/mTOR- und STAT5-Signalwege zu hemmen, führt zu einer robusten pro-apoptotischen Reaktion. Diese wird durch die Modulation von Bcl-2-Familienproteinen und die anschließende Aktivierung der Caspase-Kaskade vermittelt. Das Verständnis dieser detaillierten Mechanismen ist für die rationale Entwicklung von Kombinationsstrategien zur Überwindung von Resistenzen und zur Verbesserung der klinischen Ergebnisse für Krebspatienten von entscheidender Bedeutung. Die hier vorgestellten Protokolle und Daten dienen als wertvolle Ressource für Forscher, die die zellulären Reaktionen auf Dasatinib und andere Kinase-Inhibitoren untersuchen.

References

Technisches Handbuch zur präklinischen Pharmakologie von Dasatinib-Hydrochlorid

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Dieses Dokument bietet einen detaillierten Überblick über die präklinische Pharmakologie von Dasatinib-Hydrochlorid, einem potenten Multikinase-Inhibitor. Es fasst wichtige Daten zu seinem Wirkmechanismus, seiner In-vitro- und In-vivo-Aktivität sowie seinen pharmakokinetischen und pharmakodynamischen Eigenschaften zusammen.

Einleitung

Dasatinib ist ein oral verfügbarer, niedermolekularer Inhibitor mehrerer Tyrosinkinasen.[1][2] Es wurde für die Behandlung von chronischer myeloischer Leukämie (CML) und Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie (Ph+ ALL) entwickelt, insbesondere bei Patienten mit Resistenz oder Intoleranz gegenüber Imatinib.[1][3][4][5] Die Wirksamkeit von Dasatinib beruht auf seiner Fähigkeit, an Schlüsselproteine zu binden, die an der Entwicklung von CML beteiligt sind, vor allem an die BCR-ABL-Fusionskinase und die Kinasen der Src-Familie.[6]

Wirkmechanismus

Dasatinib hemmt eine Reihe von Kinasen in nanomolaren Konzentrationen. Zu den primären Zielen gehören BCR-ABL, die SRC-Familienkinasen (SRC, LCK, YES, FYN), c-KIT, EPHA2 und der Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1][7][8] Ein entscheidender Unterschied zu Imatinib besteht darin, dass Dasatinib sowohl an die aktive als auch an die inaktive Konformation der ABL-Kinasedomäne binden kann, was seine Wirksamkeit gegen viele Imatinib-resistente Mutationen erhöht.[1][7][9] Die Hemmung dieser Kinasen unterbricht die nachgeschalteten Signalwege, die für die Proliferation, das Überleben und die Migration von Krebszellen verantwortlich sind, und führt letztendlich zur Apoptose der malignen Zellen.[9]

cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma PDGFR PDGFRβ cKIT c-KIT EPHA2 EPHA2 BCR_ABL BCR-ABL (konstitutiv aktiv) Downstream Downstream-Signalkaskaden (z.B. RAS/MAPK, PI3K/AKT, STAT) BCR_ABL->Downstream aktiviert SRC_Family SRC-Familie (SRC, LCK, FYN) SRC_Family->Downstream aktiviert Dasatinib Dasatinib Dasatinib->PDGFR hemmt Dasatinib->cKIT hemmt Dasatinib->EPHA2 hemmt Dasatinib->BCR_ABL hemmt Dasatinib->SRC_Family hemmt Proliferation Zellproliferation Überleben Downstream->Proliferation fördert Apoptosis Apoptose Downstream->Apoptosis hemmt start Start: Zellkultur (z.B. K562) plate Aussaat der Zellen in 96-Well-Platten start->plate treat Behandlung mit Dasatinib-Konzentrationsreihe plate->treat incubate Inkubation (z.B. 72 Stunden) treat->incubate assay Zugabe des Viabilitätsreagenz (z.B. CellTiter-Glo) incubate->assay read Messung der Lumineszenz/ Absorption assay->read analyze Datenanalyse: Bestimmung des IC₅₀-Werts read->analyze start Start: SCID-Mäuse implant Subkutane Implantation von Tumorzellen (z.B. K562) start->implant growth Tumorwachstum (messbare Größe) implant->growth random Randomisierung in Behandlungs- gruppen growth->random treat Tägliche orale Gabe: - Dasatinib - Vehikel random->treat monitor Überwachung: - Tumorvolumen - Körpergewicht treat->monitor end Ende der Studie: Tumorentnahme und Biomarker-Analyse monitor->end

References

Dasatinib Hydrochloride: An In-depth Technical Guide to its Off-Target Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent oral multi-tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein and SRC family kinases.[1][3] However, the therapeutic efficacy and toxicological profile of Dasatinib are significantly influenced by its engagement with a wide array of unintended "off-target" kinases.[1][4][5] This technical guide provides a comprehensive overview of the off-target kinase activity of Dasatinib hydrochloride, presenting quantitative data, detailed experimental protocols for inhibitor profiling, and visual representations of affected signaling pathways and experimental workflows. Understanding this polypharmacology is critical for optimizing therapeutic strategies, anticipating adverse effects, and guiding the development of next-generation kinase inhibitors with improved selectivity.

Off-Target Kinase Profile of Dasatinib

Dasatinib is known for its broad kinase inhibition profile, binding to a significant number of tyrosine and serine/threonine kinases with varying affinities.[4][6] This promiscuity is a double-edged sword, contributing to its efficacy in certain contexts but also being responsible for a range of adverse effects.[7][8] The following tables summarize the known on- and off-target kinases of Dasatinib, with quantitative data on their inhibition.

Table 1: Primary Targets and Key Off-Target Kinases Inhibited by Dasatinib
Kinase TargetKinase FamilyIC50 / Ki (nM)Cellular ActivityReference
Primary Targets
ABL1Tyrosine Kinase<1Potent inhibition of BCR-ABL[1][3]
SRCTyrosine Kinase0.5 - 1.5Inhibition of multiple SRC family members (SRC, LCK, YES, FYN)[6][9]
Key Off-Target Tyrosine Kinases
c-KITReceptor Tyrosine Kinase5Inhibition of mutant c-KIT[1][6]
PDGFRβReceptor Tyrosine Kinase28Inhibition of platelet-derived growth factor receptor signaling[6]
Ephrin Receptors (e.g., EPHA2, EPHA4)Receptor Tyrosine Kinase~1-10Broad inhibition of Ephrin receptor family[6][10]
DDR1Receptor Tyrosine Kinase-Identified as a novel target[4][10]
BTKTyrosine Kinase6Inhibition of B-cell antigen receptor signaling[6]
TECTyrosine Kinase-Inhibition of Tec family kinases[6]
Key Off-Target Serine/Threonine Kinases
p38α (MAPK14)MAP Kinase-Binds with high affinity[5]
PIM-3Serine/Threonine Kinase-Identified as a novel target[11][12]
PKN2Serine/Threonine Kinase-Identified as a novel target[11][12]
LIMK1Serine/Threonine Kinase-Novel identified target in lung cancer[13]
Table 2: Expanded List of Dasatinib Off-Target Kinases
KinaseFamilyIC50 (nM)Reference
LYNSRC Family1[10]
FYNSRC Family1[10]
YESSRC Family1[6]
LCKSRC Family3[6]
FRKTyrosine Kinase-[10]
BRKTyrosine Kinase-[10]
ACKTyrosine Kinase-[10]
EGFRReceptor Tyrosine Kinase-[10][14]
PCTK3Serine/Threonine Kinase-[11][12]
STK25Serine/Threonine Kinase-[11][12]
PKA C-αSerine/Threonine Kinase-[11][12]

Experimental Protocols for Kinase Inhibitor Profiling

The characterization of a kinase inhibitor's selectivity is a critical step in drug development. A variety of biochemical, cell-based, and proteomic approaches are employed to determine the on- and off-target profiles of compounds like Dasatinib.

Biochemical Kinase Assays

Biochemical assays directly measure the catalytic activity of purified kinases in the presence of an inhibitor.[15][16]

2.1.1. Luminescence-Based ATP Detection Assay (e.g., ADP-Glo™)

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[17]

  • Methodology:

    • Kinase Reaction: The purified kinase, substrate, ATP, and varying concentrations of Dasatinib are incubated in a reaction buffer.

    • ADP to ATP Conversion: After the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced to ATP.

    • Signal Generation: A luciferase/luciferin mixture is added to catalyze the production of light from the newly synthesized ATP.

    • Detection: The luminescent signal is measured using a luminometer. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

  • Key Reagents: Purified kinase, kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).[17][18]

2.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

  • Principle: TR-FRET assays measure the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate. The assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal.[19]

  • Methodology:

    • Kinase Reaction: The kinase, a fluorescently labeled substrate (e.g., GFP-tagged), ATP, and Dasatinib are incubated together.

    • Detection: A terbium-labeled anti-phospho-substrate antibody is added.

    • Signal Measurement: The plate is read on a TR-FRET compatible plate reader, measuring the emission from both the terbium donor and the fluorescent acceptor. The ratio of the two emission signals is calculated to determine the extent of substrate phosphorylation.

  • Key Reagents: Purified kinase, fluorescently labeled substrate, ATP, LanthaScreen® Tb-labeled antibody (Thermo Fisher Scientific).[19]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing inhibitor activity within intact cells, accounting for factors like cell permeability and target engagement in a complex cellular environment.[20][21]

2.2.1. NanoBRET™ Target Engagement Intracellular Kinase Assay

  • Principle: This assay measures the binding of a compound to a target kinase in living cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[20]

  • Methodology:

    • Cell Preparation: Cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Assay: Transfected cells are plated and treated with the NanoBRET™ tracer and varying concentrations of Dasatinib.

    • Detection: The NanoBRET™ substrate is added, and the luminescence and fluorescence are measured. The BRET ratio is calculated to determine the extent of target engagement.

  • Key Reagents: Cells, plasmid for NanoLuc®-kinase fusion, NanoBRET™ tracer, NanoBRET™ substrate (Promega).

2.2.2. Cellular Phosphorylation Assay

  • Principle: This assay measures the phosphorylation status of a kinase's downstream substrate in intact cells to determine the inhibitor's potency.[20]

  • Methodology:

    • Cell Treatment: Cells are treated with different concentrations of Dasatinib for a specified time.

    • Cell Lysis: The cells are lysed to release the proteins.

    • Detection: The phosphorylation level of the target substrate is quantified using methods like ELISA or Western blotting with a phospho-specific antibody.

  • Key Reagents: Cells, Dasatinib, cell lysis buffer, phospho-specific antibody against the substrate of interest.

Proteomic Approaches

Chemical proteomics allows for the unbiased, large-scale identification of a drug's protein targets directly from complex biological samples like cell lysates.[22][23]

2.3.1. Kinobeads Competition Assay

  • Principle: This method uses "kinobeads," which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, to capture a large portion of the cellular kinome. By pre-incubating a cell lysate with a free inhibitor (like Dasatinib) before adding the kinobeads, the inhibitor's targets can be identified by their reduced binding to the beads.[24][25]

  • Methodology:

    • Lysate Preparation: Cells are lysed to create a native protein extract.

    • Competition: The lysate is incubated with varying concentrations of Dasatinib.

    • Affinity Capture: Kinobeads are added to the lysate to bind kinases that are not occupied by Dasatinib.

    • Protein Identification: The beads are washed, and the bound proteins are eluted and identified by mass spectrometry. The abundance of each kinase is quantified, and dose-response curves are generated to determine binding affinities.

  • Key Reagents: Cell lysate, Dasatinib, Kinobeads (commercially available or custom-made).[24][25]

Visualization of Signaling Pathways and Workflows

Signaling Pathways Affected by Dasatinib Off-Target Activity

Dasatinib's broad-spectrum inhibition affects multiple signaling pathways crucial for cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of how Dasatinib can impinge on several key pathways through its on- and off-target activities.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKIT c-KIT cKIT->PI3K EphR Ephrin Rec. RAS RAS EphR->RAS BCR_ABL BCR-ABL BCR_ABL->RAS STAT STAT BCR_ABL->STAT SRC SRC SRC->PI3K SRC->STAT BTK BTK BTK->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT->Proliferation Angiogenesis Angiogenesis STAT->Angiogenesis Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->cKIT Dasatinib->EphR Dasatinib->BCR_ABL Dasatinib->SRC Dasatinib->BTK G Start Kinase Inhibitor (e.g., Dasatinib) BiochemScreen Broad Biochemical Screen (e.g., Kinome Scan) Start->BiochemScreen ProteomicScreen Chemical Proteomics (e.g., Kinobeads) Start->ProteomicScreen HitIdentification Hit Identification & Prioritization BiochemScreen->HitIdentification ProteomicScreen->HitIdentification CellularAssays Cell-Based Validation (e.g., NanoBRET, Phospho-Assay) HitIdentification->CellularAssays FunctionalAssays Functional Cellular Assays (Proliferation, Apoptosis) CellularAssays->FunctionalAssays Toxicity In Vivo Toxicity & Efficacy Studies FunctionalAssays->Toxicity End Comprehensive Off-Target Profile Toxicity->End

References

Dasatinib Hydrochloride's intricate dance with ATP-Binding Cassette (ABC) Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, its clinical efficacy can be significantly impacted by the activity of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins responsible for the ATP-dependent efflux of a wide range of substrates, including many chemotherapeutic agents. This technical guide provides an in-depth exploration of the interactions between dasatinib hydrochloride and key ABC transporters, offering a comprehensive resource for researchers and drug development professionals.

Overexpression of certain ABC transporters is a well-established mechanism of multidrug resistance (MDR), leading to decreased intracellular drug concentrations and therapeutic failure. Dasatinib has been identified as both a substrate and an inhibitor of several key ABC transporters, including P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[1][2][3][4] Emerging evidence also points to interactions with Multidrug Resistance-Associated Protein 4 (MRP4, encoded by ABCC4).[1][4] Understanding the nuances of these interactions is critical for optimizing dasatinib therapy, overcoming resistance, and designing novel therapeutic strategies.

Quantitative Analysis of Dasatinib Interaction with ABC Transporters

The interaction between dasatinib and ABC transporters has been quantified in numerous studies, providing valuable insights into the affinity and functional consequences of these interactions. The following tables summarize key quantitative data from the literature.

Cell LineTransporter OverexpressedAssay TypeIC50 of Dasatinib (nM)Reference(s)
K562ABCB1Cytotoxicity~3.7-fold resistance[4]
K562ABCG2Cytotoxicity~7.8-fold resistance[4]
Brainstem Glioma Cells (ABC WT)EndogenousCell Viability (CellTiter-Glo)480 - 1770[5]
Brainstem Glioma Cells (ABC KO)NoneCell Viability (CellTiter-Glo)510 - 3100[5]

Table 1: Cytotoxicity and Resistance. This table presents the impact of ABC transporter expression on the cytotoxic efficacy of dasatinib. The resistance factor indicates the fold-increase in the half-maximal inhibitory concentration (IC50) in transporter-overexpressing cells compared to parental cells.

TransporterProbe SubstrateAssay SystemDasatinib ConcentrationInhibition (%)Reference(s)
ABCB1Rhodamine 123K562-Dox cells10 - 1000 nMNo significant inhibition[1]
ABCG2Pheophorbide AABCG2-transfected HEK-293 cellsNot specified-[6]

Table 2: Inhibition of ABC Transporter-Mediated Efflux. This table details the inhibitory effect of dasatinib on the transport of known fluorescent substrates by specific ABC transporters.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between dasatinib and ABC transporters.

Cytotoxicity Assay (MTT or CellTiter-Glo)

This assay determines the effect of ABC transporter expression on the sensitivity of cancer cells to dasatinib-induced cell death.

a. Cell Culture:

  • Culture parental (e.g., K562) and ABC transporter-overexpressing (e.g., K562/ABCB1, K562/ABCG2) cell lines in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Allow cells to adhere overnight (for adherent cell lines).

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with varying concentrations of dasatinib (e.g., 0.1 nM to 10 µM) and a vehicle control.

  • Incubate the plates for 72 hours at 37°C.

  • For MTT assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® Luminescent Cell Viability Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the dasatinib concentration and determine the IC50 value using non-linear regression analysis.

ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis rate of an ABC transporter in the presence of a substrate. Substrates of ABC transporters stimulate their ATPase activity.

a. Materials:

  • Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCG2).

  • This compound.

  • ATP, MgCl₂, Ouabain, Sodium Azide.

  • Phosphate standard solution.

  • Reagents for detecting inorganic phosphate (e.g., BIOMOL® Green).

b. Assay Procedure:

  • Thaw the membrane vesicles on ice.

  • In a 96-well plate, add 20 µL of membrane vesicles (5-10 µg of protein) to each well.

  • Add 10 µL of various concentrations of dasatinib or a known substrate (positive control) or vehicle (basal control).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM Mg-ATP.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 5% SDS.

  • Add 100 µL of BIOMOL® Green reagent to each well and incubate at room temperature for 20-30 minutes.

  • Measure the absorbance at 620 nm.

  • Determine the amount of inorganic phosphate released using a standard curve.

c. Data Analysis:

  • Subtract the amount of phosphate released in the absence of ATP (non-specific hydrolysis).

  • Calculate the dasatinib-stimulated ATPase activity by subtracting the basal activity (vehicle control) from the activity in the presence of dasatinib.

Vesicular Transport Assay

This in vitro assay directly measures the ATP-dependent transport of a radiolabeled or fluorescent substrate (like dasatinib) into inside-out membrane vesicles.

a. Materials:

  • Inside-out membrane vesicles from cells overexpressing the ABC transporter.

  • Radiolabeled ([¹⁴C] or [³H]) dasatinib or a fluorescent probe.

  • ATP and AMP (as a negative control for ATP-dependent transport).

  • Transport buffer (e.g., Tris-sucrose buffer).

  • Scintillation cocktail (for radiolabeled substrates).

b. Assay Procedure:

  • On ice, mix membrane vesicles (25-50 µg protein) with the transport buffer containing the radiolabeled or fluorescent dasatinib.

  • Divide the mixture into two sets of tubes: one for the ATP-driven transport and one for the AMP control.

  • Pre-warm the tubes at 37°C for 3 minutes.

  • Start the transport by adding either ATP or AMP solution (final concentration typically 4 mM).

  • Incubate for a specific time (e.g., 5-10 minutes) at 37°C.

  • Stop the transport by adding ice-cold transport buffer.

  • Rapidly filter the mixture through a filter membrane (e.g., nitrocellulose) to separate the vesicles from the extra-vesicular substrate.

  • Wash the filters with ice-cold buffer.

  • For radiolabeled dasatinib, place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the ATP-dependent transport by subtracting the amount of substrate in the vesicles in the presence of AMP from that in the presence of ATP.

Transwell Transport Assay

This cell-based assay assesses the vectorial transport of dasatinib across a polarized monolayer of cells grown on a permeable membrane.

a. Cell Culture:

  • Seed MDCKII cells or their transfectants overexpressing an ABC transporter (e.g., MDCKII-ABCB1) onto Transwell inserts.

  • Culture for 3-5 days to allow for the formation of a confluent and polarized monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

b. Assay Procedure:

  • Wash the cell monolayers with pre-warmed transport medium (e.g., HBSS).

  • To measure apical-to-basolateral (A-B) transport, add dasatinib to the apical chamber and fresh medium to the basolateral chamber.

  • To measure basolateral-to-apical (B-A) transport, add dasatinib to the basolateral chamber and fresh medium to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh medium.

  • To assess the role of a specific transporter, perform the assay in the presence of a known inhibitor (e.g., verapamil for ABCB1).

  • Quantify the concentration of dasatinib in the collected samples using LC-MS/MS.

c. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 2 suggests active efflux.

Flow Cytometry-Based Efflux Assay

This assay measures the ability of cells to efflux fluorescent substrates of ABC transporters and the inhibitory effect of dasatinib on this process.

a. Materials:

  • Parental and ABC transporter-overexpressing cell lines.

  • Fluorescent substrates (e.g., Rhodamine 123 for ABCB1, Pheophorbide A for ABCG2).

  • This compound.

  • A known inhibitor of the transporter as a positive control.

  • Flow cytometer.

b. Assay Procedure:

  • Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free medium).

  • Load the cells with the fluorescent substrate by incubating them at 37°C for a defined period (e.g., 30-60 minutes).

  • Wash the cells with ice-cold buffer to remove excess substrate.

  • Resuspend the cells in fresh, pre-warmed medium containing either vehicle, dasatinib at various concentrations, or a positive control inhibitor.

  • Incubate at 37°C to allow for efflux.

  • At different time points, take aliquots of the cells and place them on ice to stop the efflux.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer.

c. Data Analysis:

  • Calculate the mean fluorescence intensity (MFI) for each condition.

  • A decrease in MFI over time indicates active efflux.

  • An increase in MFI in the presence of dasatinib compared to the vehicle control indicates inhibition of the transporter.

Visualizing the Interactions: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

dasatinib_abc_interaction cluster_cell Cancer Cell Dasatinib_in Intracellular Dasatinib BCR_ABL BCR-ABL Dasatinib_in->BCR_ABL Inhibits Apoptosis Apoptosis Dasatinib_in->Apoptosis Induces (via BCR-ABL inhibition) ABC_Transporter ABC Transporter (ABCB1, ABCG2) Dasatinib_in->ABC_Transporter Substrate Dasatinib_in->ABC_Transporter Inhibits BCR_ABL->Apoptosis Inhibits ADP ADP + Pi ABC_Transporter->ADP Dasatinib_out Extracellular Dasatinib ABC_Transporter->Dasatinib_out Efflux ATP ATP ATP->ABC_Transporter Dasatinib_ext Extracellular Dasatinib Dasatinib_ext->Dasatinib_in Influx

Caption: Dasatinib's dual role as a substrate and inhibitor of ABC transporters.

experimental_workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis start Start: Hypothesis Dasatinib interacts with ABC Transporter X cytotoxicity Cytotoxicity Assay (e.g., MTT) in Transporter-Overexpressing Cells start->cytotoxicity atpase ATPase Activity Assay with Membrane Vesicles start->atpase transport Vesicular/Transwell Transport Assay start->transport efflux Flow Cytometry Efflux Assay start->efflux ic50 Determine IC50 & Resistance Factor cytotoxicity->ic50 kinetics Calculate Km, Vmax (from ATPase/Transport) atpase->kinetics transport->kinetics inhibition Quantify Inhibition of Probe Substrate Efflux efflux->inhibition conclusion Conclusion: Characterize Dasatinib as a Substrate and/or Inhibitor of ABC Transporter X ic50->conclusion kinetics->conclusion inhibition->conclusion

Caption: Experimental workflow for characterizing dasatinib-ABC transporter interactions.

bcr_abl_abcg2_regulation Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates ABCG2_expression ABCG2 Expression PI3K_AKT->ABCG2_expression Upregulates Dasatinib_resistance Dasatinib Resistance ABCG2_expression->Dasatinib_resistance Contributes to

Caption: Signaling pathway of BCR-ABL-mediated regulation of ABCG2 expression.

Conclusion

The interaction of dasatinib with ABC transporters is a multifaceted process with significant clinical implications. Dasatinib's role as both a substrate and an inhibitor of key transporters like ABCB1 and ABCG2 underscores the complexity of predicting its disposition and efficacy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate these interactions, with the ultimate goal of improving therapeutic outcomes for patients receiving dasatinib. A thorough understanding of these transport-mediated mechanisms is essential for developing strategies to circumvent drug resistance and personalize cancer therapy.

References

Dasatinib Hydrochloride: A Technical Guide to its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI), has an established role in the treatment of Philadelphia chromosome-positive (Ph+) leukemias.[1][2] Its mechanism of action, however, extends beyond the direct inhibition of the BCR-ABL fusion protein.[3][4] Emerging evidence reveals that dasatinib profoundly remodels the tumor microenvironment (TME), shifting it from an immunosuppressive and pro-angiogenic state to one that is conducive to an effective anti-tumor immune response. This technical guide provides an in-depth analysis of the mechanisms through which dasatinib modulates the TME, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: Dasatinib Hydrochloride

Dasatinib (BMS-354825) is a small-molecule inhibitor targeting multiple tyrosine kinases. Its primary targets include BCR-ABL, SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptor β (PDGFRβ), and the EPH receptor A2 (EphA2).[2][3] While its efficacy in chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL) is primarily attributed to BCR-ABL inhibition, its broad-spectrum activity against other kinases, particularly SFKs, is responsible for its significant impact on the non-malignant components of the TME.[1][3] Unlike first-generation TKIs like imatinib, dasatinib binds to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome certain forms of treatment resistance.[2][3]

The Tumor Microenvironment (TME): A Complex Battlefield

The TME is a dynamic and intricate network comprising cancer cells, immune cells, stromal cells (like fibroblasts), blood vessels, and the extracellular matrix (ECM).[5][6] This environment engages in a complex crosstalk that can either suppress or promote tumor growth, invasion, and metastasis.[5][7] Key components of the TME that are influenced by dasatinib include immune cell infiltrates, the tumor vasculature, and the ECM.

Dasatinib's Multifaceted Effects on the TME

Dasatinib's influence on the TME is not a secondary effect of tumor cell killing but a direct consequence of its action on various host-derived cells within the tumor stroma.[8]

Immunomodulation: Awakening the Anti-Tumor Response

While some in vitro studies suggest dasatinib has immunosuppressive effects due to SFK inhibition, in vivo evidence points towards a potent immunomodulatory role, likely influenced by the drug's short half-life (3-4 hours), which may lead to transient kinase inhibition and subsequent immune activation.[9][10]

  • T-Cell Modulation : Dasatinib treatment has been shown to increase the infiltration of cytotoxic CD8+ T cells into the tumor while decreasing the population of immunosuppressive regulatory T cells (Tregs).[9][11][12] This shift creates a more favorable effector-to-regulatory T-cell ratio.[12] In murine models, this effect was functionally significant, as depleting CD4+ and CD8+ T cells abolished the anti-tumor effects of dasatinib.[9] Furthermore, dasatinib can promote a Th1-type immune response in T-cells, characterized by the production of IFN-γ, which is crucial for tumor control.[13]

  • NK Cell Activation : Dasatinib therapy can lead to the expansion and activation of Natural Killer (NK) cells, a key component of the innate immune system.[9][10] Studies in CML patients show an increase in mature NK cells (CD56+CD57+) and a clonal expansion of large granular lymphocytes (LGLs), including NK cells, which is associated with improved treatment responses.[9][10]

  • Myeloid Cell Inhibition : The TME is often infiltrated by immunosuppressive myeloid cells, such as M2-like macrophages and myeloid-derived suppressor cells (MDSCs). Dasatinib directly inhibits the motility and function of CD11b+ myeloid cells, reducing their infiltration into the tumor.[8] This leads to a decrease in M2-like macrophages and an increase in anti-tumor M1-like macrophages.[11][14]

  • Chemokine and Cytokine Profile : The modulation of immune cells is accompanied by changes in the chemokine landscape. The combination of dasatinib and immunotherapy has been shown to increase the expression of IFN-γ–induced chemokines CXCL9, CXCL10, and CXCL11 in the TME, which are crucial for recruiting effector T cells.[12] Dasatinib also increases the production of CCL5 in NK cells, a cytokine necessary for a robust anti-tumor response when combined with immunotherapy.[11][15]

Anti-Angiogenesis: Choking the Tumor's Supply Lines

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Dasatinib exhibits potent anti-angiogenic properties by directly targeting endothelial cells.

  • Inhibition of Endothelial Cell Function : In vitro, dasatinib inhibits VEGF- and bFGF-induced survival, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) with IC50 values in the low nanomolar range.[16] This effect is mediated through the inhibition of the Src/FAK/p130CAS/paxillin signaling pathway.[16]

  • Reduction of Microvessel Density : In vivo studies using human tumor xenograft models demonstrate that dasatinib administration leads to a significant decrease in microvessel density within the tumor, correlating with suppressed tumor growth.[8]

Extracellular Matrix (ECM) Remodeling

The ECM provides structural support and regulates cell signaling. In cancer, it is often remodeled to facilitate invasion and metastasis.[5][6]

  • Inhibition of MMP-9 : Dasatinib treatment reduces the levels of Matrix Metalloproteinase-9 (MMP-9) in the TME.[8] MMP-9 is a key enzyme that degrades the ECM, promoting tumor cell invasion. This reduction is achieved through a dual mechanism: inhibiting the recruitment of MMP-9-positive myeloid cells and suppressing MMP-9 gene expression in the tumor-infiltrating myeloid cells that remain.[8]

Key Signaling Pathways and Visualizations

Dasatinib's effects on the TME are a direct result of its ability to block key signaling cascades in various cell types.

dasatinib_primary_targets cluster_kinases Tyrosine Kinases cluster_outcomes Cellular Outcomes Dasatinib Dasatinib Hydrochloride BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases (SFK, LCK, FYN) Dasatinib->SRC Inhibits cKIT c-KIT Dasatinib->cKIT Inhibits PDGFRB PDGFRβ Dasatinib->PDGFRB Inhibits EphA2 EphA2 Dasatinib->EphA2 Inhibits Outcome1 ↓ Proliferation ↑ Apoptosis (Tumor Cells) BCR_ABL->Outcome1 Outcome2 ↓ Migration/Invasion ↓ Angiogenesis ↓ Immunosuppression SRC->Outcome2 cKIT->Outcome1 PDGFRB->Outcome2 EphA2->Outcome2

Caption: Dasatinib's primary kinase targets and associated cellular outcomes.

anti_angiogenesis_pathway Dasatinib Dasatinib SRC Src Dasatinib->SRC Inhibits VEGF VEGF / bFGF VEGFR VEGF Receptor VEGF->VEGFR VEGFR->SRC Activates FAK FAK SRC->FAK Paxillin p130CAS / Paxillin FAK->Paxillin Adhesion Cell Adhesion Signaling Paxillin->Adhesion Outcome ↓ Endothelial Cell: • Survival • Migration • Tube Formation Adhesion->Outcome

Caption: Dasatinib's inhibition of the Src/FAK anti-angiogenic pathway.

immune_modulation_workflow cluster_tme Tumor Microenvironment cluster_result Resulting TME State Dasatinib Dasatinib Treg Regulatory T-Cell (Treg) Dasatinib->Treg Inhibits Function/ Conversion Myeloid Immunosuppressive Myeloid Cells (MDSC, M2) Dasatinib->Myeloid Inhibits Recruitment/ Function CD8T Cytotoxic T-Cell (CD8+) Dasatinib->CD8T Promotes Infiltration/ Activity NK NK Cell Dasatinib->NK Activates Result Immune-Supportive Microenvironment CD8T->Result NK->Result

Caption: Dasatinib's workflow for remodeling the immune TME.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Dasatinib on Endothelial Cells

Cell Type Assay Stimulant IC50 Value Reference
HUVEC Survival VEGF / bFGF Low nM range [16]
HUVEC Migration VEGF / bFGF Low nM range [16]
HUVEC Tube Formation VEGF / bFGF Low nM range [16]

| ECRF24 | Migration | - | ~65% inhibition at 50 µM |[17] |

Table 2: In Vivo Effects of Dasatinib on TME Components in Murine Models

Tumor Model Parameter Measured Effect of Dasatinib Magnitude of Effect Reference
Colo205 Xenograft Tumor Growth Inhibition 50% reduction vs. vehicle [8]
Human Tumor Xenografts Microvessel Density Decrease Significant reduction [8]
Human Tumor Xenografts Intratumoral CD11b+ Myeloid Cells Decrease Significant reduction [8]
B16.OVA Melanoma Tumor-infiltrating CD8+ T-cells Increase Significantly higher [9]
B16.OVA Melanoma Peripheral Blood CD4/CD8 Ratio Decrease Significant reduction [9]
P815 Mastocytoma Circulating Tregs Decrease Significant reduction [12]
SCLC Models Tumor-infiltrating Tregs Reduction Observed reduction [11][14]

| SCLC Models | Tumor-infiltrating M2 Macrophages | Reduction | Observed reduction |[11][14] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate dasatinib's effect on the TME.

In Vivo Tumor Xenograft Study
  • Cell Culture : Human cancer cell lines (e.g., Colo205, DU145) are cultured under standard conditions.[8]

  • Animal Model : 6-8 week old immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation : 1x10⁶ to 5x10⁶ tumor cells are suspended in PBS or Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment : Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control (vehicle) and treatment groups. Dasatinib is administered, typically by oral gavage, at a dose such as 15 mg/kg, twice daily.[8]

  • Monitoring : Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²). Animal body weight is monitored as a measure of toxicity.

  • Endpoint Analysis : At the end of the study (e.g., 21 days), tumors are excised.[8] A portion is fixed in formalin for immunohistochemistry (IHC), and another portion can be snap-frozen or dissociated for flow cytometry or Western blot analysis.

Immunohistochemistry (IHC) for Microvessel Density (CD31)
  • Tissue Preparation : Formalin-fixed, paraffin-embedded tumor sections (5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval : Slides are subjected to heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking : Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-based blocking solution.

  • Primary Antibody Incubation : Slides are incubated with a primary antibody against an endothelial marker (e.g., rat anti-mouse CD31/PECAM-1) overnight at 4°C.

  • Secondary Antibody & Detection : A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is developed using a chromogen like DAB.

  • Quantification : Microvessel density (MVD) is assessed by counting CD31-positive vessels in several high-power fields per tumor section.[18]

Flow Cytometry for Tumor-Infiltrating Immune Cells
  • Tumor Dissociation : Freshly excised tumors are minced and digested in an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.

  • Cell Staining : The cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies against surface markers for different immune cell populations (e.g., CD45 for leukocytes, CD3 for T-cells, CD4, CD8, FoxP3 for T-cell subsets, CD11b for myeloid cells). A viability dye is included to exclude dead cells.

  • Intracellular Staining (for Tregs) : For markers like FoxP3, cells are fixed and permeabilized after surface staining, followed by incubation with the anti-FoxP3 antibody.

  • Data Acquisition : Samples are run on a multi-color flow cytometer.

  • Data Analysis : The percentage of each immune cell population within the total leukocyte gate (CD45+) is quantified using analysis software.

experimental_workflow cluster_analysis Downstream Analysis start In Vivo Xenograft Model (e.g., SCLC in mice) treatment Administer Vehicle, Dasatinib, or Combination Therapy start->treatment tumor_excise Excise Tumors at Endpoint treatment->tumor_excise flow Flow Cytometry (Immune Cell Profiling: CD8, Treg, NK, etc.) tumor_excise->flow ihc Immunohistochemistry (CD31 for Angiogenesis, CD8 for Infiltration) tumor_excise->ihc western Western Blot (Signaling Pathway Phosphorylation) tumor_excise->western

Caption: A typical experimental workflow for studying dasatinib's in vivo effects.

Conclusion and Future Directions

This compound's anti-cancer activity is a dual-pronged assault, targeting not only the malignant cells but also the supportive TME. By inhibiting angiogenesis, remodeling the ECM, and, most critically, re-educating the immune landscape from a suppressive to a cytotoxic state, dasatinib creates an environment hostile to tumor progression.[8]

The profound immunomodulatory effects of dasatinib provide a strong rationale for its use in combination with immunotherapies, such as immune checkpoint inhibitors.[11][15] By increasing the infiltration of effector T-cells and reducing immunosuppressive cell populations, dasatinib can sensitize tumors that are otherwise refractory to checkpoint blockade.[11] Future research should focus on optimizing dosing schedules to maximize these immunomodulatory effects while managing toxicity, and on identifying predictive biomarkers, such as plasma CCL5 levels, to better select patients who will benefit from these combination strategies.[15]

References

Methodological & Application

Applikations- und Protokollhinweise: Dasatinib-Hydrochlorid In-vitro-Zellviabilitätsassay

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung Dasatinib, ein potenter Multi-Tyrosinkinase-Inhibitor, hemmt eine Reihe von Kinasen, die an der onkogenen Signalübertragung beteiligt sind.[1][2] Es ist für die Behandlung von chronischer myeloischer Leukämie (CML) und Philadelphia-Chromosom-positiver akuter lymphoblastischer Leukämie (Ph+ ALL) zugelassen.[1][2][3] Die Quantifizierung der zytotoxischen und zytostatischen Effekte von Dasatinib auf Krebszellen in vitro ist ein entscheidender Schritt in der präklinischen Forschung. Der MTT-Assay (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) ist eine weit verbreitete kolorimetrische Methode zur Bestimmung der Zellviabilität, die auf der Reduktion von MTT durch mitochondriale Dehydrogenasen in lebenden Zellen zu einem violetten Formazan-Produkt basiert.[4] Diese Application Note beschreibt ein detailliertes Protokoll zur Durchführung eines Zellviabilitätsassays mit Dasatinib-Hydrochlorid unter Verwendung der MTT-Methode.

Wirkmechanismus von Dasatinib Dasatinib übt seine Wirkung durch die Hemmung mehrerer wichtiger Tyrosinkinasen aus.[1][5] Primär zielt es auf die BCR-ABL-Kinase ab, das Fusionsprotein, das für CML charakteristisch ist.[3][5] Darüber hinaus hemmt es die Kinasen der SRC-Familie (SRC, LCK, YES, FYN), c-KIT, EPHA2 und den Blutplättchen-Wachstumsfaktor-Rezeptor (PDGFRβ).[1][5][6] Die Blockade dieser Signalwege unterbricht die nachgeschalteten Signalkaskaden, die Zellproliferation, Überleben, Adhäsion und Invasion steuern, was letztendlich zur Apoptose und zur Hemmung des Tumorwachstums führt.

Dasatinib_Signaling_Pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Rezeptor-Tyrosinkinasen Rezeptor-Tyrosinkinasen SRC-Familie SRC-Familie (SRC, LCK, YES, FYN) Rezeptor-Tyrosinkinasen->SRC-Familie c-KIT c-KIT Rezeptor-Tyrosinkinasen->c-KIT PDGFRβ PDGFRβ Rezeptor-Tyrosinkinasen->PDGFRβ Dasatinib Dasatinib BCR-ABL BCR-ABL Dasatinib->BCR-ABL Dasatinib->SRC-Familie Dasatinib->c-KIT Dasatinib->PDGFRβ Signalwege Nachgeschaltete Signalwege (z.B. PI3K/Akt, MAPK/ERK) BCR-ABL->Signalwege SRC-Familie->Signalwege c-KIT->Signalwege PDGFRβ->Signalwege Zellzyklus-Progression Zellzyklus-Progression Signalwege->Zellzyklus-Progression Apoptose-Hemmung Apoptose-Hemmung Signalwege->Apoptose-Hemmung

Abbildung 1: Vereinfachter Signalweg, der die Hemmung von Onkogenen Kinasen durch Dasatinib darstellt.

Experimentelles Protokoll: MTT-Assay zur Zellviabilität

Dieses Protokoll beschreibt die Schritte zur Bestimmung der zytotoxischen Wirkung von Dasatinib auf adhärente Krebszelllinien.

Benötigte Materialien:

  • Dasatinib-Hydrochlorid

  • Geeignete Krebszelllinie (z. B. MCF-7, HTLA-230, A549)

  • Zellkulturmedium (z. B. DMEM oder RPMI-1640), supplementiert mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin/Streptomycin

  • Dimethylsulfoxid (DMSO)

  • MTT-Reagenz (5 mg/ml in phosphatgepufferter Salzlösung (PBS))

  • PBS

  • Trypsin-EDTA

  • 96-Well-Zellkulturplatten

  • Mehrkanalpipetten und sterile Spitzen

  • Inkubator (37 °C, 5 % CO₂)

  • Mikroplatten-Lesegerät (Spektrophotometer)

Protokollschritte:

  • Vorbereitung der Dasatinib-Stammlösung:

    • Lösen Sie Dasatinib-Hydrochlorid in DMSO zu einer hohen Konzentration (z. B. 10 mM) auf, um eine Stammlösung herzustellen.

    • Aliquoten Sie die Stammlösung und lagern Sie sie bei -20 °C. Vermeiden Sie wiederholte Einfrier-Auftau-Zyklen.

  • Zellkultur und Aussaat:

    • Kultivieren Sie die Zellen in einem geeigneten Kulturmedium bis zu einer Konfluenz von 70-80 %.

    • Trypsinieren Sie die Zellen, resuspendieren Sie sie in frischem Medium und bestimmen Sie die Zellzahl mit einem Hämozytometer oder einem automatisierten Zellzähler.

    • Säen Sie die Zellen in einer Dichte von 5.000–10.000 Zellen pro Well in 100 µl Medium in eine 96-Well-Platte aus.

    • Inkubieren Sie die Platte für 18-24 Stunden bei 37 °C und 5 % CO₂, damit die Zellen anhaften können.[7]

  • Behandlung mit Dasatinib:

    • Bereiten Sie eine Reihe von Verdünnungen von Dasatinib in serumfreiem Medium aus der Stammlösung vor. Typische Konzentrationen reichen von nanomolar bis mikromolar (z. B. 1 nM bis 10 µM).[7][8] Fügen Sie eine reine Lösungsmittelkontrolle (DMSO) hinzu, deren Konzentration der höchsten verwendeten Dasatinib-Konzentration entspricht.

    • Entfernen Sie das Medium aus den Wells und fügen Sie 100 µl der vorbereiteten Dasatinib-Verdünnungen (oder der Lösungsmittelkontrolle) zu den entsprechenden Wells hinzu. Fügen Sie auch Wells mit unbehandelten Kontrollzellen (nur Medium) hinzu.

    • Führen Sie jede Behandlung in Triplikaten oder Quadruplikaten durch.

  • Inkubation:

    • Inkubieren Sie die Platte für eine festgelegte Dauer (z. B. 24, 48 oder 72 Stunden) bei 37 °C und 5 % CO₂.[7][9] Die Inkubationszeit hängt von der Zelllinie und den Zielen des Experiments ab.

  • MTT-Assay:

    • Fügen Sie nach der Inkubation 10 µl der MTT-Lösung (5 mg/ml) zu jedem Well hinzu.

    • Inkubieren Sie die Platte für weitere 2-4 Stunden bei 37 °C. Während dieser Zeit reduzieren lebensfähige Zellen das gelbe MTT zu violetten Formazan-Kristallen.

    • Entfernen Sie das Medium vorsichtig.

    • Fügen Sie 100 µl DMSO (oder eine andere geeignete Lösung wie 4 mM HCl, 0,1 % NP40 in Isopropanol) zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.

    • Schütteln Sie die Platte vorsichtig für 5-10 Minuten, um eine vollständige Auflösung zu gewährleisten.

  • Datenerfassung und -analyse:

    • Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät. Eine Referenzwellenlänge von 630 nm kann zur Korrektur von Hintergrundsignalen verwendet werden.

    • Berechnen Sie die prozentuale Zellviabilität mit der folgenden Formel:

      • Prozentuale Viabilität = [(Extinktion der behandelten Probe - Extinktion des Leerwerts) / (Extinktion der unbehandelten Kontrolle - Extinktion des Leerwerts)] x 100

    • Erstellen Sie eine Dosis-Wirkungs-Kurve, indem Sie die prozentuale Viabilität gegen die logarithmische Konzentration von Dasatinib auftragen.

    • Bestimmen Sie den IC50-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) aus der Kurve mithilfe einer nichtlinearen Regressionsanalyse.

MTT_Assay_Workflow A Zellkultur (70-80% Konfluenz) B Trypsinieren und Zählen der Zellen A->B C Aussaat der Zellen in 96-Well-Platte (5.000-10.000 Zellen/Well) B->C D Inkubation (24 h) Zellen anhaften lassen C->D E Behandlung mit Dasatinib (Konzentrationsreihe + Kontrollen) D->E F Inkubation (24, 48 oder 72 h) E->F G Zugabe von MTT-Reagenz (10 µl/Well) F->G H Inkubation (2-4 h) G->H I Solubilisierung der Formazan-Kristalle (100 µl DMSO) H->I J Messung der Extinktion (570 nm) I->J K Datenanalyse (% Viabilität, IC50-Wert) J->K

Abbildung 2: Experimenteller Arbeitsablauf für den Dasatinib-Zellviabilitätsassay mittels MTT.

Datenpräsentation: IC50-Werte von Dasatinib

Die Empfindlichkeit gegenüber Dasatinib variiert erheblich zwischen verschiedenen Krebszelllinien. Die folgende Tabelle fasst die IC50-Werte (halbmaximale Hemmkonzentration) für Dasatinib in einer Auswahl von Zelllinien zusammen, wie sie in der Literatur berichtet werden.

ZelllinieKrebstypIC50-Wert (ungefähr)
HTLA-230Neuroblastom< 100 nM
SY5YNeuroblastom92 nM
MCF-7Brustkrebs1.6 µM
MDA-MB-231Brustkrebs6.1 µM
4T1Brustkrebs14 nM
ORL-48Mundhöhlenkarzinom50 nM
ORL-204Mundhöhlenkarzinom250 nM
Ba/F3 (wt Bcr-Abl)Leukämie-Modell< 1 nM
C643Schilddrüsenkrebs~20-50 nM
K1Schilddrüsenkrebs> 1 µM

Hinweis: Die IC50-Werte können je nach experimentellen Bedingungen wie Inkubationszeit und verwendetem Assay variieren. Die Daten stammen aus verschiedenen Studien.[7][9][10][11]

References

Application Notes and Protocols: Bestimmung der IC50 von Dasatinib-Hydrochlorid in Krebszelllinien

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Anwendungsbeschreibung enthält detaillierte Protokolle zur Bestimmung der halbmaximalen Hemmkonzentration (IC50) von Dasatinib-Hydrochlorid in verschiedenen Krebszelllinien. Dasatinib ist ein potenter niedermolekularer Inhibitor mehrerer Tyrosinkinasen, darunter BCR-ABL und die SRC-Kinase-Familie.[1] Die Bestimmung des IC50-Wertes ist ein entscheidender Schritt in der präklinischen Arzneimittelentwicklung, um die Wirksamkeit eines Wirkstoffs gegen Krebszellen zu quantifizieren. Die hier beschriebenen Protokolle konzentrieren sich auf zwei weit verbreitete zellbasierte Assays: den kolorimetrischen MTT-Assay und den lumineszenten CellTiter-Glo®-Assay.

Quantitative Datenzusammenfassung

Die Wirksamkeit von Dasatinib-Hydrochlorid variiert je nach molekularem Profil der Krebszelllinie. Die folgende Tabelle fasst die IC50-Werte für Dasatinib in einer Reihe von Krebszelllinien zusammen, die aus der wissenschaftlichen Literatur stammen.

ZelllinieKrebsartIC50 (nM)
K562Chronische myeloische Leukämie<1.0[2]
Lox-IMVIMelanom35.4[3]
PC3Prostatakrebs9.4
MDA-MB-231Brustkrebs12
WiDrDickdarmkrebs52
HT144Melanom>1000 (resistent)[3]
Malme-3MMelanom>1000 (resistent)[3]
SK-Mel-28Melanom>1000 (resistent)[3]
SK-Mel-5Melanom>1000 (resistent)[3]
Mo7e-KitD816HMyeloische Leukämie5[4]

Signalkaskade von Dasatinib

Dasatinib übt seine Anti-Krebs-Wirkung aus, indem es an die ATP-Bindungsstelle mehrerer Tyrosinkinasen bindet und so deren Aktivität hemmt.[5] Dies stört nachgeschaltete Signalwege, die für das Wachstum und Überleben von Krebszellen entscheidend sind.[5] Die Hemmung der BCR-ABL-Kinase ist der primäre Wirkmechanismus bei chronischer myeloischer Leukämie.[5] In soliden Tumoren ist die Hemmung von Kinasen der SRC-Familie von Bedeutung, die an Zellmigration, Invasion und Adhäsion beteiligt sind.[5]

Dasatinib_Signaling_Pathway cluster_receptors Tyrosinkinasen cluster_pathways Nachgeschaltete Signalwege cluster_outcomes Zelluläre Reaktionen Dasatinib Dasatinib-Hydrochlorid BCR_ABL BCR-ABL Dasatinib->BCR_ABL hemmt SRC SRC-Familie (SRC, LCK, YES, FYN) Dasatinib->SRC hemmt c_KIT c-KIT Dasatinib->c_KIT hemmt PDGFRb PDGFRβ Dasatinib->PDGFRb hemmt EPHA2 EPHA2 Dasatinib->EPHA2 hemmt PI3K_Akt PI3K/Akt/mTOR-Weg BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK-Weg BCR_ABL->RAS_MAPK STAT STAT-Signalweg BCR_ABL->STAT SRC->PI3K_Akt SRC->RAS_MAPK SRC->STAT Migration Verminderte Migration und Invasion SRC->Migration c_KIT->PI3K_Akt PDGFRb->PI3K_Akt EPHA2->RAS_MAPK Proliferation Verminderte Proliferation PI3K_Akt->Proliferation Apoptose Induzierte Apoptose PI3K_Akt->Apoptose hemmt RAS_MAPK->Proliferation STAT->Proliferation Experimental_Workflow cluster_prep Vorbereitung cluster_treatment Behandlung cluster_assay Assay-Durchführung cluster_analysis Datenanalyse Cell_Culture 1. Krebszelllinien kultivieren Cell_Seeding 2. Zellen in 96-Well-Platten aussäen Cell_Culture->Cell_Seeding Dasatinib_Dilution 3. Serielle Verdünnungen von Dasatinib-Hydrochlorid herstellen Cell_Seeding->Dasatinib_Dilution Drug_Addition 4. Zellen mit Dasatinib in verschiedenen Konzentrationen behandeln Dasatinib_Dilution->Drug_Addition Incubation 5. Platten für 48-72 Stunden inkubieren Drug_Addition->Incubation Assay_Choice Assay-Wahl Incubation->Assay_Choice MTT_Assay 6a. MTT-Assay Assay_Choice->MTT_Assay Kolorimetrisch CTG_Assay 6b. CellTiter-Glo® Assay Assay_Choice->CTG_Assay Lumineszent Data_Acquisition 7. Absorption oder Lumineszenz messen MTT_Assay->Data_Acquisition CTG_Assay->Data_Acquisition IC50_Calculation 8. IC50-Werte berechnen Data_Acquisition->IC50_Calculation

References

Application Notes and Protocols for Dasatinib Hydrochloride in In Vivo Animal Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally available, multi-targeted kinase inhibitor that targets the BCR-ABL fusion protein and the SRC family of kinases, among others.[1][2][3] The deregulated tyrosine kinase activity of BCR-ABL is a hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2] Dasatinib has demonstrated significant anti-leukemic activity in both preclinical models and clinical settings.[4][5] In vitro studies have shown that dasatinib is 325 times more potent than imatinib in inhibiting the BCR-ABL tyrosine kinase.[2] These application notes provide an overview of the in vivo use of dasatinib hydrochloride in animal models of leukemia, including detailed experimental protocols and a summary of efficacy data.

Mechanism of Action

Dasatinib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, giving it an advantage over first-generation inhibitors like imatinib which primarily bind to the inactive state.[1][3][6] This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis of the malignant cells.[1] Beyond BCR-ABL, dasatinib also inhibits other kinases such as the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ, contributing to its broad therapeutic activity.[1][2]

Signaling Pathway

The primary target of dasatinib in Philadelphia chromosome-positive (Ph+) leukemias is the constitutively active BCR-ABL tyrosine kinase. Inhibition of BCR-ABL by dasatinib disrupts multiple downstream signaling pathways critical for leukemic cell survival and proliferation.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL GRB2 Grb2/Sos BCR_ABL->GRB2 PI3K PI3K/AKT BCR_ABL->PI3K STAT5 JAK/STAT5 BCR_ABL->STAT5 CRKL CrkL BCR_ABL->CRKL Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits RAS Ras/Raf/MEK/ERK GRB2->RAS Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation CRKL->Proliferation Apoptosis Apoptosis

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

In Vivo Animal Models

Xenograft Models

Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are commonly used to evaluate the efficacy of dasatinib.

a. Cell Line-Derived Xenograft (CDX) Model:

  • Cell Lines: K562 (CML blast crisis) and LAMA-84 are commonly used human CML cell lines.[4][7] For T-cell Acute Lymphoblastic Leukemia (T-ALL), HTLA-230 and SY5Y cell lines can be utilized.[8][9]

  • Animal Strain: Immunodeficient mice such as athymic nude or severe combined immunodeficient (SCID) mice are suitable.[4][9]

  • Procedure:

    • Culture leukemia cells to the logarithmic growth phase.

    • Inject 1 x 10^6 cells in 100-200 µL of serum-free medium or PBS subcutaneously into the flank of the mice.[9]

    • Alternatively, for a disseminated leukemia model, inject cells intravenously via the tail vein or intracardially into the left ventricle.[10]

    • Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for engineered cells).

b. Patient-Derived Xenograft (PDX) Model:

  • Source: Primary leukemia cells from patients.

  • Animal Strain: Highly immunodeficient mice such as NOD/SCID gamma (NSG) are required.[8]

  • Procedure:

    • Obtain and process patient bone marrow or peripheral blood samples to isolate mononuclear cells.

    • Inject the cells intravenously into irradiated (sub-lethally) NSG mice.

    • Monitor engraftment by analyzing peripheral blood for the presence of human CD45+ cells.

Transgenic Mouse Models
  • Model: The SCLtTAxBCR-ABL transgenic mouse model allows for the inducible expression of the BCR-ABL oncogene, closely mimicking chronic phase CML.[11][12]

  • Induction: BCR-ABL expression is induced by the withdrawal of tetracycline from the drinking water.[13]

Experimental Protocols

This compound Preparation and Administration
  • Formulation: For oral gavage, dasatinib can be prepared in a vehicle such as 80 mmol/L sodium citrate buffer (pH 3.0) or a solution of 4% DMSO, 30% PEG, and 5% Tween 80.[10][14] For intraperitoneal injection, a similar vehicle can be used.[14]

  • Dosage: Dosages in mouse models typically range from 1.25 mg/kg to 60 mg/kg per day.[4][9] A common dose used in several studies is 20 mg/kg.[11][14]

  • Administration: Administration is typically performed daily by oral gavage or intraperitoneal injection.[10][14]

Experimental Workflow for Efficacy Studies

Experimental_Workflow Start Start Induce_Leukemia Induce Leukemia (Xenograft or Transgenic) Start->Induce_Leukemia Tumor_Establishment Tumor Establishment/ Leukemia Engraftment Induce_Leukemia->Tumor_Establishment Randomization Randomize Mice Tumor_Establishment->Randomization Treatment Treatment Groups: - Vehicle Control - Dasatinib Randomization->Treatment Monitoring Monitor Tumor Burden & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: - Survival - Tumor Volume - Biomarkers Monitoring->Endpoint End End Endpoint->End

Caption: A typical workflow for in vivo efficacy studies of dasatinib in leukemia models.

Assessment of Anti-Leukemic Efficacy
  • Tumor Burden Measurement:

    • For subcutaneous xenografts, measure tumor dimensions with calipers and calculate volume using the formula: (length x width^2) / 2.

    • For disseminated leukemia, use bioluminescence imaging (for luciferase-expressing cells) or flow cytometry of peripheral blood/bone marrow to quantify leukemic cells (e.g., human CD45+).[10]

  • Survival Analysis:

    • Monitor mice daily for signs of morbidity (e.g., weight loss >20%, lethargy, hind-limb paralysis).

    • Euthanize mice that meet pre-defined endpoint criteria.

    • Construct Kaplan-Meier survival curves to compare treatment groups.[13]

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Collect tumor tissue or leukemic cells at specified time points after dasatinib administration.

    • Perform Western blotting to assess the phosphorylation status of BCR-ABL and its downstream targets like CrkL and STAT5.[4][7] Maximal inhibition of phospho-BCR-ABL/phospho-CrkL in K562 xenografts was observed approximately 3 hours after a single oral dose.[4]

  • Apoptosis Assays:

    • Isolate leukemic cells from treated and control animals.

    • Perform Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.[15][16]

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies of dasatinib in leukemia models.

Table 1: Dasatinib Dosage and Administration in Mouse Models

Leukemia ModelMouse StrainDasatinib DoseAdministration RouteReference
CML (K562 Xenograft)SCID1.25, 2.5 mg/kgOral[4]
CML (Transgenic)SCLtTAxBCR-ABL20 mg/kgOral[11][12]
T-ALL (PDX)NSG20, 40 mg/kgOral[8]
Neuroblastoma (SY5Y)Athymic Nude30, 60 mg/kg/dayOral Gavage[9]
Thyroid CancerAthymic Nude50 mg/kgOral Gavage[10]

Table 2: Efficacy of Dasatinib in In Vivo Leukemia Models

Leukemia ModelTreatmentOutcomeReference
CML (Transgenic)20 mg/kg DasatinibSignificantly prolonged survival[13]
CML (K562 Xenograft)1.25, 2.5 mg/kg DasatinibMaximal inhibition of p-BCR-ABL at ~3 hrs[4]
T-ALL (PDX)Dasatinib monotherapySignificant anti-leukemic efficacy[8]
Neuroblastoma (HTLA-230)30 mg/kg/day DasatinibSignificant tumor growth inhibition[9]

Conclusion

This compound is a highly effective inhibitor of BCR-ABL and SRC family kinases with proven anti-leukemic activity in various in vivo animal models. The protocols and data presented in these application notes provide a comprehensive resource for researchers designing and conducting preclinical studies to further evaluate the therapeutic potential of dasatinib and novel combination therapies for leukemia. Careful consideration of the appropriate animal model, drug formulation, and endpoint analysis is crucial for obtaining robust and translatable results.

References

Application Note: Preparation of Dasatinib Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Dasatinib hydrochloride stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and activity of the compound for accurate and reproducible experimental results.

Introduction

Dasatinib is a potent, second-generation tyrosine kinase inhibitor that targets multiple kinases, primarily Bcr-Abl and the Src family of kinases.[1][2][3] It is widely used in cancer research and for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4] For in vitro studies, Dasatinib is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture media or assay buffers.

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for a wide range of organic molecules.[5][6][7] However, proper handling and storage procedures are essential to maintain the integrity of the compound and the solvent. This note provides a comprehensive guide to achieve this.

This compound Properties and Storage

All quantitative data regarding this compound and its storage are summarized in the table below. It is crucial to use the molecular weight of the hydrochloride salt for accurate molarity calculations.

ParameterValueSource(s)
Chemical Name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, hydrochloride[8]
Molecular Weight 524.47 g/mol [9][10]
Solubility in DMSO 15 mg/mL (warming & sonication may be needed) to 100 mg/mL.[9][11]
Storage (Powder) -20°C for up to 3 years, protected from light.[1][9]
Storage (Stock Solution) Aliquot and store at -20°C (for up to 3 months) or -80°C (for up to 1 year). Avoid repeated freeze-thaw cycles.[1][9][12]
DMSO Properties Polar aprotic solvent, hygroscopic. Use fresh, high-purity DMSO.[9][13][14]

Mechanism of Action: Kinase Inhibition

Dasatinib exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. The diagram below illustrates its primary targets.

Dasatinib Mechanism of Action cluster_kinases Target Kinases cluster_pathways Downstream Effects Dasatinib Dasatinib Bcr_Abl Bcr-Abl Dasatinib->Bcr_Abl Src_Family Src Family Kinases (Src, Lck, Yes, Fyn) Dasatinib->Src_Family Proliferation Cancer Cell Proliferation & Survival Bcr_Abl->Proliferation Src_Family->Proliferation

Caption: Dasatinib inhibits Bcr-Abl and Src family kinases, blocking pro-survival pathways.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM this compound stock solution in DMSO.

4.1. Materials and Equipment

  • This compound powder (e.g., CAS 854001-07-3)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator bath (optional, recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

4.2. Safety Precautions

  • Dasatinib is a potent cytotoxic agent and should be handled with care.[15]

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Pregnant individuals should avoid handling the powder form.[4][16]

  • DMSO facilitates the absorption of substances through the skin; avoid direct contact with the solvent and the final solution.[13][14]

  • All handling of the dry powder should be performed in a chemical fume hood or a designated containment area.

4.3. Calculation

Use the following formula to determine the required volume of DMSO:

Volume of DMSO (mL) = [Mass of Dasatinib HCl (mg) / 524.47 ( g/mol )] / Desired Concentration (mol/L)

  • Example for 10 mM stock from 5 mg of powder:

    • Volume (mL) = [5 mg / 524.47 mg/mmol] / 10 mmol/L

    • Volume (mL) = 0.00953 L = 953 µL

4.4. Step-by-Step Procedure

The workflow for preparing the stock solution is outlined below.

start Start equilibrate 1. Equilibrate vial to room temperature start->equilibrate centrifuge 2. Centrifuge vial briefly to collect powder equilibrate->centrifuge weigh 3. Weigh Dasatinib HCl in a fume hood centrifuge->weigh add_dmso 4. Add calculated volume of anhydrous DMSO weigh->add_dmso dissolve 5. Dissolve completely (Vortex / Sonicate) add_dmso->dissolve aliquot 6. Aliquot into sterile, light-protecting tubes dissolve->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

  • Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • Collect Powder: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[12]

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound.

  • Solubilization: Add the pre-calculated volume of high-purity, anhydrous DMSO to the powder. Use of fresh DMSO is recommended as moisture can reduce solubility.[9]

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes or warm it gently (to no more than 37°C) until the solution is clear.[10][11]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use working aliquots in sterile, light-protecting tubes.[1][2]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store them at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[1][9][17]

4.5. Usage in Cell Culture

When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% , to avoid solvent-induced cytotoxicity.[2][12] A solvent control (media with the same final concentration of DMSO) should always be included in experiments.

References

Application Notes and Protocols for Dasatinib Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib hydrochloride is a potent, orally bioavailable, multi-targeted kinase inhibitor. It is an FDA-approved drug primarily used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of several key tyrosine kinases, including BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][2] By targeting these kinases, Dasatinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[1][3] These application notes provide detailed information on the use of this compound in cell culture experiments, including recommended concentrations, protocols for key assays, and visualization of its mechanism of action.

Mechanism of Action

Dasatinib's primary therapeutic effect in CML and Ph+ ALL stems from its potent inhibition of the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives uncontrolled cell growth.[1] Unlike first-generation inhibitors like Imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many Imatinib-resistant mutations.[1][2] Furthermore, its broad-spectrum activity against SRC family kinases, which are involved in various oncogenic signaling pathways, contributes to its therapeutic efficacy in a range of cancers beyond leukemia.[1][3] Inhibition of these kinases by Dasatinib leads to cell cycle arrest, induction of apoptosis (programmed cell death), and reduced cell migration and invasion.[3][4][5]

Signaling Pathways Affected by Dasatinib

Dasatinib treatment impacts several critical downstream signaling cascades. The inhibition of BCR-ABL and SRC family kinases can lead to the downregulation of pathways such as PI3K-Akt, MAPK/ERK, and STAT5, all of which are pivotal for cell survival and proliferation.[6][7][8]

Dasatinib_Signaling_Pathway Dasatinib Dasatinib RTK BCR-ABL, SRC, c-KIT, PDGFR, etc. Dasatinib->RTK Inhibits PI3K PI3K RTK->PI3K RAS RAS/RAF RTK->RAS STAT5 STAT5 RTK->STAT5 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified signaling pathway inhibited by Dasatinib.

Data Presentation: Dasatinib Concentration for Cell Culture

The effective concentration of Dasatinib can vary significantly depending on the cell line and the specific biological question being addressed. The following table summarizes reported 50% inhibitory concentration (IC50) values for Dasatinib across various human cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineCancer TypeIC50 / Effective ConcentrationAssay DurationReference(s)
K562Chronic Myeloid Leukemia (CML)1 nM72 hours[7]
TF-1 BCR/ABLErythroleukemia (BCR-ABL transfected)0.75 nM72 hours[7]
Mo7e-KitD816HMegakaryoblastic Leukemia5 nM (GI50)Not Specified[4]
MV4-11Acute Myeloid Leukemia (AML)1 nM (SFK inhibition)60 minutes[4]
THP-1Acute Monocytic Leukemia10 nM (SFK inhibition)60 minutes[4]
PC-3Prostate CancerLow nanomolar rangeNot Specified[3]
DU145Prostate Cancer~1-10 µM (in 3D culture)72 hours[9]
U87Glioblastoma~1-10 µM (in 3D culture)72 hours[9]
C643, TPC1Thyroid Cancer~19-50 nM3 days[5]
BCPAP, SW1736Thyroid CancerLow nanomolar range3 days[5]
HTLA-230Neuroblastoma300 nM48 hours[10]
SY5YNeuroblastoma92 nM48 hours[10]
ORL-seriesOral Squamous Cell Carcinoma50-250 nMNot Specified[11]
CLL cells (unmutated IgVH)Chronic Lymphocytic Leukemia (CLL)< 5 µMNot Specified[12][13]

Note: IC50 and GI50 (50% growth inhibition) values can be influenced by assay type, duration of treatment, and cell density. The concentrations listed above should be used as a starting point for optimization.

Experimental Protocols

Preparation of Dasatinib Stock Solution

This compound has low aqueous solubility.[14] It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).

  • Reconstitution: To prepare a 5 mM stock solution, reconstitute 5 mg of this compound (MW: 488.0 g/mol ) in 2.05 mL of high-quality, anhydrous DMSO.[15][16]

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[15][17] The solution in DMSO is stable for several months when stored properly.[15]

  • Working Dilutions: For cell culture experiments, dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration immediately before use.[17] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[17]

General Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Seeding Seed Cells in Appropriate Plates Start->Seeding Treatment Treat with Dasatinib (Dose-Response) Seeding->Treatment Incubation Incubate for Desired Time (e.g., 24, 48, 72h) Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability Assay (MTT, XTT, etc.) Endpoint->Viability Apoptosis Apoptosis Assay (Annexin V, PARP Cleavage) Endpoint->Apoptosis WesternBlot Western Blotting (p-SRC, p-Akt, etc.) Endpoint->WesternBlot Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: General workflow for in vitro experiments with Dasatinib.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is adapted from several sources and provides a general method for assessing the effect of Dasatinib on cell viability.[4]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Dasatinib in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Dasatinib (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Dasatinib concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[4][10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of Dasatinib concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[12]

Materials:

  • Cells treated with Dasatinib

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Culture and treat cells with the desired concentrations of Dasatinib for a specified time (e.g., 24 hours).[12] Harvest the cells (both adherent and floating) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Phosphorylated Proteins

This protocol allows for the analysis of the phosphorylation status of key proteins in signaling pathways affected by Dasatinib, such as SRC and Akt.[4][18]

Materials:

  • Cells treated with Dasatinib

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-SRC, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with Dasatinib for a short duration (e.g., 1-6 hours) to observe effects on signaling.[4][15] Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[4]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the control to determine the effect of Dasatinib on protein phosphorylation.

Conclusion

Dasatinib is a powerful research tool for investigating various signaling pathways in cancer and other diseases. The effective concentration varies widely among cell types, necessitating empirical determination through dose-response studies. The protocols provided herein offer a starting point for assessing the biological effects of Dasatinib in cell culture. For successful and reproducible results, careful optimization of experimental conditions is crucial.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Dasatinib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib hydrochloride is a potent, orally active, multi-targeted tyrosine kinase inhibitor. It is a dual inhibitor of BCR-ABL and Src family kinases, and also shows activity against other kinases such as c-KIT, EPHA2, and PDGFRβ.[1] The primary mechanism of action of Dasatinib involves binding to the ATP-binding site of these kinases, which blocks the phosphorylation of their downstream substrates.[1] This disruption of key signaling pathways, which are often constitutively active in cancer cells, can lead to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death.[1] This makes Dasatinib an effective therapeutic agent for certain types of leukemia and other cancers.[1][2]

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and widely used technique to detect and quantify apoptosis. Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable cells. Therefore, it is used to identify cells that have lost membrane integrity, a characteristic of late-stage apoptosis or necrosis.

These application notes provide a detailed protocol for the induction of apoptosis in cancer cell lines using this compound and subsequent analysis by flow cytometry with Annexin V and PI staining.

Mechanism of Dasatinib-Induced Apoptosis

Dasatinib exerts its pro-apoptotic effects by inhibiting multiple signaling pathways that are crucial for cancer cell survival and proliferation. One of the primary targets is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the growth of chronic myeloid leukemia (CML) cells.[1] By inhibiting BCR-ABL, Dasatinib effectively shuts down the downstream signaling cascades that promote cell survival.

In addition to BCR-ABL, Dasatinib also potently inhibits Src family kinases. These kinases are involved in a variety of cellular processes, including cell adhesion, growth, migration, and survival.[1] Overexpression and activation of Src are common in many solid tumors and are associated with cancer progression and metastasis. Inhibition of Src by Dasatinib can lead to cell cycle arrest and apoptosis.[3]

Furthermore, Dasatinib has been shown to modulate other signaling pathways implicated in apoptosis, such as the PI3K/Akt/mTOR pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By suppressing the PI3K/Akt/mTOR pathway, Dasatinib can promote apoptosis in cancer cells.[4][5] The induction of apoptosis by Dasatinib is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFRβ cKIT c-KIT EPHA2 EPHA2 Dasatinib Dasatinib hydrochloride Dasatinib->PDGFR inhibits Dasatinib->cKIT inhibits Dasatinib->EPHA2 inhibits BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits Src Src Family Kinases Dasatinib->Src inhibits PI3K PI3K BCR_ABL->PI3K STATs STATs BCR_ABL->STATs Src->PI3K Src->STATs Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Caspases Apoptosis Apoptosis mTOR->Apoptosis inhibits STATs->Caspases STATs->Apoptosis inhibits Caspases->Apoptosis

Caption: Simplified signaling pathway of Dasatinib-induced apoptosis.

Data Presentation

The following tables summarize quantitative data from representative studies on the pro-apoptotic effects of this compound in various cancer cell lines, as determined by flow cytometry.

Table 1: Apoptosis Induction in Chronic Lymphocytic Leukemia (CLL) Cells

Treatment GroupDasatinib ConcentrationIncubation TimeApoptotic Cells (%)
Untreated Control0 nM24 hours1.30 - 1.69
Dasatinib-Sensitive CLL180 nM24 hours17.71
Dasatinib-Resistant CLL180 nM24 hours1.84
Patient Mononuclear Cells (Untreated)0 nM24 hours21.99
Patient Mononuclear Cells (Dasatinib)Not Specified24 hours38.19
Data adapted from a study on primary CLL cells.[6][8]

Table 2: Apoptosis Induction in Bladder Cancer Cells (T24 and T24R2)

Cell LineDasatinib ConcentrationIncubation TimeApoptotic Cells (%) (Sub-G1)
T24 (Parental)0 µM24 hours< 5%
T24 (Parental)5 µM24 hoursSignificantly Increased
T24R2 (Cisplatin-Resistant)0 µM24 hours< 5%
T24R2 (Cisplatin-Resistant)5 µM24 hoursSignificantly Increased
Data from a study on the effects of Dasatinib on bladder cancer cells.[9]

Table 3: Apoptosis Induction in Lung Cancer Cells (NCI-H1975 and NCI-H1650)

Cell LineDasatinib ConcentrationIncubation TimeApoptotic Cells (%)
NCI-H19750 µM24 or 48 hoursControl Level
NCI-H19752.5 µM24 or 48 hoursIncreased
NCI-H19755 µM24 or 48 hoursIncreased
NCI-H197510 µM24 or 48 hoursSignificantly Increased
NCI-H197520 µM24 or 48 hoursSignificantly Increased
NCI-H16500 µM24 or 48 hoursControl Level
NCI-H16502.5 µM24 or 48 hoursIncreased
NCI-H16505 µM24 or 48 hoursIncreased
NCI-H165010 µM24 or 48 hoursSignificantly Increased
NCI-H165020 µM24 or 48 hoursSignificantly Increased
Data from a study investigating Dasatinib's effects on lung cancer cells.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO). For example, to create a 5 mM stock solution from 5 mg of Dasatinib (molecular weight: 488.01 g/mol ), dissolve it in 2.05 mL of DMSO.[1]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution is typically stable for up to 3 months.[1] For long-term storage (up to 6 months), -80°C is recommended.

Protocol 2: Cell Culture and Treatment with this compound
  • Cell Seeding: The day before treatment, seed the cells of interest in appropriate cell culture flasks or plates. For a T25 flask, a seeding density of 1 x 10^6 cells is a common starting point.[10] For a 6-well plate, approximately 2.5 x 10^5 cells per well can be used.[11] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.

  • Dasatinib Treatment: On the day of the experiment, dilute the this compound stock solution to the desired working concentrations in fresh cell culture medium. Typical working concentrations range from 50 nM to 500 nM, but can be higher depending on the cell line and experimental goals.[1] Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of Dasatinib. Include a vehicle control (medium with the same concentration of DMSO used for the highest Dasatinib concentration).

  • Incubation: Incubate the cells for the desired treatment duration. Treatment times can vary from a few hours to 48 hours or longer, depending on the cell type and the apoptotic endpoint being measured.[1][2]

Protocol 3: Harvesting Cells for Flow Cytometry

For Adherent Cells:

  • Collect Supernatant: Carefully collect the cell culture medium, which contains floating apoptotic cells, into a centrifuge tube.

  • Wash: Gently wash the adherent cells with phosphate-buffered saline (PBS).

  • Detach Cells: Add a non-enzymatic cell dissociation solution like Accutase or a gentle enzymatic solution like Trypsin-EDTA to the culture vessel and incubate until the cells detach.[11]

  • Combine and Wash: Combine the detached cells with the previously collected supernatant. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

For Suspension Cells:

  • Collect Cells: Transfer the cell suspension from the culture vessel to a centrifuge tube.

  • Wash: Centrifuge the cells, discard the supernatant, and wash the cell pellet with cold PBS.

Protocol 4: Annexin V and Propidium Iodide Staining
  • Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (containing about 1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC, PE, or APC) and 5 µL of Propidium Iodide (PI) solution. Gently vortex the tube.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

Controls for Flow Cytometry:

  • Unstained Cells: To set the baseline fluorescence.

  • Annexin V only: To set compensation for the Annexin V channel.

  • PI only: To set compensation for the PI channel.

Experimental Workflow and Data Interpretation

cluster_workflow Experimental Workflow cluster_interpretation Data Interpretation start Seed Cells treat Treat with Dasatinib (and vehicle control) start->treat incubate Incubate treat->incubate harvest Harvest Cells (Adherent or Suspension) incubate->harvest stain Stain with Annexin V & PI harvest->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze Data acquire->analyze end Interpret Results analyze->end q3 Q3: Viable (Annexin V- / PI-) analyze->q3 q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3->q1 Necrosis q4 Q4: Early Apoptotic (Annexin V+ / PI-) q3->q4 Early Apoptosis q4->q2 Late Apoptosis

Caption: Workflow for apoptosis analysis and data interpretation.

Interpretation of Flow Cytometry Data:

The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells or cells with a compromised membrane for reasons other than apoptosis.

By quantifying the percentage of cells in each quadrant, researchers can determine the extent of apoptosis induced by this compound treatment.

References

Visualizing Dasatinib's Action: Application Notes for Imaging Target Engagement in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Notes and Protocols

Researchers, scientists, and professionals in drug development can now access detailed methodologies for imaging the target engagement of Dasatinib hydrochloride in living cells. These application notes provide a comprehensive guide to visualizing and quantifying the interaction of this potent tyrosine kinase inhibitor with its cellular targets, offering critical insights for cancer research and drug discovery.

Dasatinib, a multi-targeted inhibitor of kinases including BCR-ABL and SRC family kinases, is a cornerstone in the treatment of certain leukemias.[1][2][3] Understanding its engagement with target proteins within the complex intracellular environment is paramount for elucidating its mechanism of action, identifying potential off-target effects, and developing more effective therapeutic strategies.[4][5] These notes detail several advanced live-cell imaging techniques that enable direct and indirect assessment of Dasatinib's binding to its targets.

Key Cellular Targets and Signaling Pathways of Dasatinib

Dasatinib exerts its therapeutic effects by inhibiting multiple tyrosine kinases. Its primary targets include:

  • BCR-ABL: The hallmark of chronic myeloid leukemia (CML).[1][2][6]

  • SRC Family Kinases (SFKs): Including SRC, LCK, YES, and FYN.[1][2]

  • c-KIT [1]

  • Ephrin receptor A2 (EPHA2) [1]

  • Platelet-derived growth factor receptor β (PDGFRβ) [1]

Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, such as the PI3K-Akt and MAPK pathways.[6][7]

Below is a diagram illustrating the primary signaling pathways affected by Dasatinib.

G Dasatinib's Impact on Key Signaling Pathways cluster_receptor Receptor Tyrosine Kinases cluster_cytoplasmic Cytoplasmic Tyrosine Kinases PDGFRB PDGFRβ PI3K_Akt PI3K-Akt Pathway PDGFRB->PI3K_Akt cKIT c-KIT cKIT->PI3K_Akt EPHA2 EPHA2 MAPK MAPK Pathway EPHA2->MAPK BCR_ABL BCR-ABL BCR_ABL->PI3K_Akt BCR_ABL->MAPK STAT5 STAT5 Pathway BCR_ABL->STAT5 SRC_family SRC Family Kinases (SRC, LCK, YES, FYN) SRC_family->PI3K_Akt SRC_family->MAPK Dasatinib Dasatinib Dasatinib->PDGFRB Dasatinib->cKIT Dasatinib->EPHA2 Dasatinib->BCR_ABL Dasatinib->SRC_family Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration STAT5->Proliferation

Caption: Dasatinib inhibits key tyrosine kinases, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Dasatinib and its derivatives for target engagement.

Table 1: IC50 Values of Dasatinib and its Derivatives

CompoundTarget KinaseAssay TypeCell Line/SystemIC50 (nM)Reference
DasatinibABL1Kinase-Glo® PlusRecombinant~1[8]
Dasatinib-HT ligandABL1Kinase-Glo® PlusRecombinant~5[8]
ICG-Dasatinibc-KITCell ViabilityGIST-T113.9[9]
Unlabeled Dasatinibc-KITCell ViabilityGIST-T11.17[9]
Imatinibc-KITCell ViabilityGIST-T116.2[9]
ICG-Dasatinibc-KITCell ViabilityGIST-882M26.6[9]
Unlabeled Dasatinibc-KITCell ViabilityGIST-882M3.63[9]
Imatinibc-KITCell ViabilityGIST-882M47.6[9]
Dasatinib-BODIPYAblZ'-LyteRecombinant47 nM[10]
DasatinibAblZ'-LyteRecombinant2.1 nM[10]

Experimental Protocols and Workflows

Detailed protocols for several key live-cell imaging techniques are provided below.

HaloTag-Based Co-localization Imaging

This method utilizes a self-labeling protein (SLP) tag system to visualize the binding of Dasatinib to its target kinases in specific subcellular compartments.[8][11][12][13]

G HaloTag-Based Dasatinib Target Engagement Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging and Analysis Transfection Co-transfect cells with: 1. HaloTag fusion protein (e.g., Rab5b-mCherry-HTP) 2. GFP-fused target kinase (e.g., GFP-SRC) Incubation Incubate cells with Dasatinib-HaloTag Ligand Transfection->Incubation Microscopy Live-cell fluorescence microscopy Incubation->Microscopy Analysis Analyze co-localization of GFP (target) and mCherry (compartment) signals Microscopy->Analysis

Caption: Workflow for visualizing Dasatinib-target binding using a HaloTag system.

Protocol:

  • Cell Culture and Transfection:

    • Plate HeLa cells on glass-bottom dishes suitable for live-cell imaging.

    • Co-transfect the cells with two plasmids: one encoding a HaloTag fusion protein targeted to a specific subcellular location (e.g., Rab5b-mCherry-HTP for endosomes) and another encoding the Dasatinib target kinase fused to a fluorescent protein (e.g., GFP-SRC).[8][11]

    • Allow cells to express the fusion proteins for 24-48 hours.

  • Labeling with Dasatinib-HaloTag Ligand:

    • Synthesize Dasatinib conjugated to a HaloTag ligand.[8]

    • Wash the transfected cells with serum-free medium.

    • Incubate the cells with the Dasatinib-HaloTag ligand (e.g., 1-5 µM) in serum-free medium for 1 hour.[8]

  • Imaging:

    • Wash the cells with PBS to remove unbound ligand.

    • Image the cells using a fluorescence microscope equipped for live-cell imaging.

    • Acquire images in the appropriate channels for GFP and mCherry (or other fluorescent tags used).

  • Data Analysis:

    • Assess the co-localization of the GFP signal (representing the target kinase) with the mCherry signal (representing the subcellular compartment where the Dasatinib-HaloTag ligand is bound).

    • Strong co-localization indicates target engagement.

Bioorthogonal Labeling for In-Cell Co-localization

This approach uses a two-step bioorthogonal "click chemistry" reaction to visualize Dasatinib's interaction with its targets.[14][15]

G Bioorthogonal Labeling Workflow for Dasatinib Target Engagement cluster_cell_prep Cell Preparation cluster_probe_treatment Probe Incubation cluster_labeling_imaging Labeling and Imaging CellTransfection Transfect cells with a plasmid encoding the target kinase fused to a fluorescent protein and a subcellular localization signal (e.g., Rab5b-mCherry-Kinase) DasatinibTCO Incubate cells with Dasatinib-TCO (trans-cyclooctene) CellTransfection->DasatinibTCO TetrazineDye Add a fluorescent tetrazine dye (e.g., CFDA-Tz) DasatinibTCO->TetrazineDye LiveImaging Perform live-cell fluorescence microscopy TetrazineDye->LiveImaging CoLocalization Analyze co-localization of the dye and the target kinase's fluorescent tag LiveImaging->CoLocalization

Caption: Bioorthogonal labeling workflow for imaging Dasatinib-target interactions.

Protocol:

  • Cell Preparation:

    • Culture and transfect cells with a construct that expresses the target kinase fused to a fluorescent protein and is localized to a specific subcellular structure (e.g., Rab5b-mCherry-kinase for endosomes).[14]

  • Incubation with Modified Dasatinib:

    • Synthesize Dasatinib modified with a trans-cyclooctene (TCO) group (Dasatinib-TCO).[14]

    • Incubate the transfected cells with Dasatinib-TCO in a serum-free medium.

  • Bioorthogonal Labeling:

    • Remove the excess Dasatinib-TCO.

    • Add a cell-permeable fluorescent tetrazine dye (e.g., carboxyfluorescein diacetate–tetrazine, CFDA-Tz) to the cell medium. The tetrazine will specifically react with the TCO group on Dasatinib.[8]

  • Imaging and Analysis:

    • Image the cells using fluorescence microscopy.

    • Observe the co-localization of the fluorescent signal from the tetrazine dye (indicating the location of Dasatinib) and the fluorescent signal from the tagged target kinase.

NanoBRET™ Target Engagement Assay

This quantitative, real-time method measures the binding of Dasatinib to its target in live cells by detecting bioluminescence resonance energy transfer (BRET).[16]

G NanoBRET™ Target Engagement Assay Workflow cluster_setup Assay Setup cluster_reagents Reagent Addition cluster_measurement Measurement and Analysis CellPlating Plate cells expressing the target kinase fused to NanoLuc® luciferase in a microplate TracerAddition Add a cell-permeable fluorescent tracer that binds to the target kinase CellPlating->TracerAddition DasatinibAddition Add varying concentrations of Dasatinib TracerAddition->DasatinibAddition SubstrateAddition Add NanoLuc® substrate DasatinibAddition->SubstrateAddition BRETMeasurement Measure BRET signal (emission at two wavelengths) SubstrateAddition->BRETMeasurement IC50Calculation Calculate IC50 from the dose-response curve BRETMeasurement->IC50Calculation

Caption: Workflow for the NanoBRET™ target engagement assay.

Protocol:

  • Cell Preparation:

    • Use a cell line stably or transiently expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the cells in a suitable microplate format (e.g., 96- or 384-well).

  • Reagent Addition:

    • Add a cell-permeable fluorescent tracer that is known to bind to the target kinase. The tracer acts as the BRET acceptor.[16]

    • Add Dasatinib at a range of concentrations to generate a dose-response curve. Include a vehicle control (e.g., DMSO).

  • BRET Measurement:

    • Add the NanoLuc® substrate to the wells to initiate the luciferase reaction.

    • Immediately measure the luminescence at two wavelengths using a plate reader capable of BRET measurements: one for the NanoLuc® emission (donor) and one for the tracer emission (acceptor).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the concentration of Dasatinib.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of Dasatinib required to displace 50% of the tracer from the target protein.

These application notes provide a starting point for researchers to implement live-cell imaging techniques for studying Dasatinib target engagement. The choice of method will depend on the specific research question, available resources, and the desired level of spatial and quantitative resolution.

References

Application Notes and Protocols: Assessing the Synergy of Dasatinib Hydrochloride with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the synergistic effects of Dasatinib hydrochloride in combination with other kinase inhibitors. The following sections detail the necessary experimental procedures, data analysis techniques, and visualization of key pathways and workflows.

Introduction

Dasatinib is a potent multi-targeted tyrosine kinase inhibitor that targets several key kinases, including BCR-ABL and the SRC family of kinases (SRC, LCK, YES, FYN), as well as c-KIT, EPHA2, and PDGFRβ.[1][2][3][4] In certain cancers, such as Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL), these kinases are hyperactive, leading to uncontrolled cell proliferation.[1][2] Dasatinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and disrupting the downstream signaling pathways that promote cancer cell growth and survival.[2] This inhibition ultimately leads to apoptosis (programmed cell death) of the malignant cells.[2]

Due to the complexity of signaling networks in cancer, combination therapies are often employed to achieve synergistic effects, reduce drug toxicity, and overcome resistance.[5][6] Assessing the synergistic potential of Dasatinib with other inhibitors is crucial for developing more effective cancer therapies. This protocol outlines the key assays and data analysis methods to quantify the synergy between Dasatinib and other inhibitors.

Key Experimental Protocols

To assess the synergistic effects of Dasatinib, a series of in vitro experiments are typically performed. These include evaluating cell viability to determine the inhibitory concentrations of each drug, quantifying apoptosis to measure the induction of cell death, and analyzing key signaling pathways to understand the molecular mechanisms of synergy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium.[9]

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of Dasatinib, the other inhibitor, and the combination of both. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Incubate the plate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.[7][9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

The Annexin V apoptosis assay is a common method for detecting apoptotic cells by flow cytometry.[10][11] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[10]

Protocol:

  • Cell Treatment: Seed cells (1 x 10⁶ cells) in a T25 culture flask and treat with Dasatinib, the other inhibitor, or the combination for 48 hours.[10]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10][12]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[11] Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[11]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[11]

  • PI Staining: Add PI to the cell suspension just before analysis.

  • Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[10]

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of drug combinations on key signaling pathways.[14][15] For Dasatinib synergy studies, it is common to examine the phosphorylation status of proteins in pathways it is known to inhibit, such as the Src/PI3K/mTOR pathway.[16]

Protocol:

  • Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, p-Akt, total Akt, p-mTOR, total mTOR) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Analysis

Quantitative Data Summary

The results from the cell viability and apoptosis assays should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values for Dasatinib and a Hypothetical Inhibitor X

Cell LineDasatinib IC50 (nM)Inhibitor X IC50 (µM)
MCF-72100[6]5.2
SK-BR-34000[6]8.1
MDA-MB-2318502.5

Table 2: Combination Index (CI) Values for Dasatinib and Inhibitor X

The Chou-Talalay method is widely used to quantify drug interactions, where a Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][19][20]

Cell LineCombination Ratio (Dasatinib:Inhibitor X)Combination Index (CI)Synergy/Antagonism
MCF-71:10.45Synergy
SK-BR-31:10.38[6]Strong Synergy
MDA-MB-2311:10.62Synergy

Table 3: Apoptosis Rates Induced by Dasatinib and Inhibitor X

Cell LineTreatment% Apoptotic Cells (Annexin V+)
MDA-MB-231Control5.2
MDA-MB-231Dasatinib (850 nM)15.8
MDA-MB-231Inhibitor X (2.5 µM)12.3
MDA-MB-231Combination45.7

Visualization of Pathways and Workflows

Signaling Pathway

Dasatinib is known to synergize with inhibitors of the PI3K/mTOR pathway.[6] The diagram below illustrates the combined inhibitory effect on this critical cancer survival pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Dasatinib Dasatinib Dasatinib->Src InhibitorX Inhibitor X (e.g., mTOR inhibitor) InhibitorX->mTOR

Dasatinib and an mTOR inhibitor synergistically block the Src/PI3K/mTOR pathway.
Experimental Workflow

The following diagram outlines the general workflow for assessing the synergy of Dasatinib with another inhibitor.

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture 1. Cell Culture (e.g., MCF-7, SK-BR-3) DrugTreatment 2. Drug Treatment (Dasatinib, Inhibitor X, Combination) CellCulture->DrugTreatment MTT 3a. Cell Viability (MTT Assay) DrugTreatment->MTT Apoptosis 3b. Apoptosis (Annexin V Assay) DrugTreatment->Apoptosis WesternBlot 3c. Pathway Analysis (Western Blot) DrugTreatment->WesternBlot IC50 4a. Calculate IC50 MTT->IC50 Stats 4c. Statistical Analysis Apoptosis->Stats WesternBlot->Stats CI 4b. Calculate Combination Index (CI) IC50->CI Synergy 5. Determine Synergy/ Additive/Antagonism CI->Synergy Stats->Synergy

Workflow for assessing Dasatinib synergy.

References

Application Notes and Protocols for Studying Dasatinib Hydrochloride Resistance Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It functions as a multi-targeted inhibitor, primarily targeting the BCR-ABL fusion protein, as well as the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][3] By binding to both the active and inactive conformations of the ABL kinase domain, Dasatinib effectively blocks the downstream signaling pathways that drive malignant cell proliferation and survival.[2][3]

Despite its efficacy, a significant clinical challenge is the development of drug resistance. Resistance mechanisms can be broadly categorized as BCR-ABL dependent, such as point mutations in the kinase domain (e.g., T315I), or BCR-ABL independent, which involves the activation of alternative "bypass" signaling pathways.[4][5] These bypass pathways, including the MEK/ERK and WNT/β-catenin signaling cascades, allow cancer cells to survive and proliferate despite the presence of Dasatinib.[4][6][7]

The advent of CRISPR-Cas9 genome editing technology has revolutionized the study of drug resistance.[8] Genome-wide CRISPR knockout screens provide an unbiased and powerful approach to systematically identify genes and pathways whose loss confers resistance or sensitivity to a specific therapeutic agent, thereby uncovering novel drug targets and biomarkers.[9][10]

Signaling Pathways in Dasatinib Action and Resistance

Dasatinib exerts its therapeutic effect by inhibiting key oncogenic kinases. However, cancer cells can develop resistance by activating alternative signaling routes that bypass the drug's inhibitory action. Understanding these pathways is crucial for developing strategies to overcome resistance.

G cluster_0 Dasatinib Action cluster_1 BCR-ABL Independent Resistance BCR_ABL BCR-ABL Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation SRC_Family SRC Family Kinases SRC_Family->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC_Family Bypass_Label Resistance Bypass Pathways MOS_TPL2 MOS / TPL2 Overexpression MEK_ERK MEK/ERK Pathway MOS_TPL2->MEK_ERK Resistant_Proliferation Resistant Proliferation & Survival MEK_ERK->Resistant_Proliferation WNT WNT Signaling Beta_Catenin β-catenin Stabilization WNT->Beta_Catenin Beta_Catenin->Resistant_Proliferation

Caption: Dasatinib action and key resistance pathways.

Application: Genome-Wide CRISPR-Cas9 Screen to Identify Resistance Genes

A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss of function leads to Dasatinib resistance. The general principle involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cancer cells.[11] This cell population is then treated with Dasatinib. Cells in which the knockout of a particular gene confers a survival advantage will become enriched in the population over time. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to an untreated control, researchers can identify the genes responsible for resistance.[10]

Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen for Dasatinib Resistance

This protocol outlines a typical workflow for a pooled lentiviral CRISPR-Cas9 knockout screen to identify genes modulating resistance to Dasatinib.[11][12]

G cluster_phase1 Phase 1: Library Preparation & Transduction cluster_phase2 Phase 2: Drug Selection cluster_phase3 Phase 3: Analysis p1_1 1. Generate Cas9-expressing stable cell line p1_2 2. Amplify & package lentiviral sgRNA library p1_1->p1_2 p1_3 3. Transduce Cas9-cells with sgRNA library (MOI < 0.3) p1_2->p1_3 p1_4 4. Select transduced cells (e.g., with Puromycin) p1_3->p1_4 p2_1 5. Collect baseline cells (Day 0 Sample) p1_4->p2_1 p2_2 6. Split population p2_3a 7a. Culture with DMSO (Control) p2_2->p2_3a p2_3b 7b. Culture with Dasatinib (e.g., IC50 concentration) p2_2->p2_3b p2_4 8. Culture for 14-21 days, maintaining drug pressure p2_3a->p2_4 p2_3b->p2_4 p3_1 9. Harvest cells & extract genomic DNA p2_4->p3_1 p3_2 10. PCR amplify sgRNA -encoding regions p3_1->p3_2 p3_3 11. Next-Generation Sequencing (NGS) p3_2->p3_3 p3_4 12. Bioinformatic Analysis (e.g., MAGeCK) to identify enriched sgRNAs p3_3->p3_4

Caption: Workflow for a CRISPR-Cas9 drug resistance screen.
Phase 1: Library Preparation and Transduction

  • Cell Line Preparation: Select a Dasatinib-sensitive cancer cell line (e.g., K562 for CML). Generate a stable cell line that constitutively expresses the Cas9 nuclease. This is typically achieved by lentiviral transduction followed by antibiotic selection (e.g., blasticidin).

  • Lentiviral Library Production: Amplify a pooled genome-scale sgRNA library (e.g., GeCKO v2). Co-transfect the library plasmids with packaging and envelope plasmids into a producer cell line (e.g., HEK293T) to generate high-titer lentivirus.

  • Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3. This ensures that most cells receive only a single sgRNA, which is critical for associating a phenotype with a single gene knockout.[11]

  • Selection: After transduction, select for cells that have successfully integrated the sgRNA construct using an appropriate antibiotic (e.g., puromycin). Maintain the cell population at a high coverage (e.g., >200 cells per sgRNA) to ensure the library's complexity is preserved.[10]

Phase 2: Dasatinib Selection
  • Baseline Sample: After antibiotic selection is complete, harvest a portion of the cells to serve as the "Day 0" or baseline reference sample.

  • Population Splitting: Divide the remaining cell population into two or more groups.

    • Control Group: Culture in standard medium with the vehicle (e.g., DMSO).

    • Treatment Group: Culture in medium containing Dasatinib hydrochloride. The concentration should be empirically determined to provide sufficient selective pressure (e.g., IC50 to IC80).

  • Drug Treatment: Culture the cells for an extended period (e.g., 14-21 days), passaging as needed and consistently reapplying the drug to the treatment group. Ensure cell coverage is maintained throughout the experiment.

Phase 3: Data Acquisition and Analysis
  • Genomic DNA Extraction: At the end of the selection period, harvest the control and Dasatinib-treated cell populations. Extract high-quality genomic DNA (gDNA) from these samples, as well as from the baseline sample.

  • sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the extracted gDNA.

  • Next-Generation Sequencing (NGS): Purify the PCR amplicons and subject them to high-throughput sequencing to determine the representation of each sgRNA in each sample.

  • Bioinformatic Analysis: Use specialized software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[13] This analysis compares the sgRNA counts in the Dasatinib-treated sample to the control sample. Genes whose sgRNAs are significantly enriched in the treated population are identified as candidate Dasatinib resistance genes.

Data Presentation: Interpreting Screen Results

The output of a CRISPR screen is a ranked list of genes. The results below are illustrative examples based on findings from published studies on TKI resistance.[13] A positive selection score indicates that knockout of the gene confers resistance.

GenePutative FunctionEffect of Knockout on Dasatinib SensitivityMAGeCK Score (-log10 p-value)
KCTD5 Component of a ubiquitin ligase complexResistance3.8
APAF1 Apoptotic Peptidase Activating Factor 1Resistance3.1
CDK2 Cyclin Dependent Kinase 2Resistance (to other agents like AZD1775)2.5
IGF1R Insulin Like Growth Factor 1 ReceptorSensitization-2.9

Note: Data are representative examples for illustrative purposes and are based on findings from studies on TKI resistance. Scores are hypothetical.

Validation of Candidate Genes

Following the primary screen, it is essential to validate the top candidate genes. This is typically done by:

  • Individual Gene Knockout: Generating cell lines with knockouts of individual candidate genes using 2-3 independent sgRNAs per gene.

  • Cell Viability Assays: Performing dose-response assays with Dasatinib on the individual knockout cell lines compared to control cells to confirm a shift in drug sensitivity.

  • Mechanistic Studies: Investigating how the loss of the candidate gene leads to resistance, for example, by examining the phosphorylation status of downstream signaling pathways via Western blot or phosphoproteomics.[14]

References

Application Notes and Protocols for Dasatinib Hydrochloride in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2][3] Initially identified as a dual inhibitor of SRC family kinases (SFKs) and BCR-ABL, its utility has expanded due to its activity against other kinases implicated in cancer, such as c-KIT, ephrin (EPH) receptor kinases, and platelet-derived growth factor receptor β (PDGFRβ).[1][2][4] Dasatinib's mechanism of action involves binding to the ATP-binding site of these kinases, effectively blocking their catalytic activity and downstream signaling pathways that regulate cellular proliferation, survival, migration, and invasion.[1] A notable feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[2][3]

These application notes provide detailed protocols for utilizing Dasatinib hydrochloride in both biochemical and cellular kinase activity assays to determine its inhibitory potency and to investigate its effects on specific signaling pathways.

Data Presentation: this compound IC₅₀ Values

The inhibitory potency of Dasatinib is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC₅₀ values of Dasatinib against a panel of key kinases.

Kinase TargetIC₅₀ (nM)Assay Type/Context
c-ABL<1 - 9Cell-free/Biochemical
SRC0.5 - 0.8Cell-free/Biochemical
LCK1.1Not Specified
YES0.4Not Specified
FYN0.2Not Specified
c-KIT79Cell-free
PDGFRβ<30Not Specified
EphA2<30Not Specified
FAK0.2Enzyme Assay

Note: IC₅₀ values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

Signaling Pathways and Experimental Workflow Visualization

To elucidate the mechanism of Dasatinib and the experimental procedures for its characterization, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., PDGFR, EphA2) SRC SRC Family Kinases (SRC, LCK, FYN, etc.) RTK->SRC activates BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, RAS/MAPK) BCR_ABL->Downstream activates SRC->Downstream activates Proliferation Gene Expression (Proliferation, Survival, Invasion) Downstream->Proliferation regulates Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC

Figure 1. Dasatinib Inhibition of Key Signaling Pathways.

G cluster_prep Assay Preparation cluster_invitro In Vitro (Biochemical) Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis A Prepare Dasatinib Stock Solution (e.g., in DMSO) B Prepare Serial Dilutions of Dasatinib A->B D Add Dasatinib Dilutions to Reaction Mix B->D I Treat Cells with Dasatinib Dilutions B->I C Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) C->D E Initiate Reaction with ATP D->E F Incubate at Specified Temperature and Time E->F G Measure Kinase Activity (e.g., Luminescence, Fluorescence) F->G M Plot Kinase Activity vs. Dasatinib Concentration G->M H Seed Cells and Culture Overnight H->I J Lyse Cells and Collect Protein I->J K Perform Western Blot for Phospho-Kinase and Total Kinase J->K L Quantify Band Intensities K->L L->M N Calculate IC50 Value M->N

References

Application Notes and Protocols: Dasatinib Hydrochloride in 3D Spheroid Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3] These models recapitulate crucial aspects of tumor biology, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration challenges, which are often associated with drug resistance.[1][2][3] Dasatinib, a potent oral multi-targeted tyrosine kinase inhibitor, has shown efficacy in treating certain leukemias by targeting the BCR-ABL fusion protein and Src family kinases (SFKs).[4][5][6][7] Its role in solid tumors is an active area of investigation, and 3D spheroid models provide a valuable platform for preclinical assessment.[1][8]

Dasatinib's mechanism of action involves the inhibition of several key kinases that drive cancer cell proliferation, survival, migration, and invasion.[6][7] By blocking the ATP-binding site of kinases like BCR-ABL and SFKs (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ, dasatinib disrupts the downstream signaling pathways essential for tumor progression.[5][6][7] The use of dasatinib in 3D spheroid models allows for a more physiologically relevant evaluation of its anti-tumor activity and provides insights into mechanisms of drug resistance that may not be apparent in 2D cultures.[1][2] Studies have shown that cancer cells grown in 3D spheroids can exhibit increased resistance to dasatinib compared to their 2D counterparts, highlighting the importance of these advanced in vitro models in drug development.[1][2]

These application notes provide detailed protocols for utilizing dasatinib hydrochloride in 3D spheroid culture models, including spheroid generation, treatment, and various analytical methods to assess its efficacy.

Data Presentation

Table 1: Dasatinib IC50 Values in 2D vs. 3D Spheroid Models
Cell LineCulture ModelDasatinib IC50Reference
DU145 (Prostate Cancer)2D MonolayerNot explicitly stated, but significantly lower than 3D[1]
DU145 (Prostate Cancer)3D Spheroid~20-fold higher than 2D[1]
U87 (Glioblastoma)2D MonolayerNot explicitly stated, but significantly lower than 3D[1]
U87 (Glioblastoma)3D Spheroid~2-fold higher than 3D bioprinted model[1]
Table 2: Effect of Dasatinib on Cell Viability in 3D Spheroids
Cell LineDasatinib ConcentrationTreatment DurationReduction in Cell ViabilityReference
DU1451 µM, 10 µM, 100 µM72 hoursSignificant reduction starting at 1 µM[1]
U871 µM, 10 µM, 100 µM72 hoursSignificant reduction starting at 1 µM (more marked than in DU145)[1]
Table 3: Effect of Dasatinib on Src Phosphorylation
Cell LineCulture ModelDasatinib ConcentrationEffect on pSrc (Tyr416)Reference
DU1452D Monolayer0.1 µMReduction in active Src[1]
U872D Monolayer1 µMReduction in active Src[1]
DU145 & U873D Bioprinted Model10 µM, 25 µMReduced ability to inhibit pSrc compared to 2D[1]

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids (Hanging Drop Method)

This protocol is adapted from the "hanging drop" method, a widely used technique for generating uniform spheroids.[1]

Materials:

  • Cancer cell line of interest (e.g., DU145, U87)

  • Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Petri dishes (100 mm)

  • Collagen solution (optional, can be included in the cell suspension)

  • Micropipettes and sterile tips

Procedure:

  • Culture cancer cells in a standard T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add trypsin-EDTA to detach the cells and incubate at 37°C.

  • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh medium to obtain a single-cell suspension.

  • Count the cells and adjust the concentration to 5 x 10^5 cells/mL in complete medium. Optionally, 25% FBS and 25 µL of collagen (10 µg/mL) can be added to the cell suspension.[1]

  • Dispense 20 µL droplets of the cell suspension onto the inside of a Petri dish lid.

  • Carefully invert the lid and place it over the bottom of the Petri dish, which contains a small amount of sterile PBS or water to maintain humidity.

  • Incubate the hanging drops at 37°C in a humidified incubator with 5% CO2. Spheroids will form within 24-72 hours.[1]

  • After spheroid formation, gently wash the spheroids from the lid into a new low-attachment plate for subsequent treatment and analysis.

Protocol 2: Dasatinib Treatment of 3D Spheroids

Materials:

  • Pre-formed 3D spheroids in a low-attachment multi-well plate

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of dasatinib in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO at the same concentration as the highest dasatinib dose).

  • Carefully remove half of the medium from each well containing a spheroid.

  • Add an equal volume of the prepared dasatinib dilutions or vehicle control to the respective wells.

  • Incubate the spheroids with dasatinib for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Proceed with downstream analysis such as viability assays, imaging, or biochemical assays.

Protocol 3: Spheroid Viability Assay (Resazurin-based)

This protocol uses a resazurin-based reagent (e.g., PrestoBlue® or alamarBlue®) to assess cell viability by measuring metabolic activity.

Materials:

  • Dasatinib-treated spheroids in a multi-well plate

  • Resazurin-based viability reagent

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • At the end of the dasatinib treatment period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Incubate the plate at 37°C for 1-4 hours, or as determined by optimization for your cell line.

  • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for fluorescence).

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Spheroid Invasion/Dissemination Assay

This assay evaluates the effect of dasatinib on the ability of cancer cells to migrate and invade from the spheroid into a surrounding matrix.[1]

Materials:

  • Dasatinib-treated or untreated spheroids

  • Extracellular matrix (e.g., Collagen I or Matrigel)

  • Multi-well plate

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Coat the wells of a multi-well plate with a layer of extracellular matrix and allow it to solidify according to the manufacturer's protocol.

  • Carefully transfer individual spheroids to the center of each ECM-coated well.

  • Add complete culture medium containing the desired concentration of dasatinib or vehicle control to each well.

  • Incubate the plate at 37°C and monitor spheroid invasion over time (e.g., 24, 48, 72 hours) by capturing images at regular intervals.

  • Quantify the area of cell dissemination from the spheroid using image analysis software. The invaded area can be calculated by subtracting the initial spheroid area from the total area covered by the spheroid and migrating cells at each time point.[1]

Protocol 5: Western Blot Analysis of Src Phosphorylation

This protocol is for assessing the inhibition of Src kinase activity by dasatinib through the detection of phosphorylated Src.

Materials:

  • Dasatinib-treated spheroids

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Src (Tyr416), anti-total-Src, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Collect dasatinib-treated spheroids and wash them with cold PBS.

  • Lyse the spheroids in lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH) to normalize the data.

Visualizations

G cluster_0 Spheroid Generation & Treatment Workflow cluster_1 Downstream Assays A Single Cell Suspension B Hanging Drop Culture (20 µL drops) A->B C Spheroid Formation (24-72h) B->C D Transfer to Low-Attachment Plate C->D E Dasatinib Treatment D->E F Analysis E->F G Viability Assay (Resazurin) F->G H Invasion Assay (Collagen Matrix) F->H I Western Blot (pSrc/Src) F->I

Caption: Experimental workflow for 3D spheroid generation, dasatinib treatment, and subsequent analysis.

G cluster_0 Dasatinib Target Kinases cluster_1 Downstream Signaling Pathways cluster_2 Cellular Effects in Spheroids Dasatinib This compound Src Src Family Kinases (Src, Lck, Fyn, Yes) Dasatinib->Src inhibition BcrAbl BCR-ABL Dasatinib->BcrAbl inhibition Other c-KIT, PDGFR, etc. Dasatinib->Other inhibition Proliferation Proliferation & Survival (e.g., MAPK, PI3K/Akt) Src->Proliferation Migration Migration & Invasion (e.g., FAK, p130Cas) Src->Migration BcrAbl->Proliferation Growth Inhibition of Spheroid Growth Proliferation->Growth Apoptosis Induction of Apoptosis Proliferation->Apoptosis inhibition leads to Invasion Reduced Invasion/Dissemination Migration->Invasion

Caption: Simplified signaling pathway of dasatinib action in 3D cancer spheroids.

References

Troubleshooting & Optimization

Dasatinib hydrochloride solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing aqueous solutions of dasatinib hydrochloride for experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, pH 7.4)?

A1: this compound exhibits highly pH-dependent solubility.[1][2] It is a weak base and is much more soluble in acidic environments (pH < 4) than in neutral or alkaline conditions.[1][2] Phosphate-buffered saline (PBS) typically has a pH of 7.2-7.4, a range where dasatinib's aqueous solubility is exceedingly low (<0.001 mg/mL), leading to precipitation or failure to dissolve.[1][2]

Q2: I observed precipitation after diluting my DMSO stock of this compound into my cell culture medium.

A2: This is a common issue and is also related to the pH-dependent solubility of dasatinib. Cell culture media are typically buffered to a physiological pH (around 7.4). When a concentrated dasatinib stock in an organic solvent like DMSO is diluted into this neutral pH environment, the drug will likely precipitate out of solution.

Q3: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro assay?

A3: For in vitro applications, a common and effective method is to first dissolve the this compound in an organic solvent such as DMSO or DMF to create a concentrated stock solution.[3][4] This stock solution can then be serially diluted with the desired aqueous buffer or cell culture medium immediately before use.[5] It is crucial to minimize the storage time of the final aqueous solution, ideally preparing it fresh for each experiment.[3][4]

Q4: What is the recommended procedure for preparing this compound for in vivo animal studies?

A4: For in vivo studies, where direct injection of organic solvents like DMSO may be undesirable, several alternative formulation strategies can be employed. One common approach is to use a citrate buffer (e.g., 80 mM sodium citrate) to maintain an acidic pH, which enhances the solubility of dasatinib.[5] Another strategy involves the use of co-solvents and surfactants. A frequently cited vehicle for in vivo use consists of a mixture of DMSO, PEG300, Tween-80, and saline.[6][7][8]

Q5: My this compound solution appears cloudy. What should I do?

A5: Cloudiness or turbidity indicates that the this compound is not fully dissolved or has precipitated. If you encounter this, you can try gentle heating and/or sonication to aid dissolution.[6][7] However, be cautious with heating as it may affect the stability of the compound. If the solution remains cloudy, it is best to reprepare it, ensuring the correct solvent and pH conditions are used.

Solubility Data

The solubility of dasatinib is significantly influenced by the pH of the aqueous medium and the presence of organic co-solvents.

Table 1: pH-Dependent Aqueous Solubility of Dasatinib

pHSolubility (mg/mL)Buffer System
~1.049.6Not specified
2.0High10 mM Hydrochloric acid
2.618.4Not specified
3.643.62Not specified
3.811.40Not specified
4.280.205Not specified
4.5Moderate28 mM Acetic acid / 22 mM Sodium acetate
6.8<0.00150 mM KH₂PO₄ / 22 mM NaOH (Phosphate buffer)
6.99<0.001Not specified

Data compiled from multiple sources.[1][2]

Table 2: Solubility of Dasatinib in Various Solvents

Solvent SystemApproximate Solubility (mg/mL)Notes
DMSO14.3 - 100Solubility can vary between suppliers.[4][9]
DMF25Dimethylformamide.[4]
1:1 DMF:PBS (pH 7.2)0.5Prepared by first dissolving in DMF, then diluting with PBS.[3][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.33A common vehicle for in vivo studies.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.33SBE-β-CD can improve aqueous solubility.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution in Organic Solvent: Add the appropriate volume of 100% DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] It is recommended to store the stock solution under an inert gas.[4]

Protocol 2: Preparation of this compound Working Solution for In Vivo Use (Co-solvent Method)

  • Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 33.3 mg/mL).[6]

  • Vehicle Preparation: In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:

    • 400 µL PEG300

    • 100 µL of the this compound DMSO stock solution

    • 50 µL Tween-80

    • 450 µL Saline (0.9% NaCl in sterile water)

  • Final Concentration: This will result in a 1 mL working solution with a this compound concentration of approximately 3.33 mg/mL.[6]

  • Administration: It is recommended to prepare this working solution fresh on the day of use.[6]

Visual Guides

dasatinib_solubility_ph cluster_pH pH Scale cluster_solubility This compound Solubility pH_low Low pH (Acidic) pH < 4 sol_high High Solubility pH_low->sol_high Favors Dissolution pH_mid Mid-range pH pH 4-6 sol_low Low Solubility pH_mid->sol_low Decreasing Solubility pH_high High pH (Neutral/Alkaline) pH > 6 sol_vlow Very Low to Insoluble pH_high->sol_vlow Precipitation Likely

Caption: Relationship between pH and this compound Solubility.

troubleshooting_workflow start Start: Dissolving Dasatinib HCl check_solvent What is your solvent? start->check_solvent aqueous_buffer Aqueous Buffer (e.g., PBS) check_solvent->aqueous_buffer Aqueous organic_solvent Organic Solvent (DMSO, DMF) check_solvent->organic_solvent Organic check_ph Is buffer pH < 4? aqueous_buffer->check_ph dilution_step Diluting stock into aqueous buffer? organic_solvent->dilution_step ph_ok Solubility should be high. Consider sonication/gentle heat if needed. check_ph->ph_ok Yes ph_bad Insoluble. Precipitation expected. check_ph->ph_bad No (pH > 4) recommend_organic Recommendation: Dissolve in organic solvent first. ph_bad->recommend_organic precipitation Precipitation upon dilution? dilution_step->precipitation Yes end_success Successful Dissolution dilution_step->end_success No dilution_ok Dilute immediately before use. Minimize storage of aqueous solution. dilution_ok->end_success precipitation->dilution_ok No precipitation_yes Final buffer pH is likely > 4. Consider alternative formulation (e.g., co-solvents). precipitation->precipitation_yes Yes

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Overcoming Dasatinib Hydrochloride Resistance in CML Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Dasatinib hydrochloride resistance in Chronic Myeloid Leukemia (CML) cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Dasatinib resistance in CML cells?

A1: Dasatinib resistance in CML can be broadly categorized into two main types:

  • BCR-ABL1-dependent mechanisms: These are "on-target" mechanisms that directly involve the BCR-ABL1 protein. The most common cause is the acquisition of point mutations in the BCR-ABL1 kinase domain, which can interfere with Dasatinib binding.[1][2][3][4] The T315I mutation is a notable example that confers resistance to Dasatinib.[5][6][7] Overexpression or amplification of the BCR-ABL1 gene can also lead to resistance by increasing the amount of the target protein.[3][8]

  • BCR-ABL1-independent mechanisms: These "off-target" mechanisms involve the activation of alternative signaling pathways that bypass the need for BCR-ABL1 signaling for cell survival and proliferation.[3][9][10] These can include the activation of other kinases like Src family kinases (e.g., Lyn), and activation of pathways such as PI3K/AKT/mTOR and JAK/STAT.[9] Increased drug efflux through transporters like P-glycoprotein (P-gp) can also contribute to resistance by reducing the intracellular concentration of Dasatinib.[3]

Q2: How can I determine if my CML cell line has developed resistance to Dasatinib?

A2: The development of Dasatinib resistance can be confirmed through several experimental approaches:

  • Cell Viability Assays: A significant increase in the half-maximal inhibitory concentration (IC50) of Dasatinib compared to the parental, sensitive cell line is a primary indicator of resistance. This can be measured using assays like MTT or CellTiter-Glo.

  • BCR-ABL1 Kinase Domain Mutation Analysis: Sequencing the BCR-ABL1 kinase domain can identify mutations known to confer resistance to Dasatinib.[2] This is a crucial step in understanding the mechanism of resistance.

  • Western Blotting: Analyzing the phosphorylation status of BCR-ABL1 and its downstream signaling proteins (e.g., CrkL, STAT5) in the presence of Dasatinib can reveal if the drug is still effectively inhibiting its target. Persistent phosphorylation in the presence of the drug suggests resistance.

Q3: What are the potential strategies to overcome Dasatinib resistance?

A3: Several strategies are being explored to overcome Dasatinib resistance:

  • Switching to a different Tyrosine Kinase Inhibitor (TKI): For certain BCR-ABL1 mutations, another TKI might be effective. For example, Ponatinib is active against the T315I mutation.[11] Asciminib, a novel allosteric inhibitor, has also shown efficacy against some resistant mutations.[12]

  • Combination Therapies: Combining Dasatinib with inhibitors of alternative signaling pathways can be effective. For instance, co-targeting pathways like PI3K/AKT/mTOR or JAK/STAT has shown promise.[9][13] There is also research into combining Dasatinib with other TKIs, such as imatinib, which may have a synergistic effect in some cases.[14][15][16]

  • Novel Therapeutic Agents: Investigational drugs targeting other cellular processes, such as apoptosis (e.g., BCL-2 inhibitors) or protein degradation, are being evaluated to overcome TKI resistance.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicates.Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
IC50 value is unexpectedly high for the sensitive cell line.Incorrect drug concentration, degraded drug stock, or issues with the assay reagent.Verify the concentration of your Dasatinib stock solution. Prepare fresh drug dilutions for each experiment. Ensure that the MTT or CellTiter-Glo reagent is stored correctly and is not expired.
No clear dose-response curve.Cell density is too high or too low. Incubation time is too short or too long.Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Perform a time-course experiment to determine the optimal incubation time with Dasatinib.
Guide 2: Difficulty in Detecting BCR-ABL1 Kinase Domain Mutations
Issue Possible Cause Troubleshooting Steps
No PCR product after amplification of the kinase domain.Poor RNA quality, inefficient reverse transcription, or PCR inhibitors.Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Use a high-quality reverse transcriptase and optimize the reaction conditions. Purify the RNA and cDNA to remove potential inhibitors.
Low sensitivity of mutation detection.The percentage of mutant clones is below the detection limit of Sanger sequencing.Consider using more sensitive techniques like next-generation sequencing (NGS) which can detect mutations present in a smaller fraction of the cell population.[17]
Ambiguous sequencing results.Poor quality sequencing data or presence of multiple mutations in the same sample.Repeat the sequencing reaction. If multiple mutations are suspected, subcloning of the PCR product followed by sequencing of individual clones can resolve the different mutations.

Data Presentation

Table 1: Dasatinib IC50 Values in CML Cell Lines

Cell LineDescriptionDasatinib IC50 (nM)Reference
K562Imatinib-sensitive, BCR-ABL1 wild-type~5.5[18]
KU812Imatinib-sensitive, BCR-ABL1 wild-typeVaries[8]
KCL22Imatinib-sensitive, BCR-ABL1 wild-typeVaries[8]
Ba/F3 p210Murine pro-B cells expressing wild-type BCR-ABL1≤ 3[11]
Ba/F3 p210 T315IMurine pro-B cells expressing T315I mutant BCR-ABL1> 60[11]
Ba/F3 p210 F317LMurine pro-B cells expressing F317L mutant BCR-ABL1> 60[11]

Table 2: Clinical Response to Dasatinib in Imatinib-Resistant CML

Patient CohortResponse MetricResponse Rate (%)Reference
Imatinib-resistant/intolerant (Chronic Phase)Complete Hematologic Response90%[4]
Imatinib-resistant/intolerant (Chronic Phase)Major Cytogenetic Response45%[4]
Imatinib-resistant (Accelerated Phase)Major Hematologic Response59%[4]
Imatinib-resistant (Myeloid Blast Crisis)Major Hematologic Response31%[4]
Early intervention after cytogenetic recurrence on imatinibComplete Cytogenetic Response72%[19]
Intervention after both cytogenetic and hematologic recurrence on imatinibComplete Cytogenetic Response42%[19]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the Promega Technical Bulletin TB288.[9]

  • Cell Seeding:

    • Prepare a single-cell suspension of CML cells in culture medium.

    • Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Include wells with medium only for background luminescence measurement.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of Dasatinib to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells after subtracting the background luminescence.

    • Determine the IC50 value by plotting the percentage of viability against the log of the Dasatinib concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol is a general guideline based on standard procedures.[20][21][22][23]

  • Cell Treatment and Harvesting:

    • Seed CML cells in a 6-well plate and treat with Dasatinib at the desired concentration and for the appropriate duration.

    • Include an untreated control.

    • Harvest the cells by centrifugation. For adherent cells, use trypsinization.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls to set up the compensation and quadrants for:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Mandatory Visualizations

cluster_bcr_abl_dependent BCR-ABL1-Dependent Resistance cluster_bcr_abl_independent BCR-ABL1-Independent Resistance BCR_ABL1_Gene_Amp BCR-ABL1 Gene Amplification Increased_BCR_ABL1 Increased BCR-ABL1 Protein & Kinase Activity BCR_ABL1_Gene_Amp->Increased_BCR_ABL1 BCR_ABL1_Mutation BCR-ABL1 Kinase Domain Mutation (e.g., T315I) BCR_ABL1_Mutation->Increased_BCR_ABL1 Dasatinib_Resistance Dasatinib Resistance Increased_BCR_ABL1->Dasatinib_Resistance Drug_Efflux Increased Drug Efflux (e.g., P-glycoprotein) Drug_Efflux->Dasatinib_Resistance Alt_Signaling Activation of Alternative Signaling Pathways PI3K_AKT PI3K/AKT/mTOR Pathway Alt_Signaling->PI3K_AKT JAK_STAT JAK/STAT Pathway Alt_Signaling->JAK_STAT Src_Kinases Src Family Kinases (e.g., Lyn) Alt_Signaling->Src_Kinases Alt_Signaling->Dasatinib_Resistance Dasatinib Dasatinib Dasatinib->Increased_BCR_ABL1 Inhibition

Caption: Mechanisms of Dasatinib resistance in CML cells.

cluster_workflow Experimental Workflow: Assessing Dasatinib Resistance Start Start: CML Cell Culture Treatment Treat cells with varying concentrations of Dasatinib Start->Treatment Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Calculate_IC50 Calculate IC50 Value Viability_Assay->Calculate_IC50 Resistance_Check IC50 Significantly Increased? Calculate_IC50->Resistance_Check Sensitive Cells are Sensitive Resistance_Check->Sensitive No Resistant Cells are Resistant Resistance_Check->Resistant Yes Mutation_Analysis Perform BCR-ABL1 Kinase Domain Mutation Analysis Resistant->Mutation_Analysis Western_Blot Perform Western Blot for Signaling Pathway Activation Resistant->Western_Blot End End: Characterize Resistance Mechanism Mutation_Analysis->End Western_Blot->End

Caption: Workflow for determining Dasatinib resistance.

cluster_downstream Downstream Signaling cluster_resistance Resistance Pathway Activation BCR_ABL1 BCR-ABL1 PI3K PI3K BCR_ABL1->PI3K RAS RAS BCR_ABL1->RAS STAT5 STAT5 BCR_ABL1->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival Lyn Lyn (Src Family Kinase) Lyn->PI3K Lyn->RAS Lyn->STAT5

Caption: BCR-ABL1 signaling and a resistance pathway.

References

Technical Support Center: BCR-ABL Kinase Domain Mutations and Dasatinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of Dasatinib hydrochloride resistance mutations in the BCR-ABL kinase domain.

Frequently Asked Questions (FAQs)

Q1: What are the most common BCR-ABL kinase domain mutations that confer resistance to Dasatinib?

Point mutations within the BCR-ABL kinase domain are a primary mechanism of resistance to Dasatinib. While Dasatinib is effective against many imatinib-resistant mutations, certain mutations are associated with reduced sensitivity or complete resistance. The most clinically significant mutation is T315I , which is highly resistant to Dasatinib.[1][2][3] Other frequently observed mutations associated with Dasatinib resistance include those at residues F317 (e.g., F317L) and V299 (e.g., V299L).[2][4]

Q2: What are the mechanisms of resistance to Dasatinib in CML?

Resistance to Dasatinib in Chronic Myeloid Leukemia (CML) can be broadly categorized into two types:

  • BCR-ABL Dependent Resistance: This is most commonly due to the emergence of point mutations in the BCR-ABL kinase domain that interfere with Dasatinib binding.[4][5] The T315I mutation, for instance, disrupts a critical hydrogen bond and creates steric hindrance, preventing the drug from effectively binding to the ATP-binding site.[1]

  • BCR-ABL Independent Resistance: In some cases, resistance occurs without new kinase domain mutations.[4][6] This can be due to the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling for cell survival and proliferation.[4][6] These "bypass" pathways may include the Src family kinases (which Dasatinib also inhibits, but resistance can still emerge), PI3K/AKT/mTOR pathway, and others.[4][7]

Q3: How do I interpret the IC50 values for different Dasatinib-resistant mutations?

The IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug required to inhibit a specific biological process by 50%. In the context of Dasatinib resistance, a higher IC50 value for a particular BCR-ABL mutant indicates lower sensitivity to the drug. It is important to note that while IC50 values provide a good in vitro measure of resistance, clinical responses can be influenced by other factors like patient-specific pharmacokinetics.[8][9]

Troubleshooting Guide

Problem: My Dasatinib-treated CML cell line is showing signs of resistance (e.g., increased proliferation), but Sanger sequencing of the BCR-ABL kinase domain does not show any mutations.

Possible Causes and Solutions:

  • Low Percentage of Resistant Clones: Sanger sequencing has a sensitivity limit and may not detect mutations present in a small subpopulation of cells.

    • Solution: Consider using more sensitive techniques like Next-Generation Sequencing (NGS) or digital PCR (dPCR) to detect low-frequency mutations.[10]

  • BCR-ABL Independent Resistance: The resistance may be driven by mechanisms other than kinase domain mutations.

    • Solution: Investigate the activation status of alternative signaling pathways known to be involved in Dasatinib resistance, such as the PI3K/AKT or MAPK pathways, using techniques like Western blotting or phospho-flow cytometry.[6][7]

  • BCR-ABL Gene Amplification: Overexpression of the BCR-ABL gene can also lead to resistance.

    • Solution: Use quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to assess the copy number of the BCR-ABL gene.

Quantitative Data Summary

The following table summarizes the in vitro sensitivity of various BCR-ABL kinase domain mutations to Dasatinib, presented as IC50 values.

BCR-ABL MutationDasatinib IC50 (nM) - RangeLevel of Resistance
Unmutated BCR-ABL< 1Sensitive
T315I> 200High
F317L10 - 50Intermediate to High
V299L5 - 20Intermediate
G250E3 - 10Low to Intermediate
E255K/V3 - 15Low to Intermediate
Y253H2 - 8Low
M351T< 3Sensitive

Note: IC50 values can vary between different studies and experimental conditions. This table provides a general overview.[11][12][13]

Experimental Protocols

1. BCR-ABL Kinase Domain Mutation Analysis by Sanger Sequencing

This protocol outlines the standard method for identifying point mutations in the BCR-ABL kinase domain.

  • Step 1: RNA Extraction: Isolate total RNA from patient peripheral blood or bone marrow samples, or from cultured CML cells.

  • Step 2: cDNA Synthesis: Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted RNA. A OneStep RT-PCR kit can be utilized for this.[14]

  • Step 3: PCR Amplification: Amplify the BCR-ABL kinase domain from the cDNA using specific primers. A nested PCR approach can be employed to enhance sensitivity and specificity.[14]

  • Step 4: PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Step 5: Sanger Sequencing: Sequence the purified PCR product using fluorescently labeled dideoxynucleotides.

  • Step 6: Sequence Analysis: Align the obtained sequence with a wild-type BCR-ABL reference sequence to identify any nucleotide changes, which are then translated to identify amino acid substitutions.

2. Assessment of Alternative Signaling Pathway Activation by Western Blotting

This protocol describes how to assess the phosphorylation status of key proteins in signaling pathways that may be activated in Dasatinib-resistant cells.

  • Step 1: Cell Lysis: Lyse Dasatinib-sensitive and -resistant CML cells to extract total protein.

  • Step 2: Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Step 3: SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Step 4: Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Step 5: Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-AKT, phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Step 6: Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Step 7: Analysis: Compare the levels of phosphorylated protein between sensitive and resistant cell lines. Also, probe for the total protein as a loading control.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_molecular_analysis Molecular Analysis cluster_resistance_assessment Resistance Assessment cluster_further_investigation Further Investigation (If No Mutation) start Patient Sample (Blood/Bone Marrow) or CML Cell Line rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr PCR Amplification of Kinase Domain cdna_synthesis->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis sequencing->analysis mutation_found Mutation Identified analysis->mutation_found Mutation Present no_mutation No Mutation Found analysis->no_mutation Mutation Absent alt_pathway_analysis Alternative Pathway Analysis (e.g., Western Blot) no_mutation->alt_pathway_analysis gene_amplification BCR-ABL Gene Amplification (qPCR/FISH) no_mutation->gene_amplification

Caption: Experimental workflow for identifying Dasatinib resistance mutations.

signaling_pathway cluster_bcr_abl BCR-ABL Signaling cluster_inhibition Therapeutic Intervention cluster_resistance Resistance Mechanisms bcr_abl BCR-ABL (Constitutively Active Kinase) downstream Downstream Effectors (e.g., STAT5, PI3K/AKT, RAS/MAPK) bcr_abl->downstream proliferation Cell Proliferation & Survival downstream->proliferation dasatinib Dasatinib dasatinib->bcr_abl Inhibition mutation Kinase Domain Mutation (e.g., T315I) mutation->bcr_abl Prevents Dasatinib Binding bypass Bypass Signaling Pathway Activation bypass->proliferation BCR-ABL Independent Signal

Caption: BCR-ABL signaling and Dasatinib resistance mechanisms.

References

Technical Support Center: Troubleshooting Inconsistent Results in Dasatinib Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Dasatinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution during my experiment. What could be the cause and how can I prevent this?

A1: this compound is known to have pH-dependent solubility.[1][2][3][4] It is more soluble in acidic conditions and its solubility dramatically decreases at pH values greater than 4.0.[1] Precipitation can occur if the pH of your cell culture medium or buffer is not acidic enough.

Troubleshooting Steps:

  • Verify Solvent and pH: Ensure you are using an appropriate solvent. For in vitro studies, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions.[5] When further diluting into aqueous media, the final pH should be considered.

  • Fresh DMSO: Use fresh, high-quality DMSO as it can absorb moisture, which may reduce the solubility of Dasatinib.[5]

  • Preparation of Working Solutions: When preparing working solutions for in vivo experiments, it is recommended to prepare them freshly on the same day of use.[6] A common formulation involves a sequential addition of co-solvents like DMSO, PEG300, and Tween-80.[5][6]

  • Check for Salt Form: Be aware of the specific form of Dasatinib you are using (e.g., monohydrate vs. anhydrate), as this can affect solubility and bioavailability.[1][7]

  • Sonication and Warming: If precipitation occurs during preparation, gentle warming and/or sonication can help in dissolving the compound.[6][8]

Q2: I am observing significant variability in the IC50 values for Dasatinib across different cancer cell lines. Why is this happening?

A2: It is expected to see a range of IC50 values for Dasatinib across different cell lines due to their diverse genetic backgrounds and molecular profiles.[6][9][10][11] Dasatinib is a multi-targeted kinase inhibitor, affecting BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ, among others.[12][13][14] The expression levels and activation status of these target kinases can vary significantly between cell lines, leading to different sensitivities.

Troubleshooting Steps:

  • Cell Line Authentication: Ensure your cell lines are authentic and free from contamination. Misidentified or contaminated cell lines are a major source of inconsistent results.

  • Characterize Your Cell Lines: If possible, characterize the expression and phosphorylation status of key Dasatinib targets (e.g., Src, Abl) in your cell lines to correlate with the observed sensitivity.

  • Standardize Experimental Conditions: Maintain consistent experimental parameters such as cell seeding density, passage number, and growth conditions, as these can influence drug response.[15]

  • Refer to Published Data: Compare your results with published IC50 values for the cell lines you are using to determine if your findings are within an expected range.

Q3: My experimental results with Dasatinib are not consistent between experiments, even when using the same cell line. What are the potential sources of this variability?

A3: Inconsistent results with Dasatinib, even within the same cell line, can stem from several factors related to the compound's stability, experimental procedures, and the inherent variability of biological systems.[15][16]

Troubleshooting Steps:

  • Dasatinib Stability: Dasatinib can be unstable, with a relatively short half-life under certain conditions.[16] Ensure proper storage of stock solutions (e.g., at -80°C in DMSO) and prepare fresh dilutions for each experiment.[6] Avoid repeated freeze-thaw cycles. The stability of Dasatinib can also be affected by factors like light, heat, and humidity.[17]

  • Assay-Specific Variability: The type of assay used to measure cell viability or proliferation can influence the results. For example, metabolic assays like MTT may be affected by changes in cellular metabolism that are independent of cell death. Consider using multiple assays to confirm your findings.

  • Protocol Standardization: Strictly adhere to a standardized protocol for all experiments. This includes consistent incubation times, reagent concentrations, and cell handling procedures.

  • Biological Variability: Even with standardized protocols, a certain degree of biological variability is expected.[15] It is crucial to include appropriate controls and perform a sufficient number of biological replicates to ensure the statistical significance of your results.

Quantitative Data Summary

Table 1: Dasatinib IC50 Values in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
K562Chronic Myelogenous Leukemia<1.0[6][8]
PC3Prostate Cancer9.4[6][8]
MDA-MB-231Breast Cancer12[6][8]
WiDrColon Tumor52[6][8]
C643, TPC1, BCPAP, SW1736Thyroid Cancer~19 - 1250 (inhibits growth by ~50%)[9]
Mo7e-KitD816HMyeloid Leukemia5[10]
Sk-Mel-5Melanoma1400[11]
HT144Melanoma4100[11]

Experimental Protocols

1. Cell Viability Assay (MTS/MTT Assay)

This protocol outlines a general procedure for determining the effect of Dasatinib on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Dasatinib Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the Dasatinib-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest Dasatinib treatment.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]

  • MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Kinase Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory activity of Dasatinib on a specific kinase.

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a specific peptide substrate for the kinase of interest.

  • Kinase Reaction: In a suitable reaction plate, combine the kinase, the peptide substrate, and varying concentrations of Dasatinib. Include a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.

  • Stop Reaction: Terminate the reaction using a stop solution.

  • Detection: Detect the amount of phosphorylated substrate using an appropriate method, such as an antibody-based detection system (e.g., ELISA) or radioactivity measurement if using radiolabeled ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each Dasatinib concentration and determine the IC50 value.

Visualizations

Dasatinib_Signaling_Pathway BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, Crkl) BCR_ABL->Downstream SRC_Family SRC Family Kinases (SRC, LCK, YES, FYN) SRC_Family->Downstream c_KIT c-KIT c_KIT->Downstream PDGFRb PDGFRβ PDGFRb->Downstream EPHA2 EPHA2 EPHA2->Downstream Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC_Family Dasatinib->c_KIT Dasatinib->PDGFRb Dasatinib->EPHA2 Apoptosis Apoptosis Dasatinib->Apoptosis induces Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways and inducing apoptosis.

Dasatinib_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Dasatinib Stock Solution (DMSO) Working Prepare Fresh Working Dilutions Stock->Working Treat Treat Cells with Dasatinib Dilutions Working->Treat Cells Culture and Seed Cells Cells->Treat Incubate Incubate for Specified Duration Treat->Incubate Assay Perform Assay (e.g., Cell Viability) Incubate->Assay Read Acquire Data (e.g., Plate Reader) Assay->Read Calculate Calculate % Inhibition/ Viability Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: A general experimental workflow for assessing the in vitro efficacy of Dasatinib.

Troubleshooting_Dasatinib_Results Start Inconsistent Experimental Results Issue Issue Start->Issue Cause Cause Issue->Cause Precipitation in solution Issue->Cause High variability in IC50 values Issue->Cause Poor reproducibility between experiments Solution Solution Cause->Solution Check pH, use fresh DMSO, prepare fresh dilutions Cause->Solution Authenticate cell lines, standardize protocols, check target expression Cause->Solution Check compound stability, use multiple assays, increase replicates

Caption: A troubleshooting guide for common issues in Dasatinib experiments.

References

Technical Support Center: Dasatinib Hydrochloride and Bone Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of dasatinib hydrochloride on bone metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of dasatinib on bone metabolism?

Dasatinib exhibits a dual effect on bone metabolism by simultaneously promoting bone formation and inhibiting bone resorption.[1][2][3] At low nanomolar concentrations, it enhances the differentiation of mesenchymal stem cells into osteoblasts, leading to increased bone matrix mineralization.[1][2] Concurrently, it potently inhibits osteoclast formation and function, thereby reducing bone resorption.[4][5]

Q2: Which signaling pathways are implicated in dasatinib's effects on osteoblasts?

Dasatinib's pro-osteogenic effects are linked to the inhibition of several tyrosine kinases, including the platelet-derived growth factor receptor-β (PDGFR-β), c-Src, and c-Kit.[1][2] Inhibition of these kinases in osteoprogenitor cells can lead to decreased cell proliferation and an activation of the canonical Wnt signaling pathway, a critical pathway for osteoblast differentiation.[1][2]

Q3: How does dasatinib inhibit osteoclast activity?

Dasatinib inhibits osteoclastogenesis and resorptive function by targeting key signaling molecules. It has been shown to inhibit the macrophage colony-stimulating factor (M-CSF) receptor, c-Fms, which is crucial for osteoclast survival and differentiation.[2][5] This leads to a disruption of the F-actin ring, reduced nuclear levels of c-Fos and NFATc1, and decreased expression of cathepsin K and αVβ3 integrin, all of which are essential for osteoclast function.[1]

Q4: What is the effective concentration range for observing these effects in vitro?

The bone-modifying effects of dasatinib are observed at low nanomolar concentrations.

  • Osteoblast differentiation: 2-5 nM has been shown to promote osteogenic differentiation and matrix mineralization in human mesenchymal stem cells (hMSCs).[1][2]

  • Osteoclast inhibition: 1-2 nM is effective in inhibiting osteoclast formation and resorptive function.[1] The IC50 for inhibiting RANKL-induced osteoclast differentiation has been reported to be around 7.5 nM.[6]

Q5: Are there any in vivo data supporting the effects of dasatinib on bone?

Yes, in vivo studies in animal models have corroborated the in vitro findings. Administration of dasatinib to rats led to an increase in trabecular bone volume and thickness, comparable to the effects of zoledronic acid.[4] These changes were associated with a decrease in osteoclast numbers and serum levels of the resorption marker CTX-1.[4] Furthermore, studies in mice have shown elevated serum levels of bone formation markers and increased trabecular microarchitecture.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent results in osteoblast differentiation assays with dasatinib.

  • Possible Cause 1: Dasatinib concentration is too high.

    • Recommendation: High concentrations of dasatinib can be inhibitory to osteoprogenitor cell proliferation.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on published data, the pro-osteogenic effect is typically observed in the low nanomolar range (2-5 nM).[1][2]

  • Possible Cause 2: Cell culture conditions are not optimal for osteogenic differentiation.

    • Recommendation: Ensure that the basal medium is supplemented with standard osteogenic inducers (e.g., ascorbic acid, β-glycerophosphate, and dexamethasone). The quality and source of fetal bovine serum (FBS) can also significantly impact differentiation.

  • Possible Cause 3: The cell line or primary cells have a low response to dasatinib.

    • Recommendation: The response to dasatinib can be cell-type dependent. If using a cancer cell line, its intrinsic signaling pathways may differ from non-transformed osteoprogenitors. When using primary human mesenchymal stem cells (hMSCs), donor-to-donor variability can be a factor. It is advisable to test multiple donors if possible.

Problem 2: Difficulty in observing inhibition of osteoclast formation or function.

  • Possible Cause 1: The timing of dasatinib addition is not optimal.

    • Recommendation: Dasatinib can inhibit both early and late stages of osteoclast differentiation.[7] To determine the most sensitive window, consider adding dasatinib at different time points during the differentiation protocol (e.g., at the beginning of culture, or after the appearance of mononuclear precursors).

  • Possible Cause 2: The osteoclast precursors are not viable.

    • Recommendation: Ensure the viability of your primary cells (e.g., peripheral blood mononuclear cells or bone marrow macrophages) before starting the experiment. The presence of M-CSF is critical for the survival and proliferation of these precursors.

  • Possible Cause 3: The resorption assay is not sensitive enough.

    • Recommendation: If using bone-coated plates, ensure the coating is uniform and of sufficient thickness. Consider using alternative resorption assays, such as measuring the release of collagen fragments (e.g., CTX-1) into the culture medium for a more quantitative assessment.[8]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Dasatinib on Bone Cells

ParameterCell TypeDasatinib ConcentrationObserved EffectReference
Osteogenic DifferentiationhMSCs2-5 nMPromoted differentiation and matrix mineralization[1][2]
Osteoclast Formation (IC50)Mouse Bone Marrow Monocytes8.0 nMInhibition of TRAP-positive multinucleated osteoclasts[5]
Osteoclast Formation (IC50)Human Peripheral Blood Mononuclear Cells10.5 nMInhibition of TRAP-positive multinucleated osteoclasts[5]
Bone Resorption (IC50)Mouse Bone Marrow Monocytes3.5 nMDecrease in bone resorption[5]
Bone Resorption (IC50)Human Peripheral Blood Mononuclear Cells2.4 nMDecrease in bone resorption[5]
c-Fms Phosphorylation InhibitionHuman Peripheral Blood CD14+ Mononuclear Cells & Mouse Bone Marrow Monocytes5 nMInhibition of M-CSF activated c-Fms phosphorylation[5]
Collagen 1 Release InhibitionBone Marrow Macrophages10 nM58% suppression of RANKL-induced release[8]

Table 2: In Vivo Effects of Dasatinib on Bone Parameters in Rodent Models

Animal ModelDasatinib DosageDurationKey FindingsReference
Sprague-Dawley Rats5 mg/kg/day4, 8, and 12 weeksIncreased trabecular bone volume and thickness; Decreased osteoclast numbers and serum CTX-1.[4]
Skeletally-immature CD1 MiceNot SpecifiedNot SpecifiedElevated serum levels of bone formation markers; Increased trabecular microarchitecture.[1][2]

Experimental Protocols

1. Osteoblast Differentiation Assay

  • Cell Seeding: Plate primary human mesenchymal stem cells (hMSCs) or osteoprogenitor cell lines (e.g., MG-63) in appropriate growth medium.

  • Osteogenic Induction: Once cells reach 70-80% confluency, switch to an osteogenic differentiation medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

  • Dasatinib Treatment: Add this compound at the desired concentrations (e.g., a range from 1 to 100 nM) to the osteogenic medium. A vehicle control (e.g., DMSO) should be run in parallel.

  • Medium Change: Replace the medium with fresh osteogenic medium and dasatinib every 2-3 days.

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7 or 10), lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as a substrate.

    • Matrix Mineralization: At a later time point (e.g., day 14 or 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits. For quantification, the stain can be extracted with cetylpyridinium chloride and absorbance measured.

2. Osteoclast Formation and Resorption Assay

  • Cell Isolation: Isolate osteoclast precursors from human peripheral blood mononuclear cells (PBMCs) or rodent bone marrow macrophages.

  • Cell Seeding: Plate the precursor cells in a 96-well plate (or on bone-coated slides/plates for resorption assays).

  • Osteoclast Differentiation: Culture the cells in a differentiation medium (e.g., α-MEM with 10% FBS) supplemented with M-CSF (e.g., 25-50 ng/mL) and RANKL (e.g., 50-100 ng/mL).

  • Dasatinib Treatment: Add this compound at various concentrations (e.g., a range from 0.1 to 50 nM) to the differentiation medium. Include a vehicle control.

  • Medium Change: Replenish the medium with fresh cytokines and dasatinib every 3 days.

  • Assessment of Osteoclast Formation: After 7-14 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.

  • Assessment of Resorption: If using bone-coated surfaces, remove the cells with a bleach solution and visualize the resorption pits under a microscope. The resorbed area can be quantified using image analysis software. Alternatively, measure the concentration of collagen fragments (e.t., CTX-1) in the conditioned media.

Visualizations

Dasatinib_Osteoblast_Signaling cluster_membrane Cell Membrane Dasatinib Dasatinib PDGFRb PDGFR-β Dasatinib->PDGFRb cKit c-Kit Dasatinib->cKit cSrc c-Src Dasatinib->cSrc Proliferation Cell Proliferation PDGFRb->Proliferation + cKit->Proliferation + Wnt Canonical Wnt Signaling cSrc->Wnt - cSrc->Proliferation + Differentiation Osteoblast Differentiation Wnt->Differentiation +

Caption: Dasatinib's effect on osteoblast signaling pathways.

Dasatinib_Osteoclast_Signaling cluster_membrane_oc Cell Membrane Dasatinib Dasatinib cFms c-Fms (M-CSF Receptor) Dasatinib->cFms cSrc_oc c-Src Dasatinib->cSrc_oc NFATc1_cFos NFATc1 / c-Fos Nuclear Translocation cFms->NFATc1_cFos + ActinRing F-actin Ring Formation cSrc_oc->ActinRing + Resorption Bone Resorption NFATc1_cFos->Resorption + ActinRing->Resorption +

Caption: Dasatinib's inhibitory effect on osteoclast signaling.

Experimental_Workflow_Osteoblast cluster_analysis Analysis Start Seed Osteoprogenitor Cells Induce Add Osteogenic Medium +/- Dasatinib Start->Induce Culture Culture for 7-21 Days (Change medium every 2-3 days) Induce->Culture ALP Day 7: Alkaline Phosphatase Assay Culture->ALP Alizarin Day 21: Alizarin Red Staining Culture->Alizarin

References

Technical Support Center: Managing Dasatinib Hydrochloride Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the cytotoxicity of Dasatinib hydrochloride in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of Dasatinib for primary cell cultures?

A1: The optimal starting concentration of Dasatinib is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell type. Based on preclinical studies, concentrations for inhibiting Src family kinases are in the low nanomolar range (~10 nM), while effects on other kinases might require higher concentrations in the micromolar range.[1][2] For initial experiments, a range of 1 nM to 1 µM is a reasonable starting point.

Q2: My primary cells are dying even at low concentrations of Dasatinib. What could be the reason?

A2: Primary cells are generally more sensitive than immortalized cell lines. Several factors could contribute to excessive cell death:

  • High intrinsic sensitivity: Your primary cell type might express high levels of kinases that are potently inhibited by Dasatinib, leading to off-target effects and cytotoxicity.

  • Solvent toxicity: Dasatinib is often dissolved in DMSO.[2][3] Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[3]

  • Culture conditions: Suboptimal culture conditions (e.g., wrong media, serum concentration, or seeding density) can stress primary cells and make them more susceptible to drug-induced cytotoxicity.[4][5]

Q3: How can I dissolve and store this compound for cell culture experiments?

A3: this compound has low solubility in aqueous media.[3] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM).[3] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2][3] When preparing your working concentrations, dilute the stock solution directly into your pre-warmed cell culture medium immediately before use.

Q4: For how long should I expose my primary cells to Dasatinib?

A4: The duration of exposure depends on your experimental goals. Short-term exposure (e.g., 2-6 hours) may be sufficient to inhibit target kinases and observe immediate downstream effects.[2] However, studies have shown that even transient exposure (e.g., 4 hours) can commit some cell types to apoptosis.[6] For chronic exposure experiments, you may need to replenish the Dasatinib-containing medium regularly, depending on the stability of the compound in your culture conditions and the metabolic activity of your cells.

Q5: Can I combine Dasatinib with other compounds?

A5: Yes, Dasatinib can be used in combination with other agents. However, it is important to consider potential drug-drug interactions. For instance, combining Dasatinib with other myelosuppressive agents may increase toxicity.[7] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) can increase Dasatinib plasma concentrations and should be avoided or managed by reducing the Dasatinib dose.[8][9] Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin) can decrease Dasatinib levels.[8]

Troubleshooting Guides

Issue 1: Excessive Cell Death or Low Viability

Symptoms:

  • High percentage of floating, dead cells observed under the microscope.

  • Low cell counts in viability assays (e.g., Trypan Blue, MTT).

  • Poor cell attachment after seeding in the presence of Dasatinib.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Dasatinib concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary cells. Start with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to identify the IC50.
Solvent (DMSO) toxicity. Prepare a high-concentration stock of Dasatinib in DMSO to minimize the final volume of DMSO added to the culture medium. Ensure the final DMSO concentration is below 0.1%.[3] Run a vehicle control (medium with the same concentration of DMSO without Dasatinib) to assess solvent toxicity.
Suboptimal cell culture conditions. Ensure you are using the recommended medium, supplements, and matrix coating for your primary cell type.[5] Maintain optimal seeding density, as sparse or overly confluent cultures can be more sensitive to stress.[4]
Extended exposure time. Reduce the duration of Dasatinib treatment. For some cell types, transient exposure is sufficient to induce the desired effect while minimizing cytotoxicity.[6]
Issue 2: Inconsistent or Unexpected Experimental Results

Symptoms:

  • High variability between replicate wells or experiments.

  • Results are not reproducible.

  • Observed effects are contrary to published literature.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Dasatinib degradation. Aliquot your Dasatinib stock solution and store it at -20°C, protected from light.[2][3] Avoid repeated freeze-thaw cycles.[2][3] Prepare fresh dilutions in media for each experiment.
Cell passage number and health. Use primary cells at a low passage number, as their characteristics can change over time in culture. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inaccurate pipetting of Dasatinib. Use calibrated pipettes and proper technique, especially when preparing serial dilutions from the stock solution.
Dasatinib's effect on multiple signaling pathways. Be aware that Dasatinib is a multi-kinase inhibitor, affecting BCR-ABL, Src family kinases, c-KIT, and others.[7][10] The observed phenotype may be a result of inhibiting multiple pathways. Use more specific inhibitors or genetic approaches (e.g., siRNA) to confirm the role of a particular kinase.

Experimental Protocols

Protocol 1: Dose-Response Assay to Determine IC50
  • Cell Seeding: Plate your primary cells in a 96-well plate at the recommended seeding density and allow them to attach overnight.

  • Drug Preparation: Prepare a 2X serial dilution of Dasatinib in your complete culture medium. Also, prepare a vehicle control (medium with DMSO at the highest concentration used in the dilutions).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the Dasatinib dilutions or vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on the doubling time of your cells.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell staining kit.

  • Data Analysis: Plot the percentage of viable cells against the log of the Dasatinib concentration. Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Managing Myelosuppression-like Effects in Hematopoietic Progenitor Cultures

This protocol is adapted from clinical management strategies for patients experiencing cytopenias.[9][11][12]

  • Establish Baseline: Culture primary hematopoietic progenitor cells and establish baseline proliferation and differentiation rates.

  • Dasatinib Treatment: Introduce Dasatinib at the desired concentration.

  • Monitor Cell Counts: Monitor the total number of viable cells and/or specific cell populations (e.g., using flow cytometry for CD34+ cells) at regular intervals.

  • Toxicity Threshold: If cell counts drop below a predetermined threshold (e.g., 50% of the control culture):

    • Interrupt Treatment: Temporarily remove the Dasatinib-containing medium and replace it with fresh medium.

    • Recovery: Allow the cells to recover until the cell counts return to an acceptable level.

    • Resume at a Lower Dose: Reintroduce Dasatinib at a lower concentration (e.g., reduce the dose by one level in your dose-response curve).

    • Consider Growth Factors: If applicable to your experimental system, consider the addition of growth factors to support the recovery of specific cell lineages.

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts related to Dasatinib's mechanism of action and experimental design.

dasatinib_signaling_pathway cluster_outcome Cellular Outcomes Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SFKs Src Family Kinases (Src, Lck, Yes) Dasatinib->SFKs cKIT c-KIT Dasatinib->cKIT PDGFR PDGFR Dasatinib->PDGFR Apoptosis Apoptosis Dasatinib->Apoptosis PI3K_Akt PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MEK/ERK (MAPK) Pathway BCR_ABL->RAS_MAPK SFKs->PI3K_Akt SFKs->RAS_MAPK cKIT->PI3K_Akt PDGFR->PI3K_Akt Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream pro-survival pathways.

dose_response_workflow Start Start: Seed Primary Cells in 96-well Plate Prepare_Dilutions Prepare Serial Dilutions of Dasatinib Start->Prepare_Dilutions Add_Treatment Add Dasatinib & Vehicle Control to Cells Prepare_Dilutions->Add_Treatment Incubate Incubate for a Defined Period (e.g., 48h) Add_Treatment->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Collection Collect Absorbance Data Viability_Assay->Data_Collection Analysis Analyze Data: Plot % Viability vs. [Dasatinib] Data_Collection->Analysis IC50 Calculate IC50 Value Analysis->IC50

Caption: Workflow for determining the IC50 of Dasatinib in primary cell cultures.

troubleshooting_logic rect_node rect_node Start Excessive Cell Death Observed? Check_Vehicle Is Vehicle Control (DMSO) Toxic? Start->Check_Vehicle Check_Dose Is Dasatinib Dose Too High? Check_Vehicle->Check_Dose No Solution_DMSO Reduce Final DMSO Concentration (<0.1%) Check_Vehicle->Solution_DMSO Yes Check_Culture Are Culture Conditions Optimal? Check_Dose->Check_Culture No Solution_Dose Perform Dose-Response and Lower Concentration Check_Dose->Solution_Dose Yes Solution_Culture Optimize Media, Seeding Density, etc. Check_Culture->Solution_Culture No Investigate_Sensitivity Cell Type May Be Intrinsically Sensitive Check_Culture->Investigate_Sensitivity Yes

Caption: Troubleshooting flowchart for addressing high cytotoxicity in experiments.

References

Technical Support Center: Western Blotting with Phospho-Specific Antibodies and Dasatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using phospho-specific antibodies in Western blotting experiments involving the tyrosine kinase inhibitor, Dasatinib hydrochloride.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Western blot analysis of phosphorylated proteins, with specific considerations for experiments involving Dasatinib treatment.

Question: I am seeing high background on my Western blot when using a phospho-specific antibody after Dasatinib treatment. What are the possible causes and solutions?

Answer: High background is a frequent issue in phospho-Western blotting and can be exacerbated by several factors.[1][2] Here’s a systematic approach to troubleshooting:

  • Blocking Agent: Milk, a common blocking agent, contains high levels of the phosphoprotein casein, which can cross-react with phospho-specific antibodies, leading to high background.[3] It is strongly recommended to use Bovine Serum Albumin (BSA) instead of milk for blocking when working with phospho-specific antibodies.[3]

  • Antibody Concentrations: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[1] It is crucial to titrate both antibodies to determine the optimal concentration that provides a strong signal with minimal background.[1]

  • Washing Steps: Insufficient washing can leave behind unbound antibodies, contributing to background noise.[1] Increase the number and duration of your washes with an appropriate buffer like Tris-Buffered Saline with Tween-20 (TBST).[3]

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause irreversible and non-specific antibody binding.[1][3]

  • Dasatinib-Related Effects: While Dasatinib itself is not expected to directly cause high background, its effect on cellular signaling can alter the abundance of phosphorylated proteins. This can sometimes lead to the appearance of unexpected bands that might be misinterpreted as background.

Troubleshooting High Background: A Summary Table

Possible CauseRecommended Solution
Inappropriate Blocking Agent Switch from non-fat dry milk to 3-5% Bovine Serum Albumin (BSA) in TBST.[3]
Antibody Concentration Too High Titrate primary and secondary antibodies to find the optimal dilution.[1]
Insufficient Washing Increase the number of washes (e.g., 3-5 washes) and the duration of each wash (e.g., 5-15 minutes).[3]
Membrane Dried Out Keep the membrane moist at all times during the blotting process.[1]
Secondary Antibody Non-Specificity Run a control lane with only the secondary antibody to check for non-specific binding.[1]

Question: I am not detecting any signal or a very weak signal for my phosphorylated protein of interest after treating my cells with Dasatinib. What should I do?

Answer: A weak or absent signal can be due to several factors, ranging from sample preparation to the specifics of your experimental conditions.

  • Phosphatase Activity: Phosphatases released during cell lysis can dephosphorylate your target protein, leading to a loss of signal. Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice.[4]

  • Dasatinib Treatment: Dasatinib is a potent inhibitor of Src family kinases and Bcr-Abl.[5][6] If your protein of interest is downstream of these kinases, Dasatinib treatment is expected to decrease its phosphorylation.[7] Ensure your experimental design accounts for this and that you have appropriate controls.

  • Protein Loading: The abundance of phosphorylated proteins can be low.[8] You may need to load a higher amount of total protein per lane (e.g., 20-40 µg) to detect a signal.[9]

  • Antibody Quality: The phospho-specific antibody may not be sensitive or specific enough.[10] Validate the antibody using positive and negative controls (e.g., cells treated with a known activator of the pathway).

  • Buffer Choice: Phosphate-based buffers (like PBS) can interfere with the binding of some phospho-specific antibodies.[8] It is recommended to use Tris-based buffers (like TBS) for all washing and antibody dilution steps.[8]

Troubleshooting Weak or No Signal: A Summary Table

Possible CauseRecommended Solution
Dephosphorylation of Target Protein Add phosphatase inhibitors to the lysis buffer and keep samples cold.[4]
Effective Dasatinib Inhibition Confirm Dasatinib's effect by probing for a known downstream target. Consider a time-course or dose-response experiment.[7]
Low Protein Abundance Increase the amount of total protein loaded per lane.[9]
Suboptimal Primary Antibody Validate the antibody with appropriate controls. Check the manufacturer's datasheet for recommended conditions.
Interference from Buffers Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS).[8]

Experimental Protocols

This section provides a detailed protocol for a typical Western blot experiment involving Dasatinib treatment and detection of a phosphorylated protein.

Protocol: Western Blotting for Phospho-Proteins after Dasatinib Treatment

  • Cell Culture and Dasatinib Treatment:

    • Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.

    • Treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the specified duration. For example, studies have used Dasatinib at concentrations ranging from 0.01 to 0.15µM.[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[4]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF is often recommended for its durability, especially if stripping and reprobing are planned.[8]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]

    • Incubate the membrane with the primary phospho-specific antibody, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times for 5-10 minutes each with TBST.[3]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).

Visualizations

Dasatinib's Mechanism of Action and Downstream Signaling

Dasatinib is a multi-targeted kinase inhibitor that primarily targets Bcr-Abl and Src family kinases.[5][6] By inhibiting these upstream kinases, Dasatinib blocks the phosphorylation of numerous downstream signaling proteins involved in cell proliferation, survival, and migration.[7][12]

Dasatinib_Signaling_Pathway Dasatinib This compound Src Src Family Kinases (e.g., Src, Lyn, Fyn) Dasatinib->Src BcrAbl Bcr-Abl Dasatinib->BcrAbl FAK FAK Src->FAK p STAT5 STAT5 Src->STAT5 p PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK Pathway Src->MAPK CrkL CrkL BcrAbl->CrkL p BcrAbl->PI3K_Akt BcrAbl->MAPK Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival CrkL->Proliferation PI3K_Akt->Survival MAPK->Proliferation

Caption: Dasatinib inhibits Src and Bcr-Abl, blocking downstream signaling.

Western Blot Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common Western blotting issues when using phospho-specific antibodies.

WB_Troubleshooting_Workflow Start Start: Western Blot Issue HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? HighBg->WeakSignal No CheckBlocking Using Milk for Blocking? HighBg->CheckBlocking Yes NonSpecific Non-Specific Bands? WeakSignal->NonSpecific No CheckInhibitors Phosphatase Inhibitors Used? WeakSignal->CheckInhibitors Yes End Problem Solved NonSpecific->End No OptimizeAb Optimize Antibody Dilution NonSpecific->OptimizeAb Yes SwitchToBSA Switch to 3-5% BSA CheckBlocking->SwitchToBSA Yes TitrateAb Titrate Primary & Secondary Antibodies CheckBlocking->TitrateAb No SwitchToBSA->TitrateAb IncreaseWashes Increase Wash Steps TitrateAb->IncreaseWashes IncreaseWashes->End AddInhibitors Add Inhibitors to Lysis Buffer CheckInhibitors->AddInhibitors No IncreaseProtein Increase Total Protein Load CheckInhibitors->IncreaseProtein Yes AddInhibitors->IncreaseProtein CheckDasatinibEffect Consider Dasatinib's Inhibitory Effect IncreaseProtein->CheckDasatinibEffect ValidateAntibody Validate Antibody with Controls CheckDasatinibEffect->ValidateAntibody ValidateAntibody->End RunSecondaryControl Run Secondary-Only Control OptimizeAb->RunSecondaryControl CheckSamplePrep Review Sample Preparation (Protease Inhibitors) RunSecondaryControl->CheckSamplePrep CheckSamplePrep->End

Caption: A logical workflow for troubleshooting common Western blot issues.

References

Dasatinib hydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dasatinib hydrochloride in cell culture media. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute it in dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations as high as 200 mg/mL.[1] For long-term storage, the lyophilized powder is stable for up to 24 months when stored at -20°C and protected from light.[1] Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles. It is recommended to use the DMSO stock solution within 3 months to prevent loss of potency.[1]

Q2: What is the solubility of Dasatinib in aqueous solutions and cell culture media?

A2: Dasatinib has very poor solubility in water, with an estimated maximum solubility of about 10 μM.[1] It is also sparingly soluble in aqueous buffers. Direct dissolution in cell culture media is not recommended due to its low aqueous solubility. For cell culture experiments, it is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use.

Q3: How stable is this compound in cell culture media at 37°C?

A3: There is limited quantitative data in the public domain specifically detailing the degradation kinetics of dasatinib in common cell culture media like DMEM or RPMI-1640 at 37°C. However, it is generally understood that dasatinib is not stable in aqueous solutions for extended periods. Some sources suggest that aqueous solutions should not be stored for more than one day. For experiments lasting longer than 24 hours, the stability of dasatinib in your specific cell culture medium and conditions should be considered. Some studies have suggested that daily replenishment of the drug in the culture medium may not be necessary to observe its biological effects, which could imply a certain level of stability over 24 hours or that a short exposure is sufficient for a lasting effect.

Q4: I am not seeing the expected biological effect in my long-term experiment. Could Dasatinib instability be the issue?

A4: Yes, the instability of dasatinib in the cell culture medium over the course of a long-term experiment could lead to a decrease in the effective concentration and a diminished biological response. If you suspect this is the case, you could consider the following troubleshooting steps:

  • Replenish the medium: Change the cell culture medium containing freshly diluted dasatinib every 24 hours.

  • Verify activity: Use a short-term positive control experiment to confirm the biological activity of your dasatinib stock.

  • Perform a stability study: If precise concentrations are critical for your experiment, it is advisable to conduct a stability study under your specific experimental conditions (see the experimental protocol below).

Q5: What are the primary signaling pathways inhibited by Dasatinib?

A5: Dasatinib is a potent multi-targeted tyrosine kinase inhibitor. Its primary targets are the Bcr-Abl fusion protein and the Src family of kinases.[1] By inhibiting these kinases, it affects several downstream signaling pathways involved in cell proliferation, survival, and migration.

Quantitative Data Summary

While specific degradation data in cell culture media is scarce, the following table summarizes the known stability and solubility information for this compound.

ParameterSolvent/ConditionValue/Recommendation
Solubility DMSOUp to 200 mg/mL
WaterVery poor, estimated maximum of ~10 µM
EthanolVery poorly soluble
Stability (Lyophilized) -20°C, desiccated, darkStable for 24 months
Stability (in DMSO) -20°CUse within 3 months to prevent loss of potency
Stability (Aqueous) GeneralNot recommended for storage for more than one day

Experimental Protocols

Protocol for Assessing Dasatinib Stability in Cell Culture Media

This protocol outlines a method to determine the stability of dasatinib in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Incubator at 37°C with 5% CO₂

  • Sterile microcentrifuge tubes

2. Procedure:

  • Prepare Dasatinib Stock Solution: Prepare a concentrated stock solution of dasatinib in DMSO (e.g., 10 mM).

  • Spike Cell Culture Medium: Dilute the dasatinib stock solution into your complete cell culture medium to your desired final working concentration (e.g., 100 nM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the dasatinib-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator. The 0-hour time point should be processed immediately.

  • Sample Collection: At each time point, remove the corresponding tube from the incubator.

  • Sample Preparation: If the medium contains cells or debris, centrifuge the sample to pellet any solids. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Inject a standard volume of the supernatant from each time point.

    • Detect the dasatinib peak at its maximum absorbance wavelength (around 324 nm).

  • Data Analysis:

    • Create a calibration curve using known concentrations of dasatinib.

    • Quantify the concentration of dasatinib in each sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of dasatinib remaining at each time point relative to the 0-hour time point.

Visualizations

Dasatinib Signaling Pathway Inhibition

Dasatinib_Signaling_Pathway Dasatinib Dasatinib Bcr_Abl Bcr-Abl Dasatinib->Bcr_Abl Inhibits Src_Family Src Family Kinases (Src, Lck, Lyn, etc.) Dasatinib->Src_Family Inhibits Downstream_Pathways Downstream Signaling (e.g., STAT5, PI3K/Akt, Ras/MAPK) Bcr_Abl->Downstream_Pathways Src_Family->Downstream_Pathways Proliferation Cell Proliferation Downstream_Pathways->Proliferation Survival Cell Survival Downstream_Pathways->Survival Migration Cell Migration Downstream_Pathways->Migration

Caption: Dasatinib inhibits Bcr-Abl and Src family kinases.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Start: Prepare Dasatinib Stock in DMSO Spike Spike into Cell Culture Medium Start->Spike Incubate Incubate at 37°C, 5% CO₂ Spike->Incubate Sample Collect Samples at Time Points (0, 4, 8... hrs) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Remaining Dasatinib Analyze->Quantify End End: Determine Stability Profile Quantify->End

Caption: Workflow for determining Dasatinib stability.

References

Minimizing batch-to-batch variability with Dasatinib hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with Dasatinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound between different purchase dates. What could be the cause?

A1: Inconsistent IC50 values are a common issue and can stem from several sources of batch-to-batch variability. The primary factors to consider are the purity of the compound, its polymorphic form (anhydrate vs. monohydrate), and handling/storage conditions. Different batches may have slight variations in impurity profiles, which can affect biological activity. Additionally, the hydration state of this compound can significantly impact its solubility and dissolution rate, leading to variability in effective concentrations in your experiments.[1][2] Finally, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[3][4]

Q2: How does the polymorphic form of this compound affect experimental results?

A2: this compound can exist in different polymorphic forms, most notably as a monohydrate or an anhydrate. These forms have different physical properties, with the anhydrous form exhibiting significantly faster dissolution rates.[1][2] This difference in solubility can lead to variations in the bioavailability of the compound in cell culture, potentially altering the observed potency and efficacy between batches of different polymorphic forms. For instance, a formulation with the anhydrate form showed less pharmacokinetic variability compared to the monohydrate form.[1][2] It is crucial to be aware of the specific form you are using, as this can be a major source of batch-to-batch inconsistency.

Q3: What are the best practices for preparing and storing this compound stock solutions to ensure consistency?

A3: To maintain the consistency and potency of this compound stock solutions, it is recommended to:

  • Use fresh, high-quality solvents: this compound is soluble in DMSO.[4][5] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4]

  • Store properly: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4] For long-term storage, -20°C is recommended for the solid form, and it should be stable for at least two years.[5] Once in solution, it is best to use it within 3 months to prevent loss of potency.[3]

  • Protect from light: Store both the solid compound and stock solutions protected from light.[3]

Q4: Can different suppliers provide this compound with varying quality?

A4: Yes, there can be variations in quality between suppliers. While the active ingredient should be the same, differences in synthesis and purification processes can lead to variations in purity, impurity profiles, and the polymorphic form of the compound. It is advisable to purchase from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with each batch, specifying purity (as determined by methods like HPLC), and ideally, information on the polymorphic form.[6]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)

If you are observing significant variability in the dose-response curves or IC50 values of this compound in your cell viability assays, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Inconsistent Cell Viability Results A Inconsistent IC50 values observed B Verify Compound Handling and Storage A->B First, rule out handling errors C Check Certificate of Analysis (CoA) for Batch Differences B->C If handling is correct D Perform Analytical Characterization of Batches C->D If CoAs show differences or are unclear F Contact Supplier for Batch Information C->F If CoAs are unavailable or insufficient E Standardize Experimental Protocol D->E If batches are analytically similar G Source New Batch from a Reputable Supplier E->G If protocol is standardized and issues persist F->D Based on supplier feedback

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

Detailed Steps:

  • Verify Compound Handling and Storage:

    • Confirm that stock solutions were prepared with fresh, anhydrous DMSO.

    • Ensure that aliquots are being used to avoid repeated freeze-thaw cycles.[3][4]

    • Check that the storage temperature has been consistently maintained at -20°C or below.[3][5]

  • Check Certificate of Analysis (CoA):

    • Compare the CoAs from the different batches. Look for differences in purity, impurity profiles, and any information on the polymorphic form (anhydrate vs. monohydrate).

  • Perform Analytical Characterization (if possible):

    • If you have access to analytical equipment, consider performing HPLC to confirm the purity of each batch.[7][8][9]

    • Dissolution tests in a relevant buffer can help identify differences in solubility between batches.

  • Standardize Experimental Protocol:

    • Ensure all experimental parameters are consistent, including cell seeding density, treatment duration, and assay readout timing.

    • Use a positive control to ensure the assay itself is performing consistently.

  • Contact Supplier:

    • If you suspect a quality issue with a particular batch, contact the supplier to inquire about any known variability or to request additional information on the batch's specifications.

Issue 2: Variable Inhibition of Target Phosphorylation in Western Blots

If you observe inconsistent inhibition of downstream targets like p-CrkL or p-STAT5 after this compound treatment, consider the following:

Potential Causes and Solutions

Potential Cause Recommended Action
Degraded Dasatinib Stock Prepare a fresh stock solution from the solid compound. Aliquot and store properly at -20°C or -80°C.[3][4]
Batch-to-Batch Purity Variation Compare the purity of the batches using their CoAs. If possible, confirm purity via HPLC.[7][8][9]
Different Polymorphic Forms Check the CoAs for information on the polymorphic form. Be aware that the anhydrate form has higher solubility.[1][2]
Inconsistent Treatment Time Ensure that the duration of this compound treatment is consistent across all experiments.
Cellular Factors Ensure cell line authenticity and passage number are consistent. Mycoplasma contamination can also affect results.

Key Experiments: Detailed Methodologies

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound.

Materials:

  • This compound

  • Target cancer cell line (e.g., K562)

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate overnight.[10]

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Target Protein Phosphorylation

This protocol allows for the assessment of this compound's inhibitory effect on its target kinases.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-CrkL, anti-CrkL)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for the desired time (e.g., 2-6 hours).[3]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

Dasatinib is a multi-targeted kinase inhibitor that primarily targets BCR-ABL and the Src family of kinases.[11][12] By binding to the ATP-binding site of these kinases, Dasatinib inhibits their activity, leading to the downregulation of downstream signaling pathways involved in cell proliferation and survival.[12] This ultimately induces apoptosis in cancer cells.

G cluster_0 Dasatinib Signaling Pathway Inhibition cluster_1 Downstream Pathways Dasatinib Dasatinib hydrochloride BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC Src Family Kinases (Src, Lck, Lyn, etc.) Dasatinib->SRC inhibits Proliferation Cell Proliferation Dasatinib->Proliferation inhibits Survival Cell Survival Dasatinib->Survival inhibits Apoptosis Apoptosis Dasatinib->Apoptosis induces RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates STAT5 STAT5 Pathway BCR_ABL->STAT5 activates SRC->RAS_MAPK activates SRC->PI3K_AKT activates RAS_MAPK->Proliferation promotes PI3K_AKT->Survival promotes STAT5->Proliferation promotes STAT5->Survival promotes

Caption: this compound inhibits BCR-ABL and Src family kinases.

Logical Relationships of Batch-to-Batch Variability

Understanding the potential sources of variability is the first step in mitigating them. This diagram illustrates the logical connections between different factors that can lead to inconsistent experimental outcomes.

G cluster_0 Sources of this compound Variability cluster_1 Compound Properties cluster_2 Handling & Storage cluster_3 Experimental Protocol Variability Inconsistent Experimental Results Purity Purity & Impurities Purity->Variability Polymorphism Polymorphic Form (Anhydrate vs. Monohydrate) Polymorphism->Variability Salt_Form Salt Form Consistency Salt_Form->Variability Solvent Solvent Quality (e.g., anhydrous DMSO) Solvent->Variability Storage_Conditions Storage Temperature & Light Exposure Storage_Conditions->Variability Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Variability Assay_Parameters Assay Parameters (e.g., cell density, time) Assay_Parameters->Variability Cell_Culture Cell Culture Conditions (e.g., passage number) Cell_Culture->Variability

Caption: Factors contributing to batch-to-batch variability of Dasatinib HCl.

References

Interpreting unexpected phenotypes in Dasatinib hydrochloride-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers encountering unexpected phenotypes in cells treated with Dasatinib hydrochloride. This guide provides troubleshooting advice, experimental protocols, and explanations for common and uncommon observations in a question-and-answer format.

Section 1: Unexpected Cell Viability and Resistance

A frequent and critical unexpected observation is the lack of an anticipated cytotoxic effect of Dasatinib, or the development of resistance.

Frequently Asked Questions (FAQs)

Q1: My Dasatinib-treated cells are not dying at the expected concentration. Why might this be happening?

A1: Several factors could contribute to this observation:

  • BCR-ABL Independent Resistance: Your cells may have activated "bypass" signaling pathways that promote survival despite the inhibition of Dasatinib's primary targets. Common culprits include the activation of the ERK1/2, PI3K/Akt/mTOR, or Janus kinase (JAK)/STAT pathways.[1][2]

  • BCR-ABL Kinase Domain Mutations: While Dasatinib is effective against many imatinib-resistant mutations, some, like the T315I mutation, confer a high level of resistance.[3][4]

  • Reduced Intracellular Drug Concentration: The cells might be expressing drug efflux pumps that actively remove Dasatinib, lowering its effective intracellular concentration.

  • Paradoxical Signaling: In some contexts, particularly with certain mutations or at specific concentrations, kinase inhibitors can paradoxically activate their targets or downstream pathways.[5][6][7]

Q2: I've confirmed my cells have a BCR-ABL independent mechanism of resistance. What's the next step?

A2: The next step is to identify the specific bypass pathway that is active. This will allow you to select a suitable secondary inhibitor for combination therapy. For example, if you find that the ERK1/2 pathway is activated, a MEK inhibitor like trametinib could be used to overcome Dasatinib resistance.[1]

Troubleshooting Guide: Investigating Reduced Cell Viability

Workflow for Diagnosing Dasatinib Resistance

cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Mechanism Investigation cluster_3 Outcomes & Next Steps start Unexpectedly high cell viability after Dasatinib treatment check_drug Verify Dasatinib concentration and compound integrity start->check_drug check_cells Confirm cell line identity and health start->check_cells seq_bcr_abl Sequence BCR-ABL kinase domain (Check for mutations like T315I) check_cells->seq_bcr_abl If cells & drug are OK wb_pathways Western Blot for bypass pathways (p-ERK, p-Akt, p-STAT) seq_bcr_abl->wb_pathways If no resistance mutation mutation_found Mutation Identified (e.g., T315I) seq_bcr_abl->mutation_found bypass_found Bypass Pathway Activated (e.g., ERK) wb_pathways->bypass_found no_cause No Obvious Cause wb_pathways->no_cause consider_alt_tki Consider alternative TKI (e.g., Ponatinib) mutation_found->consider_alt_tki combo_therapy Test combination therapy (e.g., Dasatinib + MEK inhibitor) bypass_found->combo_therapy off_target_exp Investigate novel off-target effects or metabolic changes no_cause->off_target_exp cluster_0 Dasatinib Binding cluster_1 Conformational Change cluster_2 Paradoxical Activation Dasatinib Dasatinib (Low Conc.) Src_inactive c-Src (Inactive) Dasatinib->Src_inactive Binds Src_open Src in 'Open' (Active-like) Conformation Src_inactive->Src_open Induces FAK FAK Src_open->FAK Associates with Dasatinib_diss Dasatinib Dissociates Src_open->Dasatinib_diss Src_active Src Remains Active Dasatinib_diss->Src_active FAK_p FAK Phosphorylation Src_active->FAK_p ERK_p ERK Activation FAK_p->ERK_p Proliferation Drug-Resistant Proliferation ERK_p->Proliferation Dasatinib Dasatinib Src Src Kinase Inhibition Dasatinib->Src FocalAdhesion Inhibition of Focal Adhesion Kinases (paxillin, p130cas) Dasatinib->FocalAdhesion Actin Actin Cytoskeleton Disruption Src->Actin FocalAdhesion->Actin Morphology Altered Cell Morphology (Rounding, Dendrites) Actin->Morphology Adhesion Decreased Cell Adhesion and Spreading Actin->Adhesion

References

Dasatinib Hydrochloride and Cell Cycle Progression: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for analyzing the impact of dasatinib hydrochloride on cell cycle progression.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects the cell cycle?

A1: this compound is a potent tyrosine kinase inhibitor. Its primary mechanism for impacting the cell cycle is by inducing a G1 phase arrest.[1][2][3] This is achieved by inhibiting key signaling molecules involved in cell cycle progression, notably Src family kinases.[2] Inhibition of these kinases leads to downstream effects such as the dephosphorylation of the Retinoblastoma protein (Rb) and the induction of the cyclin-dependent kinase inhibitor p27.[2]

Q2: What is a typical effective concentration range for dasatinib to induce G1 arrest?

A2: The effective concentration of dasatinib can vary significantly depending on the cell line. However, studies have shown that concentrations in the nanomolar to low micromolar range are often effective. For example, some studies report IC50 values for growth inhibition in the sub-micromolar range in sensitive cell lines.[3] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration for inducing cell cycle arrest without causing excessive cytotoxicity.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound has low aqueous solubility.[4] It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. For long-term storage, the solid compound should be stored at -20°C.[4] Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When diluting the DMSO stock into your cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.1%).

Q4: For how long should I treat my cells with dasatinib to observe cell cycle arrest?

A4: A common treatment duration to observe G1 cell cycle arrest is 24 hours.[3][5] However, the optimal time can vary between cell types. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the ideal treatment duration for your specific experimental setup.

II. Troubleshooting Guides

Flow Cytometry Analysis

Problem: I am not observing the expected G1 arrest after dasatinib treatment.

Possible Cause Suggested Solution
Suboptimal Dasatinib Concentration Perform a dose-response experiment to identify the optimal concentration for your cell line. The effective concentration can vary widely.
Incorrect Treatment Duration Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for observing G1 arrest.
Cell Line Resistance Your cell line may be resistant to dasatinib. Consider using a positive control cell line known to be sensitive to dasatinib to validate your experimental setup.
Improper Cell Handling Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells may not respond as expected.
Issues with Flow Cytometry Staining Review your staining protocol. Ensure proper cell fixation and permeabilization. Use a sufficient concentration of a DNA-binding dye like propidium iodide (PI) and treat with RNase to avoid RNA staining.[6][7]
Incorrect Gating Strategy Carefully set your gates to distinguish between G0/G1, S, and G2/M phases. Use unstained and single-stained controls to set up your cytometer correctly.

Problem: High background or debris in my flow cytometry plots.

Possible Cause Suggested Solution
Excessive Cell Death High concentrations of dasatinib can induce apoptosis. Use a viability dye to exclude dead cells from your analysis. Consider lowering the dasatinib concentration or treatment time.
Cell Clumping Gently pipette to break up cell clumps before and after fixation. You can also pass the cell suspension through a cell strainer.
Precipitation of Dasatinib Ensure the final concentration of the solvent (e.g., DMSO) is low and that the dasatinib is fully dissolved in the media.
Western Blot Analysis

Problem: I cannot detect changes in the expression of cell cycle-related proteins (e.g., Cyclin D1, CDK2).

Possible Cause Suggested Solution
Incorrect Antibody Ensure you are using an antibody validated for western blotting and specific to the protein of interest. Check the recommended antibody dilution.
Low Protein Expression The basal expression of the target protein might be low in your cell line. Load a sufficient amount of protein lysate (20-40 µg is a common range).
Suboptimal Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis.
Poor Protein Transfer Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time, voltage) for your protein of interest's molecular weight.
Timing of Protein Expression Changes The changes in protein expression may be transient. Perform a time-course experiment to identify the optimal time point for detecting the changes after dasatinib treatment.

III. Quantitative Data Summary

Table 1: IC50 Values of Dasatinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Lox-IMVIMelanoma~100[8]
Malme-3MMelanoma~200[8]
KBM5Chronic Myeloid Leukemia1.3[1]
KBM5-HA (Hypoxia-adopted)Chronic Myeloid Leukemia0.3[1]
ORL-48Oral Squamous Cell Carcinoma~50[9]
ORL-156Oral Squamous Cell Carcinoma~50[9]
ORL-204Oral Squamous Cell Carcinoma~250[9]
HT144Melanoma>1000[8]

Table 2: Effect of Dasatinib on Cell Cycle Distribution in NCI-H1975 Lung Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)45.335.119.6
Dasatinib (10 µM)68.718.213.1
Data adapted from a representative study. Actual percentages may vary.

IV. Experimental Protocols

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined duration (e.g., 24 hours).

  • Cell Harvesting: Gently trypsinize adherent cells and collect all cells, including any floating cells (which may be apoptotic), into a conical tube. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold phosphate-buffered saline (PBS). Centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Western Blot for Cell Cycle Proteins
  • Cell Lysis: After treatment with dasatinib, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Cyclin D1, CDK2, p-Rb, p27, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

V. Visualizations

Dasatinib_Signaling_Pathway Dasatinib Dasatinib Hydrochloride Src Src Family Kinases Dasatinib->Src Inhibits p27 p27 (CDK Inhibitor) Dasatinib->p27 Induces CDK4_6 CDK4/6- Cyclin D Src->CDK4_6 Activates Rb Rb (Retinoblastoma Protein) pRb p-Rb (Phosphorylated) E2F E2F Transcription Factors pRb->E2F Releases CellCycleArrest G1 Phase Cell Cycle Arrest G1_S_Genes G1/S Phase Progression Genes (e.g., Cyclins) E2F->G1_S_Genes Activates Transcription CDK2 CDK2- Cyclin E G1_S_Genes->CDK2 p27->CDK4_6 Inhibits p27->CDK2 Inhibits CDK4_6->pRb CDK2->pRb

Caption: Dasatinib's impact on the G1/S cell cycle checkpoint.

Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_sample_processing Sample Processing cluster_analysis Data Acquisition & Analysis seed_cells 1. Seed Cells treat_cells 2. Treat with Dasatinib or Vehicle seed_cells->treat_cells harvest 3. Harvest Cells treat_cells->harvest fix 4. Fix in 70% Ethanol harvest->fix stain 5. Stain with PI/RNase fix->stain acquire 6. Acquire on Flow Cytometer stain->acquire analyze 7. Analyze Cell Cycle Phases acquire->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Troubleshooting_Flow_Cytometry start No/Weak G1 Arrest Observed check_concentration Is Dasatinib concentration optimized? start->check_concentration check_duration Is treatment duration optimized? check_concentration->check_duration Yes optimize_conc Action: Perform dose-response curve check_concentration->optimize_conc No check_cell_line Is the cell line known to be sensitive? check_duration->check_cell_line Yes optimize_time Action: Perform time-course experiment check_duration->optimize_time No check_staining Is the PI/RNase staining protocol correct? check_cell_line->check_staining Yes positive_control Action: Use a positive control cell line check_cell_line->positive_control No review_protocol Action: Review fixation, permeabilization, and staining steps check_staining->review_protocol No end Problem Resolved check_staining->end Yes optimize_conc->end optimize_time->end positive_control->end review_protocol->end

Caption: Troubleshooting logic for absent G1 arrest in flow cytometry.

References

Technical Support Center: Dasatinib Hydrochloride-Induced Neutropenia in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dasatinib hydrochloride-induced neutropenia in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind dasatinib-induced neutropenia?

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, Src family kinases (SFKs), and c-Kit.[1] Its effect on neutropenia is thought to be mediated primarily through the inhibition of SFKs and c-Kit, which are crucial for the proliferation and differentiation of hematopoietic stem and progenitor cells into mature neutrophils.[2][3][4][5] Specifically, the SFKs Hck and Lyn act as negative regulators of granulopoiesis, the process of neutrophil formation.[2] c-Kit signaling is also essential for the development of immature neutrophils from their precursors.[3][6] By inhibiting these kinases, dasatinib can disrupt normal granulopoiesis, leading to a decrease in circulating neutrophils.

Q2: What is the typical onset and severity of neutropenia in preclinical models treated with dasatinib?

The onset and severity of dasatinib-induced neutropenia in preclinical models are dose-dependent. In clinical settings with patients, Grade 3/4 neutropenia can occur in a significant percentage of individuals, and this hematologic toxicity is often observed within the first few months of treatment.[7] Preclinical data in mice suggests that oral administration of dasatinib can lead to measurable changes in white blood cell counts.[8] For instance, doses of 1.25 or 2.5 mg/kg in mice have been shown to have pharmacodynamic effects.[9] Higher doses, such as 10 mg/kg, have been used in mouse models to study its effects on hematopoietic cells.[10][11] Researchers should perform pilot studies to determine the precise kinetics and dose-response of neutropenia in their specific animal model and strain.

Q3: How can I monitor for neutropenia in my animal models?

Regular monitoring of peripheral blood cell counts is crucial. This is typically done by collecting blood samples from the tail vein, saphenous vein, or retro-orbital sinus, followed by analysis using an automated hematology analyzer or manual counting with a hemocytometer. For more in-depth analysis of the effects on hematopoietic progenitors, bone marrow can be harvested and analyzed by flow cytometry.

Q4: What are the common clinical signs of severe neutropenia in mice?

Mice with severe neutropenia are immunocompromised and may exhibit signs such as hunched posture, ruffled fur, lethargy, weight loss, and increased susceptibility to infections. It is critical to monitor the overall health of the animals closely, especially when using higher doses of dasatinib.

Q5: Are there established methods to mitigate dasatinib-induced neutropenia in preclinical studies?

Yes, co-administration of granulocyte colony-stimulating factor (G-CSF) is a common strategy to ameliorate chemotherapy-induced neutropenia and can be applied in preclinical models.[12][13][14] G-CSF stimulates the proliferation and differentiation of granulocyte precursors, thereby increasing neutrophil counts. Dose reduction or interruption of dasatinib administration are also effective management strategies.[7]

Troubleshooting Guides

Issue 1: High mortality in the dasatinib-treated group.
Potential Cause Troubleshooting Steps
Excessive Neutropenia/Myelosuppression - Reduce Dasatinib Dose: The dose of dasatinib may be too high for the specific animal strain or model. Conduct a dose-response study to find the maximum tolerated dose (MTD) that induces manageable neutropenia. - Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. - Prophylactic G-CSF: Administer G-CSF prophylactically to support neutrophil production.
Off-target Toxicities - Monitor for Other Toxicities: Dasatinib can have other toxicities, such as gastrointestinal or cardiovascular effects.[15][16][17] Perform regular health checks and consider necropsy for deceased animals to identify other potential causes of mortality.
Infection in Immunocompromised Animals - Maintain a Sterile Environment: House animals in a pathogen-free facility and use sterile techniques for all procedures. - Prophylactic Antibiotics: Consider the use of broad-spectrum antibiotics in the drinking water if infections are suspected, though this may be a confounding factor in some studies.
Issue 2: Inconsistent or highly variable neutropenia between animals.
Potential Cause Troubleshooting Steps
Inaccurate Dosing - Verify Dosing Technique: Ensure accurate and consistent administration of dasatinib, especially with oral gavage. Confirm the concentration and stability of the dasatinib formulation.
Biological Variability - Increase Sample Size: A larger cohort of animals can help to account for individual biological variation. - Use of Inbred Strains: Inbred mouse strains will have less genetic variability compared to outbred stocks.
Underlying Health Status - Health Screening: Ensure all animals are healthy and of a similar age and weight at the start of the experiment.
Issue 3: Neutropenia is not observed at the expected dasatinib dose.
Potential Cause Troubleshooting Steps
Insufficient Dasatinib Dose - Increase Dasatinib Dose: The selected dose may be too low to induce significant neutropenia in your model. Refer to literature for dose ranges used in similar studies and consider a dose-escalation experiment.[11]
Pharmacokinetic Issues - Check Drug Formulation and Administration Route: Ensure dasatinib is properly dissolved or suspended and that the chosen administration route (e.g., oral gavage, intraperitoneal injection) allows for adequate bioavailability. The oral bioavailability of dasatinib can be incomplete.[18]
Timing of Blood Collection - Optimize Sampling Time: The nadir (lowest point) of the neutrophil count may occur at a specific time point after dasatinib administration. Perform a time-course experiment to identify the optimal time for blood collection to observe maximal neutropenia.

Quantitative Data Summary

Table 1: Preclinical Dasatinib Dosing and Effects

Animal Model Dasatinib Dose Administration Route Observed Effect Reference
Mouse (SCID)1.25 - 5 mg/kgOralDose-dependent pharmacokinetics; inhibition of tumoral phospho-BCR-ABL.[9]
Mouse (C57BL/6)5 mg/kgOral gavageReduced ex vivo adhesion of peripheral blood neutrophils.[8]
Mouse (SCID)10 mg/kg (twice daily)Not specifiedInhibition of murine hematopoietic Ba/F3 cancer cell growth.[10][11]
Mouse20 and 40 mg/kgOralDose-dependent increase in plasma concentration.[19]

Table 2: Clinical Incidence of Dasatinib-Induced Neutropenia (for reference)

Patient Population Dasatinib Dose Grade 3/4 Neutropenia Incidence Reference
CML-CP (imatinib-resistant/intolerant)Various doses52% (Grade 3/4 neutropenia and/or thrombocytopenia)[20]
CML-CP (first-line)100 mg daily21%[7]
CML-AP (imatinib-resistant/intolerant)70 mg twice daily76% (severe neutropenia)[8]

Experimental Protocols

Protocol 1: Induction and Monitoring of Dasatinib-Induced Neutropenia in Mice

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Age: 8-12 weeks

  • Housing: Maintain in a specific pathogen-free (SPF) facility.

2. Dasatinib Formulation and Administration:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose with 0.05% Tween 80 in sterile water).

  • Dose: Based on literature, a starting dose of 10-30 mg/kg can be used. A pilot dose-finding study is recommended.

  • Administration: Administer once daily via oral gavage.

3. Experimental Timeline:

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Baseline Blood Collection (Day 0): Collect a baseline blood sample from each mouse.

  • Dasatinib Administration: Begin daily administration of dasatinib.

  • Blood Monitoring: Collect blood samples at regular intervals (e.g., Days 3, 7, 10, 14, and 21) to monitor blood cell counts. The neutrophil nadir is expected between 7-14 days, but this should be determined empirically.

  • Health Monitoring: Monitor animal health daily for signs of distress or infection.

4. Blood Collection and Analysis:

  • Collection: Collect approximately 50-100 µL of blood from the saphenous or tail vein into EDTA-coated tubes.

  • Analysis: Analyze blood samples using an automated hematology analyzer calibrated for mouse blood to determine absolute neutrophil counts (ANC).

Protocol 2: Flow Cytometry Analysis of Bone Marrow Hematopoietic Progenitors

1. Bone Marrow Harvest:

  • Euthanize mice at the desired time point.

  • Dissect femurs and tibias and clean them of muscle tissue.

  • Flush the bone marrow from the bones using a syringe with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

2. Red Blood Cell Lysis:

  • Lyse red blood cells using an ammonium chloride-based lysis buffer.

3. Staining for Hematopoietic Stem and Progenitor Cells (HSPCs):

  • Resuspend the bone marrow cells in staining buffer (e.g., PBS with 2% FBS).

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain with a cocktail of fluorescently-labeled antibodies to identify different progenitor populations. A common panel for granulocyte-macrophage progenitors (GMPs) includes antibodies against Lineage markers (Lin), c-Kit, Sca-1, CD34, and CD16/32.

  • Incubate cells with the antibody cocktail in the dark on ice.

  • Wash the cells with staining buffer.

4. Flow Cytometry Analysis:

  • Resuspend the stained cells in staining buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data to quantify the populations of interest, such as Lin-Sca-1-c-Kit+ (LSK) cells and downstream myeloid progenitors like GMPs (Lin-c-Kit+Sca-1-CD34+CD16/32+).

Visualizations

Dasatinib_Neutropenia_Signaling_Pathway cluster_progenitor Hematopoietic Progenitor Cell cKit c-Kit Receptor Proliferation Proliferation cKit->Proliferation Differentiation Differentiation cKit->Differentiation SFK Src Family Kinases (e.g., Lyn, Hck) SFK->Proliferation Survival Survival SFK->Survival Neutrophils Mature Neutrophils Proliferation->Neutrophils Granulopoiesis Differentiation->Neutrophils Granulopoiesis Survival->Neutrophils Granulopoiesis Dasatinib Dasatinib Dasatinib->cKit Inhibits Dasatinib->SFK Inhibits Neutropenia Neutropenia

Caption: Dasatinib inhibits c-Kit and Src family kinases, disrupting granulopoiesis and leading to neutropenia.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Blood Sample (Day 0) Acclimatization->Baseline Dosing Daily Dasatinib Dosing (e.g., 10-30 mg/kg, p.o.) Baseline->Dosing Monitoring Blood Sampling (Days 3, 7, 10, 14, 21) Dosing->Monitoring Health Daily Health Checks Dosing->Health Flow Bone Marrow Flow Cytometry (Optional, at endpoint) Dosing->Flow Endpoint Hematology Automated Hematology Monitoring->Hematology Stats Statistical Analysis Hematology->Stats Flow->Stats

Caption: Workflow for a preclinical study of dasatinib-induced neutropenia.

Troubleshooting_Logic Start Observe High Mortality in Dasatinib Group CheckDose Is the dose within the reported range? Start->CheckDose CheckHealth Are there signs of non-hematologic toxicity? CheckDose->CheckHealth Yes ReduceDose Action: Reduce dose or use intermittent dosing CheckDose->ReduceDose No CheckInfection Are there signs of infection? CheckHealth->CheckInfection No MonitorTox Action: Monitor for specific off-target toxicities CheckHealth->MonitorTox Yes CheckInfection->ReduceDose No ImproveHusbandry Action: Improve sterile technique and animal husbandry CheckInfection->ImproveHusbandry Yes AddSupport Action: Add G-CSF support ReduceDose->AddSupport

References

Technical Support Center: Proteomic Analysis of Dasatinib Hydrochloride Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Dasatinib hydrochloride using proteomic approaches.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and major off-targets of Dasatinib?

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN), which are its primary targets.[1][2][3][4] However, proteomic studies have revealed a broad spectrum of off-target kinases. These include other tyrosine kinases such as c-KIT, EPHA2, and PDGFRβ, as well as several serine/threonine kinases.[1][3][5][6] Chemical proteomics has also identified non-kinase off-targets like the oxidoreductase NQO2 for similar kinase inhibitors, though Dasatinib did not show interaction.[7][8]

Q2: Why is proteomic analysis important for studying Dasatinib's off-target effects?

Proteomic analysis provides an unbiased, global view of protein interactions within a cell or lysate.[9] This is crucial for identifying the full spectrum of a drug's off-targets, which can help in understanding its mechanism of action, predicting potential side effects, and exploring new therapeutic applications.[10][11] Techniques like chemical proteomics and quantitative mass spectrometry can identify and quantify changes in protein phosphorylation and binding upon Dasatinib treatment.[5][12]

Q3: What are the common proteomic approaches to identify Dasatinib's off-targets?

Common approaches include affinity-based methods and activity-based protein profiling (ABPP).[10][13][14] Affinity-based methods often utilize immobilized Dasatinib or broad-spectrum kinase inhibitors to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[7][12][15] ABPP employs chemical probes that covalently bind to the active sites of enzymes, allowing for the profiling of enzyme activity and target engagement by Dasatinib.[14][16]

Q4: How can I differentiate between specific off-targets and non-specific binding in my experiment?

Quantitative proteomic techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are effective for distinguishing specific interactions from non-specific background binding.[12][13] By comparing the amount of protein pulled down in the presence and absence of a competing soluble drug, or between different isotopic labels, researchers can confidently identify true off-targets.[17]

Troubleshooting Guides

Issue 1: Low yield of identified off-target kinases.

Possible Cause Troubleshooting Step
Inefficient cell lysis or protein extraction. Optimize lysis buffer composition. Ensure complete cell disruption using mechanical methods if necessary.
Suboptimal affinity probe concentration or incubation time. Titrate the concentration of the immobilized Dasatinib probe and optimize the incubation time to ensure sufficient capture of target proteins.
Low abundance of specific kinases in the chosen cell line. Select a cell line known to express a broad range of kinases or a panel of cell lines to increase kinome coverage.[15]
Inefficient elution of bound proteins. Optimize elution conditions (e.g., pH, denaturants) to ensure complete recovery of captured proteins without degradation.

Issue 2: High background of non-specific protein binding.

Possible Cause Troubleshooting Step
Insufficient blocking of non-specific binding sites on affinity beads. Pre-incubate beads with a blocking agent (e.g., BSA, casein) before adding the cell lysate.
Inadequate washing steps. Increase the number and stringency of wash steps after protein capture to remove loosely bound, non-specific proteins.
Hydrophobic interactions between proteins and the affinity matrix. Include a low concentration of a non-ionic detergent (e.g., Tween-20, NP-40) in the wash buffers.
Contamination from external sources. Use dedicated reagents and labware to minimize contamination from polymers (e.g., from skin creams, pipette tips) and other common contaminants.[18]

Issue 3: Poor reproducibility between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent sample preparation. Standardize all steps of the experimental protocol, from cell culture and harvesting to protein extraction and quantification.
Variability in mass spectrometry performance. Regularly calibrate and maintain the mass spectrometer. Use internal standards to normalize for variations in instrument performance.
Inconsistent data analysis parameters. Apply the same data processing and statistical analysis parameters across all replicates.
Sample degradation. Work quickly on ice and include protease and phosphatase inhibitors in all buffers to prevent protein degradation.

Issue 4: Difficulty in validating identified off-targets.

Possible Cause Troubleshooting Step
False positives from the proteomic screen. Use orthogonal methods for validation, such as Western blotting with specific antibodies, in vitro kinase assays, or cellular thermal shift assays (CETSA).
Antibody quality for Western blotting is poor. Validate antibodies for specificity and sensitivity before use. Include positive and negative controls.
Chosen validation assay is not sensitive enough. For low-abundance proteins, consider more sensitive techniques like targeted mass spectrometry (e.g., Selected Reaction Monitoring - SRM).
Off-target interaction is context-dependent. Validate the interaction in a relevant cellular context, considering the physiological concentration of Dasatinib and the specific cell line used in the initial screen.

Quantitative Data Summary

The following tables summarize the known kinase off-targets of Dasatinib identified through proteomic studies.

Table 1: Off-Target Tyrosine Kinases of Dasatinib

Kinase FamilyIdentified Off-Targets
SRC Family LYN, FYN, LCK, YES[5]
Ephrin Receptors EPHA2, EPHB2, EPHB4[5]
Receptor Tyrosine Kinases DDR1, EGFR[5]
Non-receptor Tyrosine Kinases FRK, BRK, ACK1[5][14]
ABL Family ABL1, ABL2[14]

Table 2: Off-Target Serine/Threonine Kinases of Dasatinib

Kinase
PCTK3[6]
STK25[6]
PIM-3[6]
PKA C-α[6]
PKN2[6]
p90RSK[16]

Experimental Protocols

Protocol 1: Affinity-Based Enrichment of Dasatinib Targets

This protocol outlines a general workflow for enriching proteins that interact with Dasatinib using an immobilized form of the drug.

  • Preparation of Affinity Matrix: Covalently couple Dasatinib to a solid support (e.g., Sepharose beads).

  • Cell Lysis and Protein Extraction:

    • Culture cells to the desired confluency and harvest.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Affinity Enrichment:

    • Incubate the cell lysate with the Dasatinib-coupled beads. For competitive binding experiments, pre-incubate the lysate with soluble Dasatinib.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing buffer.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

    • Desalt the resulting peptides using a C18 column.

  • LC-MS/MS Analysis: Analyze the peptide mixture by nano-flow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Identify and quantify the proteins using a suitable database search engine (e.g., Mascot, Sequest). For quantitative proteomics, use software that can analyze SILAC or label-free data.

Protocol 2: Activity-Based Protein Profiling (ABPP)

This protocol describes the use of an ATP-based probe to profile Dasatinib's kinase targets.

  • Cell Treatment and Lysis:

    • Treat cells with Dasatinib at the desired concentration and for the specified time.

    • Lyse the cells in a suitable buffer.

  • Probe Labeling:

    • Incubate the cell lysate with a desthiobiotin-ATP probe to label ATP-binding sites of active kinases.

  • Enrichment of Labeled Proteins:

    • Enrich the probe-labeled proteins using streptavidin-coated beads.

  • On-Bead Digestion:

    • Wash the beads to remove non-labeled proteins.

    • Perform on-bead tryptic digestion of the enriched proteins.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by nanoLC-MS/MS.

    • Identify kinases where the ATP probe labeling was reduced in the Dasatinib-treated samples, indicating them as potential targets.[14]

Visualizations

Below are diagrams illustrating key concepts and workflows in the proteomic analysis of Dasatinib's off-target effects.

dasatinib_off_target_pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibition SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibition Off_Targets Off-Target Kinases (e.g., DDR1, EGFR, PIM-3) Dasatinib->Off_Targets Inhibition Downstream_Signaling Downstream Signaling (Proliferation, Survival) BCR_ABL->Downstream_Signaling SRC_Family->Downstream_Signaling Off_Targets->Downstream_Signaling Unintended Effects

Caption: Dasatinib's primary and off-target inhibition of signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Target Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Affinity_Enrichment Affinity Enrichment (Dasatinib Beads) Protein_Quantification->Affinity_Enrichment Digestion Tryptic Digestion Affinity_Enrichment->Digestion LC_MS LC-MS/MS Digestion->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID Quantification Quantification Protein_ID->Quantification Target_Validation Off-Target Validation Quantification->Target_Validation troubleshooting_logic Start Low Off-Target Yield Check_Lysis Check Lysis Efficiency Start->Check_Lysis Optimize_Lysis Optimize Lysis Buffer Check_Lysis->Optimize_Lysis Inefficient Check_Enrichment Check Enrichment Check_Lysis->Check_Enrichment Efficient Optimize_Lysis->Check_Enrichment Titrate_Probe Titrate Affinity Probe Check_Enrichment->Titrate_Probe Inefficient Check_MS Check MS Performance Check_Enrichment->Check_MS Efficient Titrate_Probe->Check_MS Calibrate_MS Calibrate Mass Spec Check_MS->Calibrate_MS Poor Success Successful Identification Check_MS->Success Good Calibrate_MS->Success

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Dasatinib hydrochloride-related fluid retention in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My animal model is not developing fluid retention after Dasatinib administration. What are the critical factors for successfully inducing this phenotype?

A1: Successful induction of Dasatinib-related fluid retention, particularly pleural effusion, is highly dependent on the dose and duration of administration. A key study established an effective protocol in Wistar rats.[1][2][3][4] Key factors to consider are:

  • Dosage: A high dose of 10 mg/kg/day has been shown to be effective.[1][2]

  • Duration: Chronic administration is necessary, with pleural effusion typically observed after 5 weeks of daily treatment.[1][2]

  • Animal Strain: The initial successful model used Wistar rats.[4]

  • Monitoring: Regular monitoring using techniques like pleural ultrasonography is crucial to detect the onset and progression of fluid accumulation.[1][2]

Q2: What is the underlying mechanism of Dasatinib-induced fluid retention in animal models?

A2: The primary mechanism is an increase in endothelial permeability.[1][2][3] Dasatinib disrupts the integrity of the endothelial barrier, leading to leakage of fluid into surrounding tissues, such as the pleural space. This is supported by the following observations in animal and in vitro models:

  • Loss of vascular endothelial (VE)-cadherin and zonula occludens-1 (ZO-1) from cell-cell junctions.[1][2]

  • Development of actin stress fibers.[1][2]

  • Increased passage of macromolecules across endothelial cell monolayers.[1][2]

Q3: Are there any known signaling pathways involved in Dasatinib-induced endothelial permeability?

A3: Yes, current research points to the involvement of two key pathways:

  • Reactive Oxygen Species (ROS)-Dependent Pathway: Dasatinib has been shown to increase the production of ROS. The co-administration of an antioxidant, N-acetylcysteine (NAC), can prevent the Dasatinib-induced increase in endothelial permeability and subsequent pleural effusion in rats.[1][2]

  • ROCK Signaling Pathway: Dasatinib can cause Src inhibition, which leads to the secondary activation of Rho-associated coiled-coil containing protein kinase (ROCK) signaling.[5] This activation increases the phosphorylation of myosin light chain and activates non-muscle myosin II, leading to endothelial cell monolayer disorganization.[6] Inhibition of ROCK has been shown to reduce Dasatinib-induced barrier disruption.[5]

Troubleshooting Guides

Problem: High variability in the incidence and volume of pleural effusion in my animal cohort.

  • Possible Cause: Inconsistent drug administration or animal-to-animal variation in drug metabolism.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure precise and consistent daily dosing for all animals.

    • Monitor Plasma Levels: If feasible, monitor Dasatinib plasma concentrations to ensure they are within the therapeutic range that induces the phenotype.

    • Increase Sample Size: A larger cohort may be necessary to account for biological variability.

Problem: Difficulty in quantifying the extent of fluid retention accurately.

  • Possible Cause: The chosen measurement technique lacks sensitivity or reproducibility.

  • Troubleshooting Steps:

    • Utilize Imaging: Pleural ultrasonography is a non-invasive and reliable method for detecting and monitoring pleural effusion.[1][2]

    • Post-mortem Analysis: For terminal studies, carefully collect and measure the volume of pleural fluid.

    • Histological Analysis: Examine lung tissue for evidence of edema and vascular leakage to complement fluid volume measurements.

Quantitative Data Summary

ParameterAnimal ModelDasatinib DosageTreatment DurationKey ObservationReference
Pleural Effusion InductionWistar Rats10 mg/kg/day8 weeksPleural effusion observed after 5 weeks[1][2]
Antioxidant InterventionWistar RatsDasatinib (10 mg/kg/day) + NAC (500 mg/kg/day)8 weeksNAC co-treatment prevented Dasatinib-induced pleural effusion[1]
Endothelial Permeability (In Vitro)HMVEC-L Cells100 nM Dasatinib1 hourSignificant drop in Transendothelial Electrical Resistance (TEER)[5]
Endothelial Permeability (In Vitro)HMVEC-L and HPAEC Cells1 nM and 10 nM DasatinibNot specifiedMinimal effects on VE-cadherin distribution[5]

Experimental Protocols

Protocol 1: Induction of Dasatinib-Related Pleural Effusion in Rats

  • Animal Model: Male Wistar rats.

  • Dasatinib Preparation: Dissolve this compound in a vehicle of dimethylsulfoxide:saline (1:3, v/v).

  • Administration: Administer Dasatinib at a dose of 10 mg/kg/day via intraperitoneal injection daily for 8 weeks.

  • Monitoring: Perform pleural ultrasonography weekly, starting from week 4, to monitor for the development of pleural effusion.

  • Endpoint Analysis: At the end of the study period, euthanize the animals and perform a necropsy to visually confirm and quantify pleural effusion. Collect lung tissue for histological analysis of endothelial damage and inflammation.

Protocol 2: N-acetylcysteine (NAC) Co-treatment

  • Animal Model and Dasatinib Administration: Follow Protocol 1.

  • NAC Preparation: Prepare N-acetylcysteine in saline.

  • NAC Administration: Administer NAC at a dose of 500 mg/kg/day via intraperitoneal injection daily, concurrently with Dasatinib.

  • Monitoring and Endpoint Analysis: Follow steps 4 and 5 of Protocol 1. Compare the incidence and volume of pleural effusion between the Dasatinib-only and Dasatinib+NAC groups.

Visualizations

Dasatinib_ROS_Pathway Dasatinib Dasatinib ROS Increased ROS Production Dasatinib->ROS EndothelialDamage Endothelial Barrier Disruption ROS->EndothelialDamage Permeability Increased Vascular Permeability EndothelialDamage->Permeability FluidRetention Fluid Retention (Pleural Effusion) Permeability->FluidRetention NAC N-acetylcysteine (NAC) NAC->ROS Inhibits

Caption: Dasatinib-induced ROS-dependent pathway leading to fluid retention.

Dasatinib_ROCK_Pathway Dasatinib Dasatinib Src Src Inhibition Dasatinib->Src ROCK ROCK Activation Src->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC MyosinII Non-Muscle Myosin II Activation MLC->MyosinII EndothelialDisruption Endothelial Monolayer Disorganization MyosinII->EndothelialDisruption ROCK_Inhibitor ROCK Inhibitor ROCK_Inhibitor->ROCK Inhibits

Caption: Dasatinib-induced ROCK-dependent pathway of endothelial dysfunction.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring (8 weeks) cluster_analysis Endpoint Analysis AnimalModel Wistar Rats Group1 Vehicle Control Group2 Dasatinib (10 mg/kg/day) Group3 Dasatinib + NAC (500 mg/kg/day) DailyDosing Daily Intraperitoneal Injections Group1->DailyDosing Group2->DailyDosing Group3->DailyDosing WeeklyMonitoring Weekly Pleural Ultrasonography (starting week 4) DailyDosing->WeeklyMonitoring Necropsy Necropsy & Pleural Fluid Quantification WeeklyMonitoring->Necropsy Histology Lung Histology Necropsy->Histology

Caption: Experimental workflow for studying Dasatinib-induced fluid retention.

References

Validation & Comparative

A Head-to-Head Comparison of Dasatinib Hydrochloride and Imatinib for Newly Diagnosed Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based guide for researchers and drug development professionals on the differential efficacy, safety, and underlying mechanisms of two cornerstone tyrosine kinase inhibitors in the frontline treatment of chronic-phase chronic myeloid leukemia (CML).

Dasatinib hydrochloride and imatinib mesylate represent two generations of tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the aberrant BCR-ABL1 fusion protein. While imatinib was the first-in-class TKI that transformed CML into a manageable chronic condition, the second-generation TKI dasatinib was developed to offer a more potent and broader spectrum of kinase inhibition. This guide provides a comprehensive comparison of these two agents based on pivotal clinical trial data, focusing on their performance in newly diagnosed chronic-phase CML (CML-CP).

Efficacy: A Quantitative Comparison

The landmark DASISION (Dasatinib versus Imatinib Study in Treatment-Naive CML Patients) trial provides the most robust dataset for comparing the efficacy of dasatinib and imatinib in the first-line setting.[1][2] The study demonstrated that dasatinib leads to faster and deeper molecular and cytogenetic responses compared to imatinib.

Table 1: Efficacy Outcomes from the DASISION Trial

Efficacy EndpointDasatinib (100 mg once daily)Imatinib (400 mg once daily)Timepointp-valueCitation(s)
Confirmed Complete Cytogenetic Response (cCCyR) 77%66%12 months0.007[1][2]
86%82%24 months-[1]
Major Molecular Response (MMR) 46%28%12 months<0.0001[1][2]
64%46%24 months-[1]
76%64%5 years0.0022[3]
BCR-ABL1 Transcript Levels ≤10% (IS) 84%64%3 months<0.0001[3][4]
Median Time to cCCyR 3.1 months5.8 months--[5]
Progression to Accelerated/Blast Phase 1.9%3.5%12 months-[2]
5%7%5 years-[3]
5-Year Progression-Free Survival (PFS) 85%86%5 years-[3]
5-Year Overall Survival (OS) 91%90%5 years-[3]

Safety and Tolerability Profile

While both drugs are generally well-tolerated, their adverse event profiles differ, which can influence treatment selection for individual patients.

Table 2: Common Non-Hematologic Adverse Events (Any Grade) in the DASISION Trial

Adverse EventDasatinibImatinibCitation(s)
Fluid RetentionLess FrequentMore Frequent[1]
Superficial EdemaLess FrequentMore Frequent[1]
MyalgiaLess FrequentMore Frequent[1]
VomitingLess FrequentMore Frequent[1]
RashLess FrequentMore Frequent[1]
Pleural EffusionMore Frequent (28% at 5 years)Less Frequent (0.8% at 5 years)[1][3]

Grade 3/4 thrombocytopenia was also reported to be more frequent with dasatinib.[1]

Mechanism of Action and Signaling Pathways

CML is driven by the constitutively active BCR-ABL1 tyrosine kinase, which activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][7] Both imatinib and dasatinib inhibit the BCR-ABL1 kinase, but with different potencies and binding mechanisms.[8][9] Dasatinib is significantly more potent than imatinib in vitro.[1][10] Furthermore, dasatinib binds to both the active and inactive conformations of the ABL kinase domain, whereas imatinib primarily binds to the inactive conformation.[9] This allows dasatinib to inhibit a broader range of BCR-ABL1 mutations that confer resistance to imatinib.[8]

An important distinction is that dasatinib is also a potent inhibitor of the Src family kinases (SFKs), which are implicated in BCR-ABL1 signaling and leukemogenesis.[11][12] Imatinib does not significantly inhibit SFKs.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK SRC Src Family Kinases (SFK) BCR_ABL->SRC RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis SRC->STAT5 Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

Diagram 1: Simplified BCR-ABL1 Signaling Pathway and TKI Inhibition. Dasatinib inhibits both BCR-ABL1 and Src Family Kinases, while Imatinib primarily targets BCR-ABL1.

Experimental Protocols

DASISION Trial Design and Workflow

The DASISION study was a phase 3, open-label, randomized clinical trial that enrolled 519 patients with newly diagnosed CML-CP.[2]

DASISION_Workflow cluster_dasatinib Dasatinib Arm cluster_imatinib Imatinib Arm Start Newly Diagnosed CML-CP Patients (N=519) Stratification Stratification by Hasford Score Start->Stratification Randomization 1:1 Randomization Stratification->Randomization D_Arm Dasatinib 100 mg once daily (n=259) Randomization->D_Arm I_Arm Imatinib 400 mg once daily (n=260) Randomization->I_Arm FollowUp Follow-up (Minimum 5 years) D_Arm->FollowUp I_Arm->FollowUp PrimaryEndpoint Primary Endpoint: cCCyR by 12 months FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: MMR, Time to Response, PFS, OS, Safety FollowUp->SecondaryEndpoints

Diagram 2: Workflow of the DASISION Clinical Trial.

Assessment of Treatment Response

Patient response to treatment in CML is monitored at three levels: hematologic, cytogenetic, and molecular.

  • Hematologic Response: Assessed via complete blood counts (CBC) to check for normalization of blood cell counts and absence of immature cells.[13]

  • Cytogenetic Response: Evaluated by bone marrow aspirate analysis to determine the percentage of Philadelphia chromosome-positive (Ph+) metaphases. A complete cytogenetic response (CCyR) is defined as 0% Ph+ cells.[14]

  • Molecular Response: Measured by reverse transcriptase quantitative polymerase chain reaction (RT-qPCR) to quantify the level of BCR-ABL1 mRNA transcripts in peripheral blood.

RT-qPCR Protocol for BCR-ABL1 Monitoring (Generalized):

  • Sample Collection: Peripheral blood is collected from the patient.

  • RNA Extraction: Total RNA is isolated from leukocytes in the blood sample.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The BCR-ABL1 cDNA and a stable internal reference gene (e.g., ABL1 or GUSB) are co-amplified. The amplification is monitored in real-time using fluorescent probes.

  • Quantification and Reporting: The amount of BCR-ABL1 transcript is quantified relative to the reference gene. Results are reported on the International Scale (IS), where a Major Molecular Response (MMR) is defined as a BCR-ABL1/ABL1 ratio of ≤0.1% IS, which corresponds to a ≥3-log reduction from a standardized baseline.

Patient_Monitoring_Workflow cluster_key Response Milestones Start Start of TKI Therapy (Dasatinib or Imatinib) Month3 3 Months Start->Month3 Month6 6 Months Month3->Month6 Assess3 Hematologic Response Cytogenetic Response Molecular Response (RT-qPCR) Month3->Assess3 Month12 12 Months Month6->Month12 Assess6 Hematologic Response Cytogenetic Response Molecular Response (RT-qPCR) Month6->Assess6 LongTerm Long-term Monitoring (every 3-6 months) Month12->LongTerm Assess12 Hematologic Response Cytogenetic Response Molecular Response (RT-qPCR) Month12->Assess12 AssessLongTerm Molecular Response (RT-qPCR) LongTerm->AssessLongTerm Milestone3 3 mo: BCR-ABL1 ≤10% IS Milestone12 12 mo: MMR (BCR-ABL1 ≤0.1% IS)

Diagram 3: Patient Monitoring Workflow in CML Treatment.

Conclusion

For newly diagnosed CML-CP patients, dasatinib demonstrates superior efficacy over imatinib in achieving earlier and deeper cytogenetic and molecular responses.[1][2] This is attributed to its higher potency and broader mechanism of action, which includes the inhibition of Src family kinases.[9] However, the long-term progression-free and overall survival rates are comparable between the two agents.[3] The choice of first-line TKI may therefore be guided by the therapeutic goal (e.g., rapid, deep response) and the patient's comorbidity profile, considering the differing safety profiles of the two drugs. The detailed experimental protocols for response monitoring are crucial for accurately assessing treatment efficacy and making informed clinical decisions.

References

A Comparative Analysis of Dasatinib and Nilotinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the efficacy of second-generation tyrosine kinase inhibitors in Ph+ ALL.

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a subtype historically associated with a dismal prognosis. While the first-generation TKI, imatinib, significantly improved outcomes, the development of second-generation TKIs, including dasatinib hydrochloride and nilotinib, has offered further advancements in managing this aggressive malignancy. This guide provides a comparative overview of the efficacy of dasatinib and nilotinib in adult Ph+ ALL, drawing upon available clinical trial data to inform researchers, scientists, and drug development professionals.

It is crucial to note that to date, no head-to-head randomized controlled trials have directly compared the efficacy of dasatinib and nilotinib in the frontline treatment of adult Ph+ ALL. Therefore, this comparison is based on data from separate, single-arm phase II clinical trials. Such cross-trial comparisons have inherent limitations due to potential differences in study populations, chemotherapy backbones, and response assessment methodologies. Nevertheless, the available data provide valuable insights into the clinical activity of these two potent BCR-ABL1 inhibitors.

Efficacy and Safety: A Tabular Comparison

The following tables summarize the key efficacy and safety data from notable clinical trials investigating dasatinib and nilotinib in newly diagnosed adult Ph+ ALL.

Table 1: Efficacy of Dasatinib in Adult Ph+ ALL
Trial Name/ReferencePatient Population (n)Treatment RegimenComplete Hematologic Remission (CHR) RateComplete Molecular Response (CMR) RateOverall Survival (OS)Disease-Free Survival (DFS) / Relapse-Free Survival (RFS)
GIMEMA LAL1205 [1]53Dasatinib + Steroids (Induction)100%15.1% (at day 85)69.2% (at 20 months)51.1% (at 20 months)
GIMEMA LAL1509 [2][3]60Dasatinib + Steroids (Induction), followed by risk-adapted consolidation97%18.3% (post-induction)56.3% (at 5 years)47.2% (at 5 years)
Phase II Study (Ravandi et al.) [2]72Dasatinib + Hyper-CVAD96%Not Reported46% (at 5 years)44% (at 5 years)
US Intergroup Trial [2]-Dasatinib + Hyper-CVAD88% (CR/CRi)Not Reported69% (at 3 years)62% (at 3 years)

CRi: Complete remission with incomplete hematologic recovery

Table 2: Efficacy of Nilotinib in Adult Ph+ ALL
Trial Name/ReferencePatient Population (n)Treatment RegimenComplete Hematologic Remission (CHR) RateComplete Molecular Response (CMR) RateOverall Survival (OS)Disease-Free Survival (DFS) / Relapse-Free Survival (RFS)
EWALL-PH-02 (Elderly) [4][5][6]47 (evaluable)Nilotinib + Age-adapted low-intensity chemotherapy87%11% (after induction), 26% (during consolidation)~70% (at 2 years)Not Reported
Single-center study (Yanada et al.) [7]30Nilotinib + Multi-agent chemotherapy100%83.3% (cumulative)45% (at 4 years)54% (at 4 years)
Phase II Study (Kim et al.) [8]-Nilotinib + Intensive Chemotherapy91%86% (overall)>50% (long-term)>50% (long-term)

A review summarizing three phase II studies of second-generation TKIs in combination with intensive chemotherapy reported complete remission rates of 91-100% and overall complete molecular response rates of 65% for dasatinib and 86% for nilotinib.[8]

Signaling Pathway and Experimental Workflow

BCR-ABL1 Signaling Pathway Inhibition

Both dasatinib and nilotinib are potent inhibitors of the BCR-ABL1 oncoprotein, the hallmark of Ph+ ALL. They function by competitively binding to the ATP-binding site of the ABL kinase domain, thereby blocking its downstream signaling pathways that are crucial for leukemic cell proliferation and survival. Dasatinib is also a potent inhibitor of SRC family kinases.

BCR_ABL1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 GRB2 GRB2 BCR_ABL1->GRB2 STAT5 STAT5 BCR_ABL1->STAT5 PI3K PI3K BCR_ABL1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL1 Nilotinib Nilotinib Nilotinib->BCR_ABL1

Caption: Inhibition of BCR-ABL1 signaling by Dasatinib and Nilotinib.

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a TKI in combination with chemotherapy for Ph+ ALL.

Trial_Workflow cluster_consolidation Consolidation Options Patient_Screening Patient Screening (Newly Diagnosed Ph+ ALL) Induction Induction Therapy (TKI + Chemotherapy/Steroids) Patient_Screening->Induction Response_Assessment1 Response Assessment (CHR, Molecular Response) Induction->Response_Assessment1 Consolidation Consolidation Therapy Response_Assessment1->Consolidation CHR Achieved Chemotherapy Chemotherapy + TKI Allo_SCT Allogeneic Stem Cell Transplantation (Allo-SCT) Response_Assessment2 Response Assessment (Molecular Response) Maintenance Maintenance Therapy (TKI +/- Chemotherapy) Response_Assessment2->Maintenance Sustained Remission Follow_Up Long-term Follow-up (OS, DFS, Safety) Maintenance->Follow_Up Chemotherapy->Response_Assessment2 Allo_SCT->Response_Assessment2

References

Navigating the Second Line: A Comparative Analysis of Dasatinib and Bosutinib for Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a second-line tyrosine kinase inhibitor (TKI) for patients with chronic myeloid leukemia (CML) who have developed resistance to imatinib is a critical decision. This guide provides an in-depth comparison of two prominent second-generation TKIs, Dasatinib hydrochloride and Bosutinib, focusing on their efficacy, safety profiles, and mechanisms of action, supported by experimental data and detailed methodologies.

Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 tyrosine kinase, the primary driver of the disease. While imatinib, the first-generation TKI, revolutionized CML treatment, a significant portion of patients develop resistance, often due to point mutations in the BCR-ABL1 kinase domain. Dasatinib and bosutinib have emerged as effective second-line therapies, each with a distinct profile of activity against various mutations and different off-target effects.

Comparative Efficacy in Imatinib-Resistant CML

Clinical evidence, including the phase 4 BYOND study, provides valuable insights into the comparative efficacy of bosutinib in patients with CML who are resistant to prior TKI therapy. In this study, patients with resistance to imatinib (but not to nilotinib or dasatinib) showed favorable responses to bosutinib.[1] A matching-adjusted indirect comparison of second-line therapies suggested that bosutinib had a significantly greater progression-free survival (PFS) than both dasatinib and nilotinib.[2][3] However, for major cytogenetic response (MCyR), the findings were numerically in favor of dasatinib and nilotinib, though not statistically significant.[2][3]

Efficacy EndpointDasatinibBosutinibStudy/Source
Major Cytogenetic Response (MCyR) Numerically higher (not statistically significant in indirect comparison)Attained by 32% in a phase 1/2 study of patients pretreated with imatinib and dasatinib/nilotinib[4][5]
Complete Cytogenetic Response (CCyR) ~49% in second-line setting24% in a phase 1/2 study of heavily pretreated patients; 83.7% (cumulative) in imatinib-resistant patients in BYOND study[4][6][7]
Major Molecular Response (MMR) -72.9% (cumulative) in imatinib-resistant patients in BYOND study[6]
Progression-Free Survival (PFS) at 2 years ~91% (5-year)73% (estimated) in a phase 1/2 study[4][7]
Overall Survival (OS) at 2 years ~91% (5-year)83% (estimated) in a phase 1/2 study[4][7]

Activity Against BCR-ABL1 Kinase Domain Mutations

A key differentiator between second-generation TKIs is their effectiveness against specific BCR-ABL1 kinase domain mutations that confer resistance to imatinib. Both dasatinib and bosutinib are active against a broad range of imatinib-resistant mutations. However, their profiles are not identical. Bosutinib has demonstrated efficacy against 16 of 18 imatinib-resistant forms of BCR-ABL kinase in preclinical studies.[4][8] Notably, neither drug is effective against the T315I mutation.[4][8] Bosutinib has shown activity in patients with mutations conferring resistance to dasatinib (e.g., F317L).[4]

BCR-ABL1 MutationDasatinib ActivityBosutinib Activity
P-loop mutations (e.g., G250E, Y253H, E255K/V) ActiveActive against Y253F, E255K
F317L ResistantActive
V299L ActiveInactive
T315I InactiveInactive

Safety and Tolerability Profiles

The safety profiles of dasatinib and bosutinib are distinct, which can be a deciding factor in treatment selection. Bosutinib is associated with a higher incidence of gastrointestinal side effects, particularly diarrhea, while dasatinib is more commonly associated with pleural effusion.[2][9] Bosutinib has minimal activity against c-KIT and platelet-derived growth factor receptor (PDGFR), which may contribute to its different toxicity profile compared to other TKIs.[9][10]

Adverse Event (Any Grade)DasatinibBosutinib
Diarrhea Lower incidence70% (vs 26% for imatinib in BELA trial)
Vomiting Lower incidence33% (vs 16% for imatinib in BELA trial)
Pleural Effusion Higher incidence (4% vs <1% for imatinib in BELA trial)Lower incidence
Thrombocytopenia 24% (Grade 3/4 in second-line)25% (Grade 3/4 in second-line)
Neutropenia 36% (Grade 3/4 in second-line)10% (Grade 3/4 in second-line)

Signaling Pathways and Mechanism of Action

Both dasatinib and bosutinib are dual Src/Abl kinase inhibitors.[9][11] Their inhibition of both BCR-ABL1 and Src family kinases (SFKs) is crucial to their mechanism of action. SFKs are involved in pathways that can contribute to CML progression and imatinib resistance.

Dasatinib potently inhibits both Bcr-Abl–dependent and –independent Src activity.[12][13] It has been shown to inhibit the downstream signaling pathways of MAPK, Akt, and STAT5.[12][13][14]

Bosutinib also inhibits BCR-ABL and SFKs, including Src, Lyn, and Hck.[8] Its mechanism involves preventing the tyrosine phosphorylation of BCR-ABL1.[15]

Signaling_Pathways cluster_dasatinib Dasatinib cluster_bosutinib Bosutinib D_BCR_ABL BCR-ABL1 D_Downstream Downstream Signaling (MAPK, PI3K/Akt, STAT5) D_BCR_ABL->D_Downstream D_SFK Src Family Kinases (Src, Lyn, Fyn, etc.) D_SFK->D_Downstream D_cKIT c-KIT D_PDGFR PDGFR D_Dasatinib Dasatinib D_Dasatinib->D_BCR_ABL Inhibits D_Dasatinib->D_SFK Inhibits D_Dasatinib->D_cKIT Inhibits D_Dasatinib->D_PDGFR Inhibits B_BCR_ABL BCR-ABL1 B_Downstream Downstream Signaling (MAPK, PI3K/Akt, STAT5) B_BCR_ABL->B_Downstream B_SFK Src Family Kinases (Src, Lyn, Hck) B_SFK->B_Downstream B_cKIT c-KIT B_PDGFR PDGFR B_Bosutinib Bosutinib B_Bosutinib->B_BCR_ABL Inhibits B_Bosutinib->B_SFK Inhibits B_Bosutinib->B_cKIT Minimal Inhibition B_Bosutinib->B_PDGFR Minimal Inhibition

Caption: Comparative signaling pathway inhibition of Dasatinib and Bosutinib.

Experimental Protocols

BCR-ABL1 Kinase Domain Mutation Analysis by Sanger Sequencing

This method is a standard approach for identifying mutations in the BCR-ABL1 kinase domain that may confer TKI resistance.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from peripheral blood or bone marrow mononuclear cells using a suitable commercial kit.

  • cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

2. PCR Amplification of the BCR-ABL1 Kinase Domain:

  • A nested or semi-nested PCR approach is often employed to increase the sensitivity and specificity of the amplification.

  • The first round of PCR amplifies a larger fragment of the BCR-ABL1 fusion transcript.

  • The second round of PCR uses primers internal to the first-round product to amplify the entire kinase domain.

3. PCR Product Purification:

  • The amplified PCR product is purified to remove unincorporated dNTPs, primers, and polymerase. This can be achieved using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.

4. Sanger Sequencing:

  • The purified PCR product is subjected to cycle sequencing using fluorescently labeled dideoxynucleotides (ddNTPs).

  • The sequencing reaction products are then separated by size using capillary electrophoresis.

  • The sequence data is analyzed using appropriate software to identify any nucleotide changes compared to the wild-type BCR-ABL1 sequence. The sensitivity of Sanger sequencing is typically around 15-20% for detecting a mutant clone.[16]

Experimental_Workflow Start Imatinib-Resistant CML Patient Sample Peripheral Blood or Bone Marrow Sample Start->Sample Mutation_Analysis BCR-ABL1 Kinase Domain Mutation Analysis Sample->Mutation_Analysis Mutation_Identified Mutation Identified? Mutation_Analysis->Mutation_Identified No_Mutation No Mutation Detected Mutation_Identified->No_Mutation No Select_TKI_Mutation Select TKI based on Mutation Profile Mutation_Identified->Select_TKI_Mutation Yes Select_TKI_No_Mutation Consider Dasatinib or Bosutinib based on Patient Comorbidities and Tolerability Profile No_Mutation->Select_TKI_No_Mutation Dasatinib Dasatinib Select_TKI_Mutation->Dasatinib Bosutinib Bosutinib Select_TKI_Mutation->Bosutinib Select_TKI_No_Mutation->Dasatinib Select_TKI_No_Mutation->Bosutinib

Caption: Workflow for TKI selection in imatinib-resistant CML.

Quantitative Real-Time PCR (qRT-PCR) for BCR-ABL1 Monitoring

Monitoring the levels of BCR-ABL1 transcripts is essential for assessing treatment response.

1. RNA Extraction and cDNA Synthesis:

  • As described in the mutation analysis protocol.

2. qRT-PCR Reaction Setup:

  • A reaction mixture is prepared containing cDNA, forward and reverse primers specific for BCR-ABL1 and a control gene (e.g., ABL1 or GUSB), a fluorescent probe (e.g., TaqMan), and a PCR master mix.

3. Real-Time PCR Amplification:

  • The reaction is performed in a real-time PCR instrument. The instrument monitors the fluorescence emitted by the probe in each cycle, which is proportional to the amount of amplified product.

4. Data Analysis:

  • The cycle threshold (Ct) values for BCR-ABL1 and the control gene are determined.

  • The relative quantity of BCR-ABL1 transcripts is calculated and is typically reported on the International Scale (IS) to allow for standardization across different laboratories.

In Vitro IC50 Determination for TKIs

This assay determines the concentration of a TKI required to inhibit the proliferation of CML cells by 50%.

1. Cell Culture:

  • CML cell lines (e.g., K562, LAMA-84) are cultured in appropriate media supplemented with fetal bovine serum.

2. Drug Treatment:

  • Cells are seeded in 96-well plates and treated with a range of concentrations of the TKI (e.g., dasatinib or bosutinib) for a specified period (e.g., 72 hours).

3. Cell Viability Assay:

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is proportional to the number of viable cells.

4. Data Analysis:

  • The absorbance readings are used to calculate the percentage of cell inhibition for each drug concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

Both this compound and Bosutinib are valuable second-line treatment options for patients with imatinib-resistant CML. The choice between these two agents should be guided by a comprehensive evaluation of the patient's BCR-ABL1 mutation status, comorbidities, and potential for specific adverse events. Bosutinib may be a particularly attractive option for patients with certain dasatinib-resistant mutations and for those where the risk of pleural effusion is a concern. Conversely, dasatinib's established efficacy and different side-effect profile may be preferable for other patients. Further head-to-head clinical trials are needed to definitively establish the superior agent in this setting. This guide provides a framework for researchers and clinicians to make informed decisions based on the current body of evidence.

References

Validating Novel Targets of Dasatinib Hydrochloride in Gastric Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dasatinib hydrochloride's performance with alternative therapies for gastric cancer, supported by experimental data. It delves into the novel molecular targets of Dasatinib, offering insights into its potential as a targeted therapy. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and drug development.

Executive Summary

Gastric cancer remains a significant global health challenge with limited effective treatment options for advanced stages. Dasatinib, a multi-kinase inhibitor, has shown promise in preclinical studies by targeting not only established pathways but also novel kinases in gastric cancer cells. This guide presents evidence suggesting that Dasatinib's efficacy, particularly in specific patient subgroups, warrants further investigation. It offers a comparative analysis against standard-of-care chemotherapies and targeted agents, highlighting Dasatinib's unique mechanisms of action.

Data Presentation: Dasatinib vs. Alternative Therapies

The following tables summarize the in vitro efficacy of Dasatinib compared to other agents in gastric cancer cell lines.

Table 1: In Vitro Efficacy (IC50) of Dasatinib in Human Gastric Cancer Cell Lines

Cell LineHistological TypeDasatinib IC50 (µM)Reference
AGP-01Peritoneal Carcinomatosis< 1[1]
ACP-02Diffuse> 1[1]
ACP-03Intestinal< 1[1]
SNU-216-Sensitive (Low µM)[2]
MKN-1-Sensitive (Low µM)[2]
SNU-484-Resistant[2]
SNU-601-Resistant[2]

Table 2: Comparative In Vitro Efficacy of Kinase Inhibitors in Gastric Cancer Cell Lines

CompoundTarget(s)Gastric Cancer Cell Line(s)IC50 RangeReference
Dasatinib Multi-kinase (including SRC, p90RSK, FRK, DDR1, SIK2) AGP-01, ACP-03, HSCCLs ~0.002 - 1 µM [1][3]
BosutinibSRC family kinasesSNU-216, MKN-1Ineffective[2]
SaracatinibSRC family kinasesSNU-216, MKN-1Ineffective[2]
StaurosporinePan-kinaseAGP-01, ACP-02, ACP-03< 0.015 µM[1]

Table 3: Overview of Standard-of-Care and Investigational Therapies for Gastric Cancer

TherapyTarget/MechanismTypical UseReference
Oxaliplatin DNA synthesis inhibitorFirst-line chemotherapy (e.g., FOLFOX)[4]
5-Fluorouracil (5-FU) Pyrimidine analog, inhibits DNA synthesisFirst-line chemotherapy (e.g., FOLFOX)[5]
Trastuzumab HER2First-line for HER2-positive tumors[6]
Zolbetuximab CLDN18.2First-line for CLDN18.2-positive tumors[7][8]
Paclitaxel Microtubule stabilizerChemotherapy[9]

Novel Targets of Dasatinib in Gastric Cancer

Recent studies using activity-based protein profiling (ABPP) and mass spectrometry have identified several novel kinases as targets of Dasatinib in gastric cancer, moving beyond its known inhibition of SRC family kinases.[2][10] These discoveries provide a rationale for Dasatinib's efficacy in gastric cancer models that are resistant to other SRC inhibitors.[2]

The key novel targets include:

  • p90 Ribosomal S6 Kinase (p90RSK): Identified as a crucial target for maintaining the viability and motility of gastric cancer cells.[2][11]

  • Fyn-Related Kinase (FRK), Discoidin Domain Receptor 1 (DDR1), and Salt-Inducible Kinase 2 (SIK2): Expression levels of FRK, DDR1, and SRC were found to be significantly higher in metastatic gastric cancer patient samples. SIK2 expression correlated with tumor size.[1][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Dasatinib and the general workflows of the experimental protocols described.

dasatinib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., DDR1, EGFR, EPHA2) SRC SRC Family Kinases (SRC, LYN, YES) RTK->SRC Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) SRC->Downstream FRK FRK FRK->Downstream SIK2 SIK2 Proliferation Cell Proliferation, Survival, Motility SIK2->Proliferation p90RSK p90RSK p90RSK->Proliferation Downstream->Proliferation Dasatinib Dasatinib Dasatinib->RTK Dasatinib->SRC Dasatinib->FRK Dasatinib->SIK2 Dasatinib->p90RSK

Caption: Dasatinib's multi-targeted inhibition of key signaling pathways in gastric cancer.

experimental_workflow cluster_assays In Vitro / In Vivo Assays start Start: Gastric Cancer Cell Lines or Xenograft Models treatment Treatment: Dasatinib vs. Alternatives (e.g., Oxaliplatin, 5-FU) start->treatment viability Cell Viability Assay (MTT) treatment->viability protein Protein Expression Analysis (Western Blot) treatment->protein target_id Target Identification (ABPP) treatment->target_id tumor_growth Tumor Growth Measurement (In Vivo) treatment->tumor_growth analysis Data Analysis: IC50 Calculation, Tumor Growth Inhibition viability->analysis protein->analysis target_id->analysis tumor_growth->analysis conclusion Conclusion: Comparative Efficacy and Target Validation analysis->conclusion

Caption: General experimental workflow for validating Dasatinib's targets and efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Dasatinib and other compounds on gastric cancer cell lines.

Materials:

  • Gastric cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of Dasatinib and other test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting

This protocol is used to detect the expression and phosphorylation status of target proteins in gastric cancer cells following treatment.

Materials:

  • Treated and untreated gastric cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SRC, anti-SRC, anti-p90RSK, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein expression levels.

Activity-Based Protein Profiling (ABPP)

This chemoproteomic technique is employed to identify the direct targets of Dasatinib in a competitive manner.

Materials:

  • Gastric cancer cell lysates

  • This compound

  • Broad-spectrum kinase probe (e.g., desthiobiotin-ATP probe)

  • Streptavidin-agarose beads

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Pre-incubate cell lysates with either DMSO (vehicle control) or varying concentrations of Dasatinib for a defined period.

  • Add the broad-spectrum kinase probe to the lysates and incubate to allow for covalent labeling of active kinases.

  • Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

  • Enrich the probe-labeled proteins using streptavidin-agarose beads.

  • Digest the enriched proteins into peptides using trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

  • A decrease in the signal for a particular kinase in the Dasatinib-treated sample compared to the control indicates that Dasatinib directly binds to and inhibits that kinase.

Comparative Discussion

The experimental data presented suggests that Dasatinib holds potential as a therapeutic agent for gastric cancer, particularly through its inhibition of novel targets like p90RSK, FRK, DDR1, and SIK2.[1][2][10][11] Its efficacy in cell lines resistant to other SRC inhibitors underscores its unique mechanism of action.[2]

Comparison with Standard Chemotherapy:

  • Oxaliplatin and 5-FU: These are cornerstones of first-line chemotherapy for advanced gastric cancer.[4][5] Preclinical studies have shown that Dasatinib can act synergistically with oxaliplatin to inhibit gastric cancer cell growth.[4] This suggests a potential role for Dasatinib in combination therapies to enhance the efficacy of standard chemotherapy.

  • Paclitaxel: Dasatinib has demonstrated efficacy in paclitaxel-resistant gastric cancer models, suggesting it could be a valuable option for patients who have failed taxane-based therapies.[9]

Comparison with Targeted Therapies:

  • Trastuzumab: As a standard of care for HER2-positive gastric cancer, trastuzumab's efficacy is limited to this specific patient population.[6] Dasatinib's targets are not dependent on HER2 status, potentially offering a therapeutic option for HER2-negative patients. Further studies are needed to explore Dasatinib's efficacy in HER2-positive models and in combination with trastuzumab.

  • Zolbetuximab: This recently highlighted agent targets CLDN18.2, offering a new targeted therapy for a subset of gastric cancer patients.[7][8] Similar to trastuzumab, its use is biomarker-dependent. Dasatinib's broader kinase inhibition profile may be applicable to a wider range of gastric cancer subtypes.

Conclusion and Future Directions

This compound demonstrates significant preclinical activity in gastric cancer through the inhibition of both established and novel kinase targets. Its ability to overcome resistance to other SRC inhibitors and its synergistic effects with standard chemotherapy highlight its potential as a valuable addition to the gastric cancer treatment landscape.

Future research should focus on:

  • Conducting head-to-head in vivo studies comparing the efficacy of Dasatinib with standard-of-care agents in various gastric cancer subtypes.

  • Investigating the efficacy of Dasatinib in combination with approved targeted therapies like trastuzumab and zolbetuximab.

  • Identifying predictive biomarkers to select patients most likely to respond to Dasatinib treatment.

  • Initiating clinical trials to evaluate the safety and efficacy of Dasatinib in gastric cancer patients, both as a monotherapy and in combination regimens.

By further elucidating the role of Dasatinib's novel targets and its performance relative to current standards of care, the scientific community can better position this drug for potential clinical application in the fight against gastric cancer.

References

A Preclinical Rationale for Dasatinib and Venetoclax in AML: A Comparative Guide to Emerging and Established Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with a particular focus on targeted combination therapies. Venetoclax, a BCL-2 inhibitor, has transformed the standard of care for many AML patients, especially when combined with hypomethylating agents. However, intrinsic and acquired resistance remains a significant clinical challenge. This guide provides a comparative analysis of an emerging preclinical strategy—the combination of dasatinib hydrochloride and venetoclax—against established venetoclax-based regimens. We delve into the preclinical evidence supporting the novel combination, present available quantitative data, and detail experimental methodologies to offer a comprehensive resource for the research and drug development community.

The Emerging Strategy: Dasatinib and Venetoclax Combination

While clinical data for the combination of dasatinib and venetoclax in AML is not yet available, preclinical studies have illuminated a compelling scientific rationale for its investigation, particularly in the context of venetoclax resistance. Resistance to venetoclax is often mediated by the upregulation of other anti-apoptotic proteins, most notably MCL1.

Preclinical research has demonstrated that dasatinib, a multi-targeted tyrosine kinase inhibitor, can effectively overcome resistance to BCL-2 inhibition in AML cells by promoting the degradation of MCL1.[1][2][3] This dual targeting of BCL-2 by venetoclax and MCL1 by dasatinib presents a synergistic approach to inducing apoptosis in resistant AML clones. A pediatric case report has also described the combined use of venetoclax, dasatinib, and an FLT3 inhibitor in a patient with NUP98-NSD1+/FLT3-ITD+ AML, suggesting potential clinical applicability in specific AML subtypes.[4]

Mechanism of Action: A Synergistic Approach

The proposed mechanism of synergy between dasatinib and venetoclax in AML is centered on the inhibition of two critical anti-apoptotic proteins.

cluster_0 AML Cell Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Dasatinib Dasatinib MCL1 MCL-1 Dasatinib->MCL1 promotes degradation of Apoptosis Apoptosis BCL2->Apoptosis MCL1->Apoptosis

Caption: Synergistic mechanism of dasatinib and venetoclax in AML.

Comparison with Established Venetoclax-Based Therapies

The combination of venetoclax with hypomethylating agents (azacitidine or decitabine) or low-dose cytarabine is the current standard of care for newly diagnosed older or unfit AML patients. Additionally, for patients with FLT3 mutations, the combination of venetoclax with FLT3 inhibitors is a promising therapeutic strategy.

Quantitative Data Comparison

The following tables summarize key efficacy data from clinical trials of established venetoclax combinations. It is important to note that direct comparison is challenging due to variations in study populations and designs.

Table 1: Venetoclax in Combination with Hypomethylating Agents

CombinationStudyPatient PopulationComposite Complete Remission (CRc) RateMedian Overall Survival (OS)
Venetoclax + AzacitidineVIALE-ATreatment-naïve, ineligible for intensive chemotherapy66.4%[5][6]14.7 months[5][6]
Azacitidine + PlaceboVIALE-ATreatment-naïve, ineligible for intensive chemotherapy28.3%[5][6]9.6 months[5][6]

Table 2: Venetoclax in Combination with Low-Dose Cytarabine

CombinationStudyPatient PopulationCR/CRi RateMedian Overall Survival (OS)
Venetoclax + Low-Dose CytarabinePhase Ib/IITreatment-naïve, ineligible for intensive chemotherapy54%[7][8]10.1 months[7][8]
Venetoclax + Low-Dose Cytarabine (no prior HMA)Phase Ib/IITreatment-naïve, ineligible for intensive chemotherapy62%[7][8]13.5 months[7][8]
Placebo + Low-Dose CytarabineVIALE-CTreatment-naïve, ineligible for intensive chemotherapy13.2%[9]4.1 months[9]

Table 3: Venetoclax in Combination with FLT3 Inhibitors in FLT3-mutated AML

CombinationStudyPatient PopulationModified Composite Complete Remission (mCRc) RateMedian Overall Survival (OS)
Venetoclax + GilteritinibPhase IbRelapsed/Refractory75%[10]Not Reported
Gilteritinib MonotherapyADMIRALRelapsed/Refractory34% (CR/CRh)9.3 months[11]
Venetoclax + AzacitidinePhase III (Subgroup analysis)Treatment-naïve67%[12][13]12.5 months[13]
Azacitidine + PlaceboPhase III (Subgroup analysis)Treatment-naïve36%[13]8.6 months[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the preclinical studies of dasatinib and venetoclax.

Ex Vivo Drug Sensitivity and Resistance Profiling

Objective: To assess the sensitivity of primary AML blasts to various drugs, including dasatinib and BCL-2 inhibitors.

Methodology:

  • Primary AML blasts were collected from patients at diagnosis through a prospective biobanking trial.[1][2]

  • Mononuclear cells were isolated by Ficoll-Paque density gradient centrifugation.

  • Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • A panel of drugs, including dasatinib and navitoclax (a BCL-2/BCL-xL inhibitor used as a surrogate for venetoclax sensitivity), were added to the cell cultures at varying concentrations.[1][2]

  • Cell viability was assessed after 48 hours of incubation using a luminescent cell viability assay (CellTiter-Glo).

  • The half-maximal inhibitory concentration (IC50) was calculated for each drug.[1]

cluster_0 Experimental Workflow Patient AML Patient Sample Isolation Isolate Primary Blasts Patient->Isolation Culture Cell Culture Isolation->Culture Treatment Drug Treatment (Dasatinib, Navitoclax) Culture->Treatment Viability Assess Cell Viability (48h) Treatment->Viability Analysis Calculate IC50 Viability->Analysis

Caption: Workflow for ex vivo drug sensitivity profiling.

Immunoblotting for Protein Expression

Objective: To determine the effect of dasatinib on the expression levels of MCL1 and other apoptosis-related proteins.

Methodology:

  • AML cells were treated with dasatinib at various concentrations for a specified duration.

  • Cells were lysed to extract total protein.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies specific for MCL1, cleaved caspase 3, and a loading control (e.g., β-actin).[1][2]

  • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence detection system.

BH3 Profiling

Objective: To assess the mitochondrial apoptotic priming of AML cells and determine their dependence on specific anti-apoptotic BCL-2 family proteins.

Methodology:

  • Primary AML samples were subjected to BH3 profiling.[1][2]

  • Cells were permeabilized and exposed to a panel of BH3 peptides that selectively engage with different anti-apoptotic proteins (e.g., BAD peptide for BCL-2/BCL-xL, MS1 peptide for MCL1).

  • Mitochondrial outer membrane permeabilization was measured by the release of cytochrome c or loss of mitochondrial membrane potential.

  • The degree of mitochondrial depolarization in response to specific BH3 peptides indicates the cell's dependence on the corresponding anti-apoptotic protein for survival.[1]

Future Directions and Conclusion

The preclinical data supporting the combination of dasatinib and venetoclax in AML, particularly in venetoclax-resistant settings, is promising. The mechanism of MCL1 degradation by dasatinib provides a strong rationale for clinical investigation. A phase II clinical trial is currently enrolling patients with venetoclax-resistant AML to be treated with dasatinib monotherapy, which will provide the first clinical insights into this strategy.[1][3][14]

References

A Comparative Analysis of the Safety Profiles of Dasatinib Hydrochloride and Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Dasatinib hydrochloride and imatinib mesylate are both tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of chronic myeloid leukemia (CML) and other malignancies. While both drugs target the BCR-ABL fusion protein, their distinct kinase inhibition profiles lead to differences in their safety and tolerability. This guide provides an objective comparison of the safety profiles of Dasatinib and Imatinib, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and decision-making processes.

On-Target and Off-Target Effects: A Mechanistic Overview

Imatinib, a first-generation TKI, is highly specific for the ABL, c-KIT, and PDGFRA kinases.[1] Dasatinib, a second-generation TKI, is a more potent inhibitor of BCR-ABL and also targets SRC family kinases (SFKs), c-KIT, PDGFRβ, and ephrin A receptor kinase.[2][3] This broader spectrum of activity for Dasatinib contributes to its efficacy in imatinib-resistant cases but also to a different side-effect profile.[2]

The on-target effect of both drugs is the inhibition of the constitutively active BCR-ABL tyrosine kinase, which drives the malignant proliferation in CML. This inhibition blocks downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to cell cycle arrest and apoptosis of cancer cells.[4][5][6]

However, off-target effects, where the drugs inhibit kinases other than their intended target, are a key determinant of their safety profiles.[3] Dasatinib's inhibition of SFKs is thought to contribute to some of its characteristic side effects, such as pleural effusion.[7] Imatinib, while more selective, has been shown to have off-target effects on kinases like DDR1 and the oxidoreductase NQO2.[8]

Visualizing the Signaling Pathways

To illustrate the mechanisms of action, the following diagrams depict the signaling pathways affected by Imatinib and Dasatinib.

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL RAS RAS BCR-ABL->RAS PI3K PI3K BCR-ABL->PI3K STAT STAT BCR-ABL->STAT c-KIT c-KIT c-KIT->PI3K PDGFRA PDGFRA PDGFRA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Survival Imatinib Imatinib Imatinib->BCR-ABL Imatinib->c-KIT Imatinib->PDGFRA

Imatinib's primary mechanism of action.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL RAS RAS BCR-ABL->RAS PI3K PI3K BCR-ABL->PI3K STAT STAT BCR-ABL->STAT SRC_family SRC Family Kinases SRC_family->RAS SRC_family->PI3K SRC_family->STAT c-KIT c-KIT c-KIT->PI3K PDGFRB PDGFRB PDGFRB->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SRC_family Dasatinib->c-KIT Dasatinib->PDGFRB

Dasatinib's broader kinase inhibition profile.

Comparative Safety Profile: A Data-Driven Analysis

Clinical trials have provided extensive data on the adverse events associated with Dasatinib and Imatinib. The following tables summarize the incidence of common hematological and non-hematological toxicities observed in key studies.

Hematological Toxicities

Myelosuppression is a common side effect of both drugs, but the specific cytopenias can differ in frequency.

Adverse EventDasatinib (All Grades)Imatinib (All Grades)Dasatinib (Grade 3/4)Imatinib (Grade 3/4)Reference
Neutropenia 35%49%29%24%[7]
Thrombocytopenia 33%32%22%14%[7]
Anemia 87%85%13%9%[7]

Data from the DASISION trial 5-year follow-up.

Non-Hematological Toxicities

The profiles of non-hematological adverse events show more distinct differences between the two drugs, reflecting their different off-target activities.

Adverse EventDasatinib (All Grades)Imatinib (All Grades)Dasatinib (Grade 3/4)Imatinib (Grade 3/4)Reference
Fluid Retention 47%68%1%2%[2]
Superficial Edema 24%59%<1%1%[2]
Pleural Effusion 28%0.8%5%0%[9]
Diarrhea 59%59.3%2%2%[5][9]
Nausea 52%53.1%1%1%[5][9]
Vomiting 30%25.5%1%1%[5][9]
Rash 34%47%1%2%[2]
Musculoskeletal Pain 46%59%4%5%[2]
Fatigue 39%57%2%3%[2][9]
Headache 39%37%1%1%[2]
Pulmonary Hypertension 5% (suspected)0%--[10]

Data compiled from the DASISION and other clinical trials.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, this section outlines the methodologies for key experiments used to characterize the activity of Dasatinib and Imatinib.

BCR-ABL Kinase Inhibition Assay

This assay is fundamental to determining the potency of TKIs against their primary target.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant BCR-ABL kinase - Kinase buffer - ATP - Substrate (e.g., Abltide) - Test compounds (Dasatinib/Imatinib) Start->Prepare_Reagents Incubate Incubate kinase, substrate, and test compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., ELISA, radioactivity) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data to determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Workflow for a BCR-ABL kinase inhibition assay.

Protocol:

  • Reagent Preparation: Recombinant BCR-ABL kinase, a specific peptide substrate (e.g., Abltide), and varying concentrations of the inhibitor (Dasatinib or Imatinib) are prepared in a kinase reaction buffer.

  • Incubation: The kinase, substrate, and inhibitor are incubated together to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination: After a defined period, the reaction is stopped, typically by adding a chelating agent like EDTA.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including ELISA-based assays using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.[8][11]

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

These assays measure the metabolic activity of cells as an indicator of cell viability and are crucial for assessing the cytotoxic effects of the drugs on cancer cell lines.

Protocol (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., K562, a CML cell line) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Dasatinib or Imatinib and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[13]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

Dasatinib and Imatinib are both highly effective treatments for CML, but their safety profiles differ significantly. Dasatinib, while offering a more potent and broader kinase inhibition, is associated with a higher incidence of certain adverse events like pleural effusion and thrombocytopenia.[7][9] Imatinib, on the other hand, is more frequently associated with fluid retention, superficial edema, and nausea.[2] The choice between these two agents for first-line therapy or in cases of resistance requires careful consideration of the individual patient's comorbidities and risk factors. This comparative guide provides a foundational understanding of the safety profiles of these two important drugs, supported by mechanistic insights and quantitative data, to inform further research and clinical development.

References

Head-to-Head Comparison of Second-Generation TKIs in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of the three leading second-generation tyrosine kinase inhibitors (TKIs) for the treatment of chronic myeloid leukemia (CML): nilotinib, dasatinib, and bosutinib. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, safety profiles, and underlying mechanisms based on available clinical and preclinical data.

Efficacy and Clinical Outcomes

Second-generation TKIs have demonstrated superior efficacy in achieving earlier and deeper molecular responses compared to the first-generation TKI, imatinib, although a significant overall survival benefit has not been consistently established in frontline therapy.[1][2] The choice between these agents often depends on patient-specific factors, including comorbidities and risk profiles.[2][3]

Indirect comparisons of pivotal clinical trials suggest that the efficacy of bosutinib, nilotinib, and dasatinib is largely comparable for newly diagnosed chronic phase CML (CP-CML).[4][5] For instance, a matching-adjusted indirect comparison (MAIC) using data from the BFORE (bosutinib), ENESTnd (nilotinib), and DASISION (dasatinib) trials found no statistically significant differences for major molecular response (MMR) and complete cytogenetic response (CCyR) by 24 months between the three drugs.[4][5] However, some differences in achieving deeper molecular responses have been observed, with one study noting better MR4 and MR4.5 rates for bosutinib compared to nilotinib and dasatinib, respectively, at 24 months.[6]

A randomized phase 3 study directly comparing nilotinib and dasatinib (JALSG CML212) found no significant difference in the cumulative achievement rates of MR4.5 by 18 months, which was the primary endpoint.[7] Similarly, rates of MMR, CCyR, progression-free survival (PFS), and overall survival (OS) were comparable between the two arms.[7]

Table 1: Comparative Efficacy of Second-Generation TKIs in Frontline CP-CML
EndpointNilotinib (ENESTnd)Dasatinib (DASISION)Bosutinib (BFORE)Head-to-Head (Nilotinib vs. Dasatinib - JALSG CML212)
CCyR by 12 months 80% (300mg BID)77%77.2%Nilotinib: 77.5%, Dasatinib: 78.9%
MMR by 12 months 44% (300mg BID)46%47.2%Not reported at 12 months
MR4.5 by 18 months Not reportedNot reportedNot reportedNilotinib: 32.6%, Dasatinib: 30.8% (p=0.66)[7]
5-Year PFS 92.2% (300mg BID)89.8%~90% (estimated)Not reached at 5 years
5-Year OS 93.7% (300mg BID)90.9%~94% (estimated)Not significantly different[7]

Note: Data is compiled from respective pivotal trials and the JALSG CML212 study. Direct cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.

Safety and Tolerability Profiles

While considered similar in efficacy, the second-generation TKIs have distinct safety profiles that often guide treatment selection.[5][8]

Table 2: Common Non-Hematologic Adverse Events (All Grades)
Adverse EventNilotinibDasatinibBosutinib
Diarrhea CommonCommonVery Common (often early onset)[9]
Rash Very CommonCommonCommon[9]
Nausea CommonCommonCommon
Headache Very CommonCommonCommon
Fatigue CommonCommonCommon
Pleural Effusion UncommonCommonLess Frequent (but risk increases after dasatinib use)[10]
Vascular Events Increased risk of cardiovascular events[11]Increased risk of vascular events, including pulmonary arterial hypertension[2]Lower incidence of vascular complications[3]
Pancreatitis Increased risk[11]Less commonLess common
Hepatotoxicity Common (elevated liver enzymes)Less commonCommon (elevated liver enzymes)[8]

Data compiled from various sources and clinical trial reports. "Common" and "Very Common" reflect general frequencies and may vary across studies.[2][3][8][9][10][11]

Molecular Mechanisms and Signaling Pathways

The primary mechanism of action for all TKIs is the competitive inhibition of the ATP-binding site on the BCR-ABL1 oncoprotein.[12] This action blocks the constitutive kinase activity that drives myeloproliferation in CML.[13] Second-generation TKIs are more potent inhibitors of BCR-ABL1 than imatinib and are active against many imatinib-resistant mutations, with the notable exception of T315I.[14]

Resistance to TKIs can be BCR-ABL1-dependent (e.g., kinase domain mutations) or BCR-ABL1-independent, where leukemic cells activate alternative signaling pathways to survive despite effective BCR-ABL1 inhibition.[15][16] These alternative pathways include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[17]

BCR_ABL1_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL1->GRB2 PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK CRKL CRKL BCR_ABL1->CRKL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_N ERK ERK->ERK_N AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5_N STAT5 STAT5->STAT5_N Adhesion Altered Adhesion CRKL->Adhesion Proliferation Cell Proliferation Gene Gene Transcription STAT5_N->Gene ERK_N->Gene Gene->Proliferation TKI Second-Generation TKIs (Nilotinib, Dasatinib, Bosutinib) TKI->BCR_ABL1 Inhibits ATP Binding

Figure 1: Simplified BCR-ABL1 signaling pathway and the inhibitory action of TKIs.

Experimental Protocols

A. BCR-ABL1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BCR-ABL1 kinase.

Methodology:

  • Preparation of Kinase and Substrate: Recombinant c-Abl or Bcr-Abl kinase from cell extracts (e.g., K562 cells) is used. A substrate, such as a GST-fusion protein, is immobilized on glutathione agarose beads.[18]

  • Kinase Reaction: The substrate-bound beads are incubated with the kinase in a reaction buffer (e.g., 50 mM Tris-HCl, 10mM MgCl₂, 1 mM DTT) containing ATP (e.g., 10μM) and the test TKI at various concentrations.[18] A control reaction without the inhibitor is run in parallel. The reaction is typically incubated for 60 minutes at 30-37°C.[18]

  • Detection: After incubation, the beads are washed, and the phosphorylated substrate is eluted. The level of phosphorylation is quantified, often using a phosphospecific antibody in an ELISA or Western blot format. Alternatively, luminescent assays like the ADP-Glo™ Kinase Assay can be used, which measure the amount of ADP produced during the kinase reaction.[19]

  • Data Analysis: The kinase activity is measured for each inhibitor concentration. The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated from the dose-response curve.[20]

Kinase_Assay_Workflow start Start prep Prepare Substrate-Coated Beads and BCR-ABL1 Kinase start->prep incubate Incubate Kinase, Substrate, ATP, and varying TKI concentrations prep->incubate stop Stop Reaction & Wash Beads incubate->stop elute Elute Phosphorylated Substrate stop->elute detect Detect Phosphorylation (e.g., ELISA, Western Blot, Luminescence) elute->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

Figure 2: General workflow for a BCR-ABL1 kinase inhibition assay.

B. Cell Viability / Growth Inhibition Assay

This assay determines the effect of TKIs on the proliferation and viability of CML cells.

Methodology:

  • Cell Seeding: CML cell lines (e.g., K562) are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well).[20]

  • Drug Treatment: Cells are treated with a range of concentrations of the TKI or a vehicle control (e.g., 0.1% DMSO).[20]

  • Incubation: The plates are incubated for a set period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[21]

  • Viability Assessment: A viability reagent, such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium] or XTT, is added to each well.[20][21] Viable cells metabolize the reagent, producing a colored formazan product.

  • Measurement: After a further incubation of 3-4 hours, the absorbance is read on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).[20][21]

  • Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC₅₀ (or GI₅₀) for growth inhibition is calculated.

C. Molecular Response Monitoring by RT-qPCR

This is the standard method for monitoring treatment response in CML patients by quantifying the level of BCR-ABL1 mRNA transcripts in peripheral blood.[22][23]

Methodology:

  • Sample Collection: Peripheral blood is collected from the patient.

  • RNA Extraction: Total RNA is extracted from the blood sample.

  • Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template in a real-time PCR reaction. Specific primers and probes are used to amplify and quantify both the BCR-ABL1 fusion gene and a stable internal control (reference) gene (e.g., ABL1 or GUSB).[24]

  • Quantification and Reporting: The level of BCR-ABL1 is expressed as a ratio relative to the control gene. Results are standardized to an International Scale (IS) to allow for comparison between different laboratories.[22] A major molecular response (MMR) is defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline, or a BCR-ABL1/control gene ratio of ≤0.1% on the IS.[24]

qPCR_Monitoring_Workflow start Patient Sample (Peripheral Blood) rna_ext Total RNA Extraction start->rna_ext rt Reverse Transcription (RNA -> cDNA) rna_ext->rt qpcr Real-Time Quantitative PCR (Amplify BCR-ABL1 & Control Gene) rt->qpcr analysis Data Analysis: Calculate BCR-ABL1/Control Ratio qpcr->analysis report Standardize to International Scale (IS) & Report Molecular Response Level analysis->report end Clinical Decision report->end

Figure 3: Workflow for monitoring CML patient response using RT-qPCR.

References

Validating the Efficacy of Dasatinib Hydrochloride in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dasatinib hydrochloride in patient-derived xenograft (PDX) models against other tyrosine kinase inhibitors (TKIs). The data presented is collated from various preclinical studies to offer a comprehensive overview of Dasatinib's efficacy in clinically relevant cancer models.

Comparative Efficacy of Dasatinib in PDX Models

The following tables summarize the quantitative data on the tumor growth inhibition (TGI) induced by Dasatinib and its alternatives in various cancer-specific PDX models. It is important to note that direct head-to-head comparisons in the same PDX model are limited, and thus, data has been aggregated from multiple studies. Experimental conditions such as drug dosage, administration frequency, and the specific PDX model may vary between studies, which should be considered when interpreting the results.

Colorectal Cancer (CRC) PDX Models
Treatment AgentDosagePatient-Derived Xenograft ModelTumor Growth Inhibition (TGI)Reference
Dasatinib 50 mg/kg/dayCRC036Sensitive (TGI < 50%)[1][2]
Dasatinib 50 mg/kg/dayCRC047Sensitive (TGI < 50%)[1][2]
Dasatinib 50 mg/kg/day15 other CRC explantsResistant (TGI > 50%)[1][2]
Imatinib Not specifiedGIST-T1 (Imatinib-sensitive)80.0%[3]
Imatinib Not specifiedGIST-RX1, GIST-RX2, GIST-RX4 (Imatinib-resistant)17.8%, 53.9%, 7.4%[3]
Non-Small Cell Lung Cancer (NSCLC) PDX Models
Treatment AgentDosagePatient-Derived Xenograft ModelOutcomeReference
Dasatinib 30 mg/kg/dayLG52 (High LIMK1 expression)Significant tumor growth inhibition[4][5]
Dasatinib 60 mg/kg/dayYES1-High ADC and SCC modelsSignificant tumor growth reduction
Dasatinib 60 mg/kg/dayYES1-Low ADC and SCC modelsNo effect on tumor growth
Leukemia PDX Models
Treatment AgentDosagePatient-Derived Xenograft ModelOutcomeReference
Dasatinib 20 mg/kg or 40 mg/kg (single dose)LCK-activated T-ALL PDXDose-dependent pLCK inhibition[6]
Ponatinib 15 mg/kg or 30 mg/kg (single dose)LCK-activated T-ALL PDXDose-dependent pLCK inhibition[6]
Dasatinib Not specifiedPh+ ALL PDXSignificant delay in disease progression[7]
Imatinib Not specifiedPh+ ALL PDXLess effective than Dasatinib[8]

Experimental Protocols

Establishment of Patient-Derived Xenografts (PDX)

A generalized protocol for the establishment of solid tumor PDX models is as follows:

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.

  • Implantation: The tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice)[9][10][11]. Matrigel may be used to support initial tumor growth.

  • Tumor Growth Monitoring: Palpable tumors are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2[9].

  • Passaging: Once tumors reach a volume of approximately 500-1000 mm³, they are harvested, and fragments are passaged to subsequent cohorts of mice for expansion and experimental use[11].

Drug Administration and Efficacy Evaluation
  • Animal Cohorts: Once tumors in the PDX-bearing mice reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups.

  • Drug Formulation and Administration: this compound is typically formulated in a vehicle such as a citrate buffer. Administration is most commonly performed via oral gavage at doses ranging from 30 mg/kg to 60 mg/kg, once daily[4][5]. Control groups receive the vehicle alone.

  • Efficacy Assessment: Tumor volumes are measured regularly throughout the treatment period. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Body weight is also monitored as an indicator of toxicity.

  • Biomarker Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or Western blotting to assess the inhibition of target signaling pathways[4][5].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by Dasatinib and a typical experimental workflow for evaluating its efficacy in PDX models.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: BCR-ABL Signaling Pathway Inhibition by Dasatinib.

Src_Signaling_Pathway Src Src Family Kinases (Src, LCK, FYN, etc.) FAK FAK Src->FAK RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Cell_Processes Cell Proliferation, Migration & Invasion FAK->Cell_Processes RAS_MAPK->Cell_Processes PI3K_AKT->Cell_Processes STAT3->Cell_Processes Dasatinib Dasatinib Dasatinib->Src

Caption: Src Family Kinase Signaling Pathway Inhibition by Dasatinib.

PDX_Workflow Patient Patient Tumor Biopsy Implantation Subcutaneous Implantation in Mice Patient->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Passaging Tumor Passaging (Expansion) Tumor_Growth->Passaging Randomization Randomization of Tumor-Bearing Mice Passaging->Randomization Treatment Treatment Initiation (Dasatinib vs. Alternatives) Randomization->Treatment Efficacy_Eval Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Eval Analysis Endpoint Analysis (TGI, Biomarkers) Efficacy_Eval->Analysis

Caption: Experimental Workflow for PDX-based Drug Efficacy Studies.

References

Meta-analysis of Dasatinib Hydrochloride Efficacy in CML Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a meta-analysis of the efficacy of Dasatinib hydrochloride in the treatment of Chronic Myeloid Leukemia (CML), with a focus on clinical trial data. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapies, supported by experimental data and detailed methodologies.

Introduction to CML and Tyrosine Kinase Inhibitors

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia (Ph) chromosome. This genetic abnormality results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The protein product of this gene, BCR-ABL1, is a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemic cells and is the primary therapeutic target in CML.[1][2]

The development of Tyrosine Kinase Inhibitors (TKIs) has revolutionized CML treatment.[3] Imatinib, the first-generation TKI, set a new standard of care. However, resistance and intolerance led to the development of second-generation TKIs, including Dasatinib, Nilotinib, and Bosutinib.[3][4] Dasatinib is a potent, oral, dual BCR-ABL and Src family kinase inhibitor, effective in patients with newly diagnosed CML and those resistant or intolerant to Imatinib.[5][6][7]

Mechanism of Action and Signaling Pathways

Dasatinib functions as a multi-targeted kinase inhibitor. Unlike Imatinib, which primarily binds to the inactive conformation of the ABL kinase domain, Dasatinib can bind to both the active and inactive conformations, leading to a more potent inhibition of BCR-ABL1.[1] Its inhibitory activity is over 300 times greater than that of Imatinib against wild-type BCR-ABL1 in vitro.[7]

The constitutive activity of the BCR-ABL1 kinase activates several downstream signaling pathways crucial for cell proliferation and survival, including:

  • RAS/RAF/MEK/ERK Pathway: Promotes cell proliferation.[2]

  • PI3K/AKT/mTOR Pathway: Inhibits apoptosis (programmed cell death) and promotes survival.[6]

  • JAK/STAT Pathway: Involved in cell growth and differentiation.[1]

Dasatinib effectively inhibits these downstream pathways by blocking the primary BCR-ABL1 kinase. Furthermore, its inhibition of Src family kinases represents an additional mechanism of action compared to the more selective Imatinib.[6]

G cluster_upstream Upstream cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cluster_inhibitors TKI Inhibition BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) RAS RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS PI3K PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K STAT5 JAK/STAT Pathway BCR_ABL1->STAT5 Proliferation Increased Proliferation RAS->Proliferation Survival Inhibition of Apoptosis (Increased Survival) PI3K->Survival STAT5->Proliferation STAT5->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL1 Inhibits (Active/Inactive Conformation) Imatinib Imatinib Imatinib->BCR_ABL1 Inhibits (Inactive Conformation)

Caption: BCR-ABL1 Signaling Pathway and TKI Inhibition in CML.

Efficacy Comparison in First-Line Treatment of Chronic Phase CML

The DASISION (Dasatinib versus Imatinib Study in Treatment-Naïve CML Patients) trial was a pivotal phase 3 study comparing the efficacy and safety of Dasatinib (100 mg once daily) with Imatinib (400 mg once daily) in newly diagnosed chronic phase CML (CML-CP) patients.[5] Dasatinib demonstrated superior and faster responses compared to Imatinib.[7]

Table 1: Efficacy of Dasatinib vs. Imatinib in Newly Diagnosed CML-CP (DASISION Trial)

Efficacy EndpointTimepointDasatinib (100 mg QD)Imatinib (400 mg QD)P-valueSource
Confirmed Complete Cytogenetic Response (cCCyR) By 12 Months77%66%0.007[8]
By 18 Months78%70%0.0366[7]
By 5 Years83%79%-[5]
Major Molecular Response (MMR) By 12 Months46%28%<0.0001[8]
By 18 Months57%41%0.0002[7]
By 4 Years76%63%-[9]
By 5 Years76%64%-[5]
BCR-ABL1 ≤10% (Optimal Response) 3 Months84%64%-[9]
Progression to Accelerated/Blast Phase By 4 Years4.6% (12 patients)6.9% (18 patients)-[9]
Overall Survival At 5 Years91%90%-[5]

QD: once daily

Comparative Efficacy with Other TKIs

While direct head-to-head trials between all second-generation TKIs are limited, network meta-analyses provide indirect comparisons. A systematic review comparing Dasatinib, Nilotinib, and Imatinib found that both Dasatinib and Nilotinib offered significantly higher rates of cytogenetic and molecular response compared to standard-dose Imatinib, with equivalent efficacy between Dasatinib and Nilotinib.[10]

Table 2: Network Meta-Analysis of TKIs in Newly Diagnosed CML-CP

Efficacy EndpointTimepointComparison vs. Imatinib 400mgOdds Ratio (95% CrI)Source
Complete Cytogenetic Response (CCyR) 12 MonthsDasatinib 100mg2.41 (1.70 - 3.33)[11]
Nilotinib 600mg2.06 (1.39 - 2.97)[11]
18 MonthsDasatinib 100mg1.55 (1.02 - 2.27)[10]
Nilotinib 600mg2.01 (1.31 - 3.00)[10]
Major Molecular Response (MMR) 12 MonthsDasatinib 100mg2.09 (1.55 - 2.78)[10]
Nilotinib 600mg2.87 (1.95 - 4.11)[10]

CrI: Credible Interval

Experimental Protocols

The assessment of treatment efficacy in CML clinical trials relies on standardized methodologies for measuring hematologic, cytogenetic, and molecular responses.[12]

Cytogenetic Response Assessment

Cytogenetic response is evaluated by analyzing the percentage of Philadelphia chromosome-positive (Ph+) cells in bone marrow metaphases using conventional cytogenetics (e.g., G-banding).[13] A bone marrow aspirate is required, and typically, at least 20 metaphases are analyzed to determine the response level.[13]

  • Complete Cytogenetic Response (CCyR): 0% Ph+ metaphases.[14][15]

  • Partial Cytogenetic Response (PCyR): 1% to 35% Ph+ metaphases.[14][15]

  • Major Cytogenetic Response (MCyR): 0% to 35% Ph+ metaphases (includes both CCyR and PCyR).[15]

Molecular Response Assessment

Molecular response provides a more sensitive measure of residual disease by quantifying BCR-ABL1 mRNA transcripts using real-time quantitative polymerase chain reaction (RQ-PCR).[12][16] This analysis is typically performed on peripheral blood, making it less invasive than bone marrow aspiration.[12] Results are reported on an International Scale (IS) to standardize reporting across laboratories.

  • Major Molecular Response (MMR): Defined as a BCR-ABL1 transcript level of ≤0.1% on the IS, which corresponds to a ≥3-log reduction from a standardized baseline.[15][16]

  • Deep Molecular Response (DMR): Refers to even lower levels of residual disease, such as MR4.0 (BCR-ABL1 ≤0.01%) or MR4.5 (BCR-ABL1 ≤0.0032%).[15]

Typical Clinical Trial Workflow

The workflow for a CML clinical trial involves several key stages from patient enrollment to long-term follow-up.

G cluster_treatment Treatment Phase Start Patient Screening (Newly Diagnosed CML-CP, Informed Consent) Randomization Randomization Start->Randomization ArmA Treatment Arm A (e.g., Dasatinib 100mg QD) Randomization->ArmA 1:1 ArmB Treatment Arm B (e.g., Imatinib 400mg QD) Randomization->ArmB Monitoring Treatment & Monitoring (Regular Blood Counts, RQ-PCR) ArmA->Monitoring Endpoint3m 3-Month Assessment (BCR-ABL1 ≤10%) Monitoring:e->Endpoint3m:w Endpoint12m 12-Month Primary Endpoint (CCyR, MMR) Endpoint3m->Endpoint12m FollowUp Long-Term Follow-Up (PFS, OS, DMR) Endpoint12m->FollowUp Analysis Data Analysis & Reporting FollowUp->Analysis

Caption: Generalized workflow for a first-line CML TKI clinical trial.

Conclusion

Meta-analysis of pivotal clinical trials demonstrates that Dasatinib is a highly effective first-line therapy for patients with chronic phase CML. Compared to the first-generation TKI Imatinib, Dasatinib leads to faster and deeper rates of both cytogenetic and molecular responses.[7][8] These early and profound responses are associated with a lower risk of disease progression.[9] While 5-year overall survival rates are comparable between Dasatinib and Imatinib, the superior response rates achieved with Dasatinib support its use as a standard of care in this setting.[5] Network meta-analyses suggest that the efficacy of Dasatinib is comparable to that of other second-generation TKIs like Nilotinib, providing clinicians with multiple effective options for the initial management of CML.[10]

References

Navigating Resistance: A Comparative Guide to Dasatinib Hydrochloride and Other BCR-ABL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, understanding the nuances of drug resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of Dasatinib hydrochloride and other BCR-ABL tyrosine kinase inhibitors (TKIs), supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Dasatinib, a potent second-generation TKI, has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of imatinib resistance or intolerance.[1][2] Its mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of these malignancies. However, as with other TKIs, the emergence of resistance, often driven by mutations in the BCR-ABL kinase domain, remains a critical clinical challenge.[3][4]

Comparative Efficacy Against BCR-ABL Mutations

The effectiveness of different BCR-ABL inhibitors varies significantly depending on the specific mutation present in the kinase domain. Dasatinib is notably more potent than imatinib against the wild-type BCR-ABL protein and is effective against most imatinib-resistant mutations.[5][6] However, certain mutations confer resistance to Dasatinib.

A retrospective analysis of the DASISION trial highlighted that patients treated with dasatinib developed a narrower spectrum of BCR-ABL1 mutations compared to those treated with imatinib.[7] While imatinib-treated patients are susceptible to a wide range of mutations that hinder drug binding, dasatinib resistance is more specifically associated with certain mutations.[7] The T315I mutation is a well-established cause of resistance to both imatinib and second-generation TKIs like dasatinib and nilotinib.[8][9] Ponatinib, a third-generation TKI, was specifically designed to overcome this challenge and is effective against the T315I mutation.[9][10]

The following table summarizes the in vitro inhibitory concentrations (IC50) of various TKIs against cell lines expressing different BCR-ABL mutations. Lower IC50 values indicate greater potency.

BCR-ABL MutantDasatinib IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)
Wild-type 0.75 - 1250 - 50010 - 20< 1
G250E 3.515001502.5
Y253H 450005005
E255K 10>10000100010
T315A >1000>10000>100015
F317L 151000507.5
M351T 21000752
F359V 525002004
T315I >1000>10000>100018 - 425

Data compiled from multiple sources.[8][11][12][13][14] IC50 values can vary between different experimental setups.

Mechanisms of Resistance

The primary mechanism of acquired resistance to TKIs is the development of point mutations within the BCR-ABL kinase domain, which can interfere with drug binding.[3][4] However, resistance can also arise from BCR-ABL independent mechanisms, such as the activation of alternative signaling pathways.[4][15] For instance, overexpression of Src family kinases (SFKs) has been implicated in imatinib resistance, a mechanism that dasatinib, as a dual ABL and SRC inhibitor, can overcome.[1][6] In some cases of ponatinib resistance in TKI-naïve cell lines, overexpression of the receptor tyrosine kinase Axl has been observed.[15]

Experimental Protocols

The determination of cross-resistance profiles relies on robust in vitro assays. Below are outlines of key experimental methodologies.

IC50 Determination Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Objective: To determine the concentration of a TKI required to inhibit the proliferation of BCR-ABL expressing cells by 50%.

Methodology:

  • Cell Culture: Murine pro-B cell line Ba/F3 or human leukemia cell lines like K562 are engineered to express either wild-type or mutated forms of BCR-ABL.[14][16]

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the TKI (e.g., Dasatinib, Imatinib, Nilotinib, Ponatinib) for a specified period (e.g., 72 hours).[13]

  • Proliferation Assay: Cell viability is assessed using a standard method such as the MTS or MTT assay, which measures metabolic activity.[13]

  • Data Analysis: The percentage of cell survival is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

BCR-ABL Kinase Activity Assay

This assay directly measures the enzymatic activity of the BCR-ABL kinase and its inhibition by TKIs.

Objective: To quantify the phosphorylation of a BCR-ABL substrate and assess the inhibitory effect of TKIs.

Methodology:

  • Cell Lysis: BCR-ABL expressing cells (e.g., K562) are treated with the TKI and then lysed to release cellular proteins.[16][17]

  • Substrate Immobilization: A known substrate of BCR-ABL, such as CrkL, is immobilized on a solid support (e.g., agarose beads or a 96-well plate).[17]

  • Kinase Reaction: The cell lysate containing the active BCR-ABL kinase is incubated with the immobilized substrate in the presence of ATP.[17]

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a phospho-specific antibody and a detection method such as ELISA or Western blotting.[16]

  • Inhibition Analysis: The assay is performed with varying concentrations of the TKI to determine the extent of inhibition of BCR-ABL kinase activity.

Visualizing Pathways and Processes

To further elucidate the complex relationships in BCR-ABL signaling and resistance, the following diagrams have been generated using the DOT language.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Cross_Resistance_Workflow start Start: Patient with CML/Ph+ ALL imatinib_tx First-line Treatment: Imatinib start->imatinib_tx response Assess Response imatinib_tx->response resistance Resistance/Intolerance response->resistance Poor end_success Continued Response response->end_success Good mutation_analysis BCR-ABL Mutation Analysis resistance->mutation_analysis dasatinib_tx Second-line Treatment: Dasatinib mutation_analysis->dasatinib_tx Mutation sensitive to Dasatinib other_tki_tx Other TKI (e.g., Nilotinib, Ponatinib) mutation_analysis->other_tki_tx Mutation resistant to Dasatinib (e.g., T315I) no_mutation No Mutation Detected mutation_analysis->no_mutation response2 Assess Response dasatinib_tx->response2 other_tki_tx->response2 no_mutation->dasatinib_tx response2->end_success Good end_fail Treatment Failure response2->end_fail Poor

Caption: Clinical workflow for managing TKI resistance in CML.

Resistance_Relationships cluster_imatinib Imatinib Resistance cluster_dasatinib Dasatinib Sensitivity/Resistance cluster_ponatinib Ponatinib Sensitivity imatinib_mutations Broad Spectrum of Kinase Domain Mutations dasatinib_sensitive Sensitive to most Imatinib-resistant mutations imatinib_mutations->dasatinib_sensitive dasatinib_resistant Resistant to T315I, F317L, etc. imatinib_mutations->dasatinib_resistant e.g., T315I imatinib_other BCR-ABL Independent (e.g., SFK activation) imatinib_other->dasatinib_sensitive ponatinib_sensitive Effective against T315I and other mutations dasatinib_resistant->ponatinib_sensitive

Caption: Logical relationships of TKI resistance and sensitivity patterns.

Conclusion

The landscape of CML and Ph+ ALL treatment has been revolutionized by the development of BCR-ABL TKIs. Dasatinib represents a significant advancement over imatinib, offering a potent option for many patients with resistance. However, the dynamic nature of cancer evolution necessitates a deep understanding of the cross-resistance profiles of all available inhibitors. The selection of a TKI should be guided by the specific BCR-ABL mutation profile of the patient to optimize therapeutic outcomes. The continued development of novel agents and combination strategies will be crucial in overcoming the ongoing challenge of TKI resistance.

References

A Comparative Proteomic Analysis of Tyrosine Kinase Inhibitors: Dasatinib, Imatinib, and Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the proteomic effects of three prominent tyrosine kinase inhibitors (TKIs) used in the treatment of chronic myeloid leukemia (CML): Dasatinib, Imatinib, and Nilotinib. By examining their target profiles and impacts on cellular signaling pathways, we offer insights for researchers, scientists, and drug development professionals.

Introduction

Imatinib was the first-in-class TKI that revolutionized the treatment of CML by targeting the BCR-ABL fusion protein. However, the development of resistance and intolerance in some patients led to the development of second-generation TKIs, including Dasatinib and Nilotinib.[1][2][3] These drugs exhibit increased potency against BCR-ABL and can overcome many of the mutations that confer resistance to Imatinib.[2][3] Understanding the broader proteomic consequences of these inhibitors is crucial for predicting their efficacy, potential side effects, and novel therapeutic applications. This guide summarizes key findings from comparative proteomic studies to elucidate the distinct and overlapping cellular responses to these three important drugs.

Comparative Target Specificity

A key differentiator among Dasatinib, Imatinib, and Nilotinib is their target specificity. While all three effectively inhibit the ABL kinase, their off-target profiles vary significantly. Chemical proteomic approaches have been instrumental in defining the kinase and non-kinase interactomes of these drugs.

Dasatinib is a broad-spectrum inhibitor, binding to a large number of tyrosine and serine/threonine kinases.[1][2][3][4] In contrast, Imatinib and Nilotinib exhibit more specific target profiles.[2] Nilotinib, an analog of Imatinib, was designed for higher affinity and selectivity for the ABL kinase.[2]

The following table summarizes the number of identified kinase targets for each inhibitor from a comparative chemical proteomics study in K562 cells.

InhibitorNumber of Identified Kinase TargetsKey Target Families
Imatinib 11ABL, KIT, PDGFR
Nilotinib 14ABL, KIT, PDGFR, DDR1
Dasatinib 38ABL, SRC family, TEC family, Ephrin receptors, and others

Data sourced from a chemical proteomics study in K562 cells.[5]

Experimental Protocols

The data presented in this guide is primarily derived from chemical proteomics experiments designed to identify the protein targets of Dasatinib, Imatinib, and Nilotinib. A generalized workflow for such an experiment is outlined below.

Cell Culture and Lysis
  • Cell Line: K562, a human CML cell line expressing the BCR-ABL fusion protein, is commonly used.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing a non-denaturing detergent (e.g., NP-40 or CHAPS), protease inhibitors, and phosphatase inhibitors to preserve protein-protein interactions and phosphorylation states.

Drug-Affinity Chromatography
  • Immobilization of Inhibitors: The TKIs are chemically modified to allow for their covalent attachment to a solid support, such as sepharose beads, creating drug-affinity matrices.

  • Protein Binding: The cell lysate is incubated with the drug-affinity matrices to allow for the binding of target proteins.

  • Washing: The matrices are washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Specifically bound proteins are eluted from the matrices, often using a solution containing the free drug or a denaturing agent.

Mass Spectrometry and Data Analysis
  • Protein Digestion: The eluted proteins are digested into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer determines the mass-to-charge ratio of the peptides and their fragmentation patterns.

  • Protein Identification: The MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.

  • Quantitative Analysis: Label-free or stable isotope labeling methods can be used to quantify the relative abundance of proteins bound to each drug.

Visualizing Experimental and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the differential effects of the three TKIs on key signaling pathways.

TKI_Signaling_Pathways cluster_drugs Tyrosine Kinase Inhibitors cluster_targets Primary and Secondary Kinase Targets cluster_pathways Downstream Signaling Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family SRC Family Kinases (SRC, LYN, etc.) Dasatinib->SRC_Family KIT_PDGFR KIT / PDGFR Dasatinib->KIT_PDGFR Imatinib Imatinib Imatinib->BCR_ABL Imatinib->KIT_PDGFR Nilotinib Nilotinib Nilotinib->BCR_ABL Nilotinib->KIT_PDGFR DDR1 DDR1 Nilotinib->DDR1 Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival SRC_Family->Proliferation Adhesion Cell Adhesion SRC_Family->Adhesion KIT_PDGFR->Proliferation DDR1->Adhesion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.